Revefenacin
Descripción
This compound is an Anticholinergic. The mechanism of action of this compound is as a Cholinergic Antagonist.
This compound is a synthetic anticholinergic agent that is used as a once daily, nebulized inhalant for maintenance treatment of patients with chronic obstructive pulmonary disease. This compound has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2018 and is indicated for chronic obstructive pulmonary disease and airway obstruction and has 2 investigational indications.
structure in first source
Structure
3D Structure
Propiedades
IUPAC Name |
[1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDWDCIFZSGNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027775 | |
| Record name | Revefenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
< 1 mg/ml | |
| Record name | Revefenacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
864750-70-9 | |
| Record name | 1-[2-[[4-[[4-(Aminocarbonyl)-1-piperidinyl]methyl]benzoyl]methylamino]ethyl]-4-piperidinyl N-[1,1′-biphenyl]-2-ylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864750-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Revefenacin [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864750709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Revefenacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Revefenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REVEFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2AE2VE07O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Revefenacin's Mechanism of Action on M3 Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revefenacin (B1680567) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily mediated through the competitive and reversible inhibition of M3 muscarinic acetylcholine (B1216132) receptors (mAChRs) in the airway smooth muscle.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action at the M3 receptor, detailing its binding kinetics, functional antagonism, and the downstream signaling pathways it modulates. The information is compiled from preclinical and clinical studies to serve as a comprehensive resource for researchers and drug development professionals.
Core Mechanism: Competitive Antagonism at the M3 Receptor
This compound functions as a competitive antagonist at all five muscarinic receptor subtypes (M1-M5).[4][5] However, its therapeutic efficacy in COPD is primarily attributed to its blockade of M3 receptors located on airway smooth muscle cells.[1][4] The binding of the neurotransmitter acetylcholine to these M3 receptors triggers a signaling cascade that leads to bronchoconstriction.[1] By competitively inhibiting acetylcholine binding, this compound prevents this contraction, resulting in bronchodilation and improved airflow.[3][6]
Quantitative Pharmacology of this compound at Muscarinic Receptors
This compound exhibits high affinity for human muscarinic receptors. Its kinetic profile is characterized by a significantly slower dissociation from the M3 receptor compared to the M2 receptor, contributing to its long duration of action and selectivity.[7][8]
| Parameter | Receptor Subtype | Value | Species | Reference |
| Binding Affinity (pKi) | M1 | 9.38 | Human | [9] |
| M2 | 9.52 | Human | [9] | |
| M3 | 9.7 | Human | [10] | |
| M4 | Not Specified | Human | - | |
| M5 | Not Specified | Human | - | |
| Dissociation Half-Life (t½) | M2 | 6.9 minutes | Human | [8] |
| M3 | 82 minutes | Human | [8] | |
| Kinetic Selectivity (M3:M2 half-life ratio) | - | 12 | Human | [8] |
Signaling Pathways Modulated by this compound
The binding of acetylcholine to the M3 receptor, a Gq protein-coupled receptor, activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. This compound blocks this entire cascade at its inception by preventing the initial acetylcholine binding.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This assay quantifies the affinity of this compound for muscarinic receptor subtypes.
Objective: To determine the inhibition constant (Ki) of this compound at human M1, M2, and M3 receptors.
Methodology:
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, or M3) are prepared through homogenization and centrifugation.[11]
-
Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.[11]
Functional Assay in Isolated Tissue for Antagonist Activity
This ex vivo assay measures the functional consequence of this compound's receptor binding.
Objective: To assess the functional antagonist activity of this compound on smooth muscle contraction.
Methodology:
-
Tissue Preparation: A smooth muscle tissue, such as a human bronchial strip, is isolated and mounted in an organ bath containing a physiological salt solution at 37°C and aerated.[11]
-
Contraction Induction: A muscarinic agonist (e.g., acetylcholine) is added to the bath to induce tissue contraction, which is measured by a force transducer.
-
Antagonist Application: The tissue is pre-incubated with varying concentrations of this compound before the addition of the agonist.[11]
-
Data Analysis: The ability of this compound to inhibit the agonist-induced contraction is quantified, often by determining the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Pharmacokinetic and Pharmacodynamic Profile
This compound is administered via nebulization, ensuring direct delivery to the lungs.[6] This route of administration, combined with its "soft-drug" design featuring a labile primary amide, allows for rapid systemic clearance, minimizing systemic anticholinergic side effects.[7] Following inhalation, this compound is rapidly absorbed and extensively metabolized to its major active metabolite, THRX-195518.[8][12] While this metabolite is less potent than the parent compound, it still contributes to the overall therapeutic effect.[8][12] The long terminal half-life of this compound (22-70 hours) supports a once-daily dosing regimen.[5][7] The bronchodilatory effect of this compound is observed within minutes and is sustained for up to 24 hours.[8][13]
Conclusion
This compound is a potent, long-acting muscarinic antagonist with a well-characterized mechanism of action at the M3 receptor. Its high affinity and slow dissociation kinetics at the M3 receptor subtype translate into sustained bronchodilation, providing a once-daily therapeutic option for patients with COPD. The lung-selective design and rapid systemic clearance contribute to a favorable safety profile with minimal systemic anticholinergic effects. This detailed understanding of its molecular interactions and functional consequences is crucial for its effective clinical application and for the development of future respiratory therapeutics.
References
- 1. This compound for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. emedz.net [emedz.net]
- 4. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [drugcentral.org]
- 10. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Population Pharmacokinetics of this compound in Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajmc.com [ajmc.com]
Revefenacin's Kinetic Selectivity for M3 over M2 Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Revefenacin (B1680567), a long-acting muscarinic antagonist (LAMA), demonstrates a notable kinetic selectivity for the human M3 muscarinic acetylcholine (B1216132) receptor (mAChR) over the M2 mAChR. This property is clinically significant as the M3 receptor primarily mediates bronchoconstriction in the airways, while the M2 receptor is involved in cardiac function. The kinetic selectivity of this compound, characterized by a slower dissociation from the M3 receptor, contributes to its long duration of action in the lungs and a potentially favorable cardiovascular safety profile. This technical guide provides an in-depth analysis of the quantitative data, experimental methodologies, and signaling pathways related to this compound's receptor selectivity.
Quantitative Analysis of Receptor Binding and Kinetics
The kinetic selectivity of this compound is primarily attributed to its differential dissociation rates from the M3 and M2 receptors. Preclinical studies have quantified the binding affinity and dissociation half-life of this compound at human recombinant muscarinic receptors.[1][2][3]
Table 1: Binding Affinities of this compound at Human Muscarinic Receptors
| Receptor Subtype | pKi |
| hM1 | 8.2 |
| hM2 | 9.8 |
| hM3 | 9.8 |
| hM4 | 8.8 |
| hM5 | 9.4 |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist.
Table 2: Kinetic Parameters of this compound at hM2 and hM3 Receptors
| Receptor Subtype | Dissociation Half-life (t½) at 37°C |
| hM2 | 6.9 minutes |
| hM3 | 82 minutes |
As illustrated in Table 2, this compound dissociates approximately 12-fold more slowly from the hM3 receptor compared to the hM2 receptor at physiological temperature.[1][2][3] This prolonged receptor occupancy at M3 is a key determinant of its long-acting bronchodilator effect.
Experimental Protocols
The determination of this compound's binding affinity and kinetic selectivity involves several key in vitro experiments. The following are detailed methodologies for the principal assays employed.
Competition Radioligand Binding Assay
This assay is utilized to determine the binding affinity (Ki) of this compound for the different muscarinic receptor subtypes.
-
Receptor Preparation: Chinese hamster ovary (CHO)-K1 cell membrane fractions stably expressing human recombinant M1, M2, M3, M4, or M5 mAChRs are used.[1]
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist, is used at a concentration of approximately 1 nmol·L−1.[1]
-
Assay Buffer: A HEPES buffer (10 mmol·L−1) containing NaCl (100 mmol·L−1), MgCl2 (10 mmol·L−1), and 0.025% bovine serum albumin, at a pH of 7.4.[1]
-
Procedure:
-
The cell membranes are incubated with the radioligand and varying concentrations of this compound.
-
The mixture is incubated at 37°C to reach equilibrium.[1]
-
The bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Kinetic Radioligand Binding Assay (Dissociation Rate)
This assay measures the rate at which this compound dissociates from the M2 and M3 receptors.
-
Receptor and Radioligand: Similar to the competition binding assay, using membranes from cells expressing hM2 or hM3 receptors and a tritium-labeled form of the antagonist.
-
Procedure:
-
Membranes are incubated with tritium-labeled this compound to allow for receptor association.
-
A high concentration of a non-labeled antagonist, such as atropine (B194438) (10 μmol L−1), is added to the mixture.[1] This prevents re-binding of the radiolabeled this compound that dissociates from the receptor.
-
Samples are taken at various time points, and the amount of radioligand still bound to the receptor is measured by filtration and scintillation counting.
-
-
Data Analysis: The dissociation rate constant (koff) is determined by fitting the data to a one-phase exponential decay model. The dissociation half-life (t½) is then calculated as ln(2)/koff.
Functional Reversibility Assay (Calcium Mobilization)
This functional assay assesses the reversibility of this compound's antagonism of agonist-induced cellular responses, providing a functional correlate to the kinetic binding data.
-
Cell Lines: CHO cells co-expressing either hM3 or hM2 receptors with the Gqi5 protein. The Gqi5 chimera enables M2 receptors, which typically couple to Gi, to elicit a calcium response via the Gq pathway.
-
Agonist: Acetylcholine (ACh) is used to stimulate the receptors and induce calcium mobilization.
-
Procedure:
-
Cells are incubated with this compound at various concentrations.
-
The cells are then washed to remove the unbound antagonist.
-
At different time points after washing, the cells are challenged with ACh.
-
The intracellular calcium concentration is measured using a fluorescent calcium-sensitive dye.
-
-
Data Analysis: The magnitude of the rightward shift in the ACh concentration-response curve is measured over time. A more persistent shift indicates slower reversibility of the antagonist.[1] In these studies, after 180 minutes of antagonist washout, the rightward shift of the agonist curves was greater at M3 receptors compared to M2 receptors, confirming a more persistent antagonism at the M3 receptor.[1]
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the relevant signaling pathways and the experimental workflow for determining kinetic selectivity.
Caption: M3 and M2 muscarinic receptor signaling pathways.
Caption: Experimental workflow for determining kinetic selectivity.
References
- 1. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Revefenacin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revefenacin (B1680567) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Administered via nebulization, it offers a therapeutic option for patients who may have difficulty with handheld inhalers.[4] This document provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental data pertaining to this compound.
Chemical Structure and Identification
This compound is a tertiary amine biphenyl (B1667301) carbamate (B1207046) with the following chemical structure:
Image of this compound Chemical Structure (A 2D chemical structure diagram of this compound would be placed here)
Table 1: Chemical Identification
| Identifier | Value | Source |
| IUPAC Name | [1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | [5] |
| CAS Number | 864750-70-9 | [6][7] |
| Molecular Formula | C₃₅H₄₃N₅O₄ | [1][5] |
| Molecular Weight | 597.76 g/mol | [1][8] |
| SMILES | CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N | [1] |
| InChI | InChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43) | [1] |
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | White to off-white crystalline powder | [9] |
| Solubility | Slightly soluble in water. Highly soluble in aqueous buffered solution at pH 5. | [9] |
| LogP | 4.1 | |
| Boiling Point | 777.5 °C at 760 mmHg (Predicted) | [5] |
| Melting Point | Not available in public sources. | |
| pKa | Not available in public sources. |
Mechanism of Action and Signaling Pathway
This compound is a competitive and reversible antagonist of all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[6] Its therapeutic effect in COPD is primarily mediated through the blockade of M3 muscarinic receptors on airway smooth muscle, leading to bronchodilation.[3][4]
The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC). In airway smooth muscle cells, this signaling pathway ultimately results in muscle contraction and bronchoconstriction. By antagonizing the M3 receptor, this compound effectively blocks this cascade, leading to smooth muscle relaxation and bronchodilation.
Caption: M3 receptor signaling pathway and inhibition by this compound.
Pharmacological Properties
Receptor Binding Affinity
This compound exhibits high affinity for all five human muscarinic receptor subtypes.
Table 3: Muscarinic Receptor Binding Affinities (Ki)
| Receptor Subtype | Ki (nM) | Source |
| hM1 | 0.42 | |
| hM2 | 0.32 | |
| hM3 | 0.18 | |
| hM4 | 0.56 | |
| hM5 | 6.7 |
Pharmacokinetics
Table 4: Pharmacokinetic Parameters of this compound in COPD Patients (175 µg dose)
| Parameter | Value | Source |
| Cmax (ng/mL) | 0.16 (0.11) | [9] |
| AUC (ng·hr/mL) | 0.22 (0.20) | [9] |
| Tmax (hr) | 0.23 - 0.68 | |
| Terminal Half-life (hr) | 22 - 70 | |
| Volume of Distribution (Vss, L) | 218 (intravenous administration) | |
| Protein Binding | 71% |
Table 5: Pharmacokinetic Parameters of the Active Metabolite (THRX-195518) in COPD Patients (175 µg dose)
| Parameter | Value | Source |
| Cmax (ng/mL) | 0.20 (0.13) | [9] |
| AUC (ng·hr/mL) | 0.69 (0.53) | [9] |
| Protein Binding | 42% |
Experimental Protocols
Radioligand Binding Assay (General Methodology)
The binding affinity of this compound to muscarinic receptors is typically determined using a radioligand competition binding assay. A general protocol involves:
-
Membrane Preparation: Membranes from cells expressing the specific human muscarinic receptor subtype are prepared.
-
Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline) is used.
-
Radioligand: A radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is used at a concentration near its Kd.
-
Competition: Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.
Clinical Trial Workflow (General Overview)
The clinical development of this compound involved multiple phases of clinical trials to establish its safety and efficacy. A generalized workflow for these trials is as follows:
Caption: Generalized workflow for a clinical trial of this compound.
Key Efficacy Endpoints in Clinical Trials:
-
Primary: Change from baseline in trough forced expiratory volume in 1 second (FEV1).
-
Secondary: Overall treatment effect on FEV1, peak FEV1, and safety assessments.
Conclusion
This compound is a potent and selective long-acting muscarinic antagonist with a well-characterized mechanism of action. Its physicochemical and pharmacokinetic properties make it a suitable option for nebulized delivery in the management of COPD. The clinical trial data have demonstrated its efficacy in improving lung function with a favorable safety profile. This technical guide provides a comprehensive summary of the key scientific and clinical data for this compound, intended to be a valuable resource for researchers and professionals in the field of drug development.
References
- 1. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action | YUPELRI® (this compound) inhalation solution [yupelrihcp.com]
- 5. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 6. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. atsjournals.org [atsjournals.org]
- 9. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
Revefenacin: A Deep Dive into its Pharmacological Profile as a Long-Acting Muscarinic Antagonist (LAMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revefenacin (B1680567), marketed under the brand name Yupelri®, is a once-daily nebulized long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] As the first inhaled LAMA with a novel biphenyl (B1667301) carbamate (B1207046) tertiary amine structure, its distinct pharmacological properties offer a valuable therapeutic option for patients with COPD.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its receptor binding, selectivity, kinetics, and mechanism of action.
Mechanism of Action
This compound exerts its therapeutic effect by acting as a competitive and reversible antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[6][7] In the airways, acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors on airway smooth muscle cells, triggering a signaling cascade that leads to bronchoconstriction.[1][2] By blocking the binding of acetylcholine to M3 receptors, this compound inhibits this constrictive effect, resulting in bronchodilation and improved airflow.[1][2][4][8] Its long duration of action, exceeding 24 hours, allows for a once-daily dosing regimen, which can potentially improve patient adherence.[1][2][6]
Signaling Pathway of M3 Receptor Antagonism by this compound
The following diagram illustrates the mechanism of action of this compound at the cellular level in airway smooth muscle.
Caption: Signaling pathway of M3 receptor-mediated bronchoconstriction and its inhibition by this compound.
Receptor Binding Profile
This compound demonstrates high affinity for all five human muscarinic receptor subtypes (M1-M5).[1][9] Its potent and competitive antagonism has been characterized through various in vitro studies.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | pKi | Reference(s) |
| Human M1 | 8.2 - 9.8 | [6][9] |
| Human M2 | 8.2 - 9.8 | [6][9] |
| Human M3 | 8.2 - 9.8 | [6][9] |
| Human M4 | 8.2 - 9.8 | [6][9] |
| Human M5 | 8.2 - 9.8 | [6][9] |
pKi is the negative logarithm of the inhibition constant (Ki).
Kinetic Selectivity
A key feature of this compound's pharmacological profile is its kinetic selectivity for the M3 receptor over the M2 receptor.[6][10] While it displays similar high affinity for both subtypes at equilibrium, it dissociates significantly slower from the M3 receptor. This prolonged receptor occupancy at the target M3 receptor in airway smooth muscle, compared to the M2 autoreceptors on parasympathetic nerve endings, is thought to contribute to its long duration of action and favorable safety profile.[6][7]
Table 2: Dissociation Half-Life of this compound from Muscarinic Receptors
| Receptor Subtype | Dissociation Half-Life (t½) | Reference(s) |
| Human M3 | 82 minutes | [6][7] |
| Human M2 | 6.9 minutes | [6][7] |
Functional Activity
In vitro functional assays have confirmed this compound's potent and long-lasting antagonism of muscarinic receptor-mediated effects. In isolated airway tissues from rats, guinea pigs, and humans, this compound effectively inhibited acetylcholine-induced smooth muscle contraction for up to 24 hours.[6][9]
Pharmacokinetics and Metabolism
Following nebulized administration, this compound is rapidly absorbed, with peak plasma concentrations occurring between 14 to 31 minutes.[11] It is primarily metabolized in the liver via hydrolysis of its primary amide to form a major active metabolite, THRX-195518.[6][11][12] This metabolite has a lower affinity (approximately 3- to 10-fold less) for muscarinic receptors compared to the parent compound.[1][13] The terminal plasma elimination half-life of this compound and its active metabolite is long, ranging from 22 to 70 hours, which supports the once-daily dosing regimen.[7][13]
Experimental Protocols
Radioligand Binding Assays
The binding affinity of this compound to human muscarinic receptors is typically determined using radioligand competition binding assays.
Caption: Generalized workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Chinese hamster ovary (CHO-K1) cells stably expressing one of the five human recombinant muscarinic receptor subtypes (M1-M5) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Incubation: The isolated membranes are incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding reaction to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assays (Isolated Tissue)
The functional antagonist activity of this compound is assessed by measuring its ability to inhibit agonist-induced contractions of isolated airway smooth muscle tissues.
Caption: Generalized workflow for an isolated tissue functional assay.
Detailed Methodology:
-
Tissue Preparation: Tracheal or bronchial rings or strips are dissected from rats, guinea pigs, or human donor lungs and mounted in organ baths filled with a warmed, aerated physiological salt solution.
-
Transducer Connection: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Agonist-Induced Contraction: A muscarinic agonist, such as acetylcholine or carbachol, is added to the organ bath to induce a stable contractile response.
-
Antagonist Application: Increasing concentrations of this compound are added to the bath to determine its ability to inhibit the agonist-induced contraction.
-
Data Analysis: The magnitude of the inhibition is measured, and concentration-response curves are constructed to calculate parameters of antagonist potency, such as the pA2 value.
Conclusion
This compound is a potent and selective long-acting muscarinic antagonist with a unique pharmacological profile. Its high affinity for all muscarinic receptor subtypes, coupled with kinetic selectivity for the M3 receptor, contributes to its effective and sustained bronchodilator activity. The comprehensive preclinical and clinical data support its use as a once-daily maintenance treatment for patients with COPD. This in-depth understanding of its pharmacology is crucial for researchers and clinicians in the ongoing development and optimal use of therapies for obstructive lung diseases.
References
- 1. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Mechanism of Action | YUPELRI® (this compound) inhalation solution [yupelrihcp.com]
- 5. Improvements in Lung Function with Nebulized this compound in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Revefenacin's Affinity for Muscarinic Receptor Subtypes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revefenacin (B1680567) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated through the blockade of muscarinic receptors in the airways, leading to bronchodilation. This technical guide provides an in-depth analysis of this compound's binding affinity for the five human muscarinic receptor subtypes (M1-M5), details the experimental protocols used to determine these affinities, and illustrates the key signaling pathways involved.
Data Presentation: this compound Binding Affinity
This compound exhibits a high and relatively similar affinity for all five human muscarinic receptor subtypes.[1][2][3] Preclinical studies have demonstrated its potent and selective antagonist activity.[1][3] The binding affinities, expressed as pKi values, which are the negative logarithm of the inhibition constant (Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Muscarinic Receptor Subtype | This compound pKi | Reference |
| M1 | 8.2 - 9.8 (Range for M1-M5) | [4][5][6] |
| M2 | 9.5 | [4] |
| M3 | 9.7 | [4] |
| M4 | 8.2 - 9.8 (Range for M1-M5) | [4][5][6] |
| M5 | 8.2 - 9.8 (Range for M1-M5) | [4][5][6] |
While this compound demonstrates high affinity across all subtypes, it exhibits kinetic selectivity for the M3 receptor over the M2 receptor.[4] This is evidenced by a significantly slower dissociation half-life from the M3 receptor (t½ = 82 minutes) compared to the M2 receptor (t½ = 6.9 minutes).[4][7] This kinetic selectivity may contribute to its favorable therapeutic profile, with potent and sustained bronchodilation (mediated by M3 antagonism) and a lower potential for cardiac side effects (associated with M2 receptor blockade).[4][7]
Experimental Protocols
The binding affinity of this compound for muscarinic receptors is typically determined using in vitro radioligand competition binding assays. The following is a generalized protocol based on methodologies described in the scientific literature.[4]
Radioligand Competition Binding Assay
Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic receptor subtypes.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected to express one of the five human recombinant muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic receptor antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled, non-selective muscarinic antagonist (e.g., atropine).
-
Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline) at physiological pH.
-
Instrumentation: Scintillation counter, cell harvester, and 96-well plates.
Procedure:
-
Membrane Preparation:
-
Culture the specific CHO-K1 cell line expressing the target muscarinic receptor subtype.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the cell membranes.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet multiple times with fresh buffer to remove cytosolic components.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the prepared cell membranes, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of this compound.
-
For determining total binding, omit the test compound.
-
For determining non-specific binding, add a saturating concentration of the non-labeled antagonist (e.g., atropine) instead of this compound.
-
Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Visualizations
The physiological effects of muscarinic receptor activation are mediated by distinct intracellular signaling pathways, primarily determined by the G protein to which the receptor subtype couples. This compound, as an antagonist, blocks these pathways. The primary signaling cascades for the M1, M2, and M3 receptors are illustrated below.
M1 and M3 Muscarinic Receptor Signaling Pathway
M1 and M3 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), ultimately leading to cellular responses such as smooth muscle contraction and gland secretion.
Caption: M1/M3 Receptor Gq Signaling Pathway.
M2 Muscarinic Receptor Signaling Pathway
M2 receptors couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. Reduced cAMP levels result in the decreased activity of protein kinase A (PKA), leading to inhibitory cellular responses, such as a decrease in heart rate.
References
- 1. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Revefenacin in COPD Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revefenacin (B1680567) (TD-4208) is a once-daily long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Administered via nebulization, it offers a therapeutic alternative for patients who may have difficulty with handheld inhalers. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, receptor binding kinetics, and in vivo efficacy in established COPD models. The following sections present quantitative data in structured tables, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of its preclinical profile.
Mechanism of Action
This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with high affinity for all five subtypes (M1-M5).[1] In the airways, acetylcholine is the primary parasympathetic neurotransmitter that mediates bronchoconstriction and mucus secretion, predominantly through the M3 subtype on bronchial smooth muscle and submucosal glands.[2][3] By blocking the M3 receptor, this compound inhibits the action of acetylcholine, leading to bronchodilation and a reduction in mucus secretion.[2] Its long duration of action is attributed to its slow dissociation from the M3 receptor.[2][4]
Quantitative Preclinical Data
The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its potency, selectivity, and duration of action. The following tables summarize the key quantitative findings from these studies.
Muscarinic Receptor Binding Affinities
This compound demonstrates high affinity for all five human muscarinic receptor subtypes.
| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki, nM) |
| hM1 | 9.4 | 0.42 |
| hM2 | 9.5 | 0.3 |
| hM3 | 9.8 | 0.18 |
| hM4 | 9.3 | 0.55 |
| hM5 | 8.2 | 6.31 |
Data from Hegde SS, et al. (2018) and Cayman Chemical.[2][5][6]
Kinetic Selectivity at M2 and M3 Receptors
The prolonged duration of action of this compound is, in part, due to its slow dissociation from the M3 receptor compared to the M2 receptor.
| Receptor Subtype | Dissociation Half-Life (t½, minutes) at 37°C |
| hM2 | 6.9 |
| hM3 | 82 |
Data from Hegde SS, et al. (2018).[5][6]
Functional Antagonism in Airway Smooth Muscle
This compound potently antagonizes cholinergic-induced contractions in isolated airway tissues from multiple species, with a slow reversal of its effects, indicating a long duration of action at the tissue level.
| Species | Tissue | Antagonist Potency (pA2) | Reversal Half-Life (t½, hours) |
| Rat | Trachea | 9.2 | 13.3 |
| Guinea Pig | Trachea | 9.5 | >16 |
| Human | Bronchus | 9.1 | >10 |
Data from Hegde SS, et al. (2018).[5][7]
In Vivo Bronchoprotective Efficacy and Lung Selectivity
In animal models, inhaled this compound provided potent and sustained protection against induced bronchoconstriction. Its lung selectivity was demonstrated by comparing its bronchoprotective effects to its effects on salivation (a systemic anticholinergic effect).
| Animal Model | Endpoint | This compound Potency (ID50, µg/mL) |
| Rat | 24-hour Bronchoprotection (Methacholine-induced) | 45 |
| Rat | Antisialagogue Effect (Pilocarpine-induced) | 1,164 |
Data from Pulido-Rios MT, et al. (2013) and Cayman Chemical.[2][8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are summaries of key experimental protocols used in the evaluation of this compound.
Muscarinic Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound for human muscarinic M1-M5 receptors.
-
Method: Radioligand binding assays were performed using membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human M1, M2, M3, M4, or M5 receptors. Membranes were incubated with a specific radioligand ([³H]-N-methylscopolamine) and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of atropine. Following incubation, the membranes were harvested, and the bound radioactivity was quantified by liquid scintillation counting. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.[2][5]
In Vitro Functional Assays in Airway Tissues
-
Objective: To assess the potency and duration of action of this compound in antagonizing cholinergic-induced airway smooth muscle contraction.
-
Method: Tracheal rings (from rats and guinea pigs) or bronchial tissues (from humans) were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O₂/5% CO₂. The tissues were connected to force-displacement transducers to measure isometric contractions. Cumulative concentration-response curves to acetylcholine were generated in the absence and presence of increasing concentrations of this compound to determine its antagonist potency (pA2). For duration of action studies, tissues were exposed to this compound for a set period, followed by repeated washing to remove the compound. The recovery of the contractile response to acetylcholine was then monitored over several hours to determine the reversal half-life.[5][7]
In Vivo Bronchoprotection in Anesthetized Rats
-
Objective: To evaluate the potency and duration of the bronchoprotective effects of inhaled this compound.
-
Method: Male Sprague-Dawley rats were anesthetized, and a cannula was inserted into the trachea for mechanical ventilation. Pulmonary resistance was measured continuously. Bronchoconstriction was induced by an intravenous challenge with methacholine. This compound, formulated for nebulization, was administered via inhalation. The ability of this compound to inhibit the methacholine-induced increase in pulmonary resistance was measured at various time points up to 24 hours post-dose to determine its potency (ID50) and duration of action.[8][9]
In Vivo Bronchoprotection in Anesthetized Dogs
-
Objective: To assess the sustained bronchoprotective effects of inhaled this compound over 24 hours.
-
Method: Anesthetized dogs were mechanically ventilated, and pulmonary resistance was measured. Acetylcholine was administered intravenously to induce bronchoconstriction. This compound was delivered via a nebulizer connected to the endotracheal tube. The bronchoprotective effect of this compound was assessed by measuring the inhibition of the acetylcholine-induced bronchoconstriction at multiple time points up to 24 hours after a single inhaled dose.[8][9]
Visualizations
Signaling Pathway of Muscarinic Receptor Antagonism
Caption: this compound blocks the M3 muscarinic receptor, preventing bronchoconstriction.
Experimental Workflow for In Vivo Bronchoprotection Assay
Caption: Workflow for assessing in vivo bronchoprotective effects of this compound.
Conclusion
The preclinical data for this compound robustly support its profile as a potent, selective, and long-acting muscarinic antagonist. Its high affinity for the M3 receptor, coupled with slow dissociation kinetics, provides a strong pharmacological basis for its once-daily dosing regimen. In vivo studies in relevant animal models have confirmed its prolonged bronchoprotective effects and demonstrated a favorable lung selectivity index, suggesting a reduced potential for systemic anticholinergic side effects.[8] This comprehensive preclinical characterization has been foundational to its successful clinical development and approval for the management of COPD.
References
- 1. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo pharmacological characterization of TD-4208, a novel lung-selective inhaled muscarinic antagonist with sustained bronchoprotective effect in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of Revefenacin: A Technical Overview of its Anticholinergic Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro anticholinergic properties of revefenacin (B1680567), a long-acting muscarinic antagonist (LAMA). The data and methodologies presented herein are compiled from preclinical pharmacological studies, offering a detailed perspective on its receptor binding affinity, kinetic selectivity, and functional antagonism.
Muscarinic Receptor Binding Affinity
This compound demonstrates high-affinity binding to all five human muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5).[1][2][3] This characteristic is foundational to its broad activity as a muscarinic antagonist. Quantitative analysis of its binding affinity, determined through radioligand competition assays, is summarized in Table 1.
Data Presentation: Quantitative Binding Affinity
The binding affinities of this compound for the five human recombinant muscarinic receptor subtypes are presented as pKᵢ values, which represent the negative logarithm of the inhibition constant (Kᵢ). Higher pKᵢ values are indicative of stronger binding affinity.
| Receptor Subtype | Binding Affinity (pKᵢ) |
| hM1 | 8.2 - 9.8 |
| hM2 | 8.2 - 9.8 |
| hM3 | 8.2 - 9.8 |
| hM4 | 8.2 - 9.8 |
| hM5 | 8.2 - 9.8 |
| Table 1: this compound Binding Affinity at Human Muscarinic Receptors. Data sourced from studies using Chinese hamster ovary-K1 (CHO-K1) cell membranes stably expressing human recombinant muscarinic receptors.[4] |
Kinetic Selectivity Profile
Beyond simple affinity, the duration of receptor blockade is a critical factor for long-acting bronchodilators. This compound exhibits kinetic selectivity, characterized by a significantly slower dissociation rate from the M3 receptor compared to the M2 receptor.[4][5] This prolonged engagement with the M3 receptor, which mediates bronchoconstriction in airway smooth muscle, is believed to contribute to its long duration of action.[6][7]
Data Presentation: Dissociation Kinetics
The dissociation half-life (t½) quantifies the time required for half of the drug to detach from its receptor. The kinetic selectivity of this compound for the hM3 receptor over the hM2 receptor is detailed in Table 2.
| Receptor Subtype | Dissociation Half-life (t½) | Selectivity Ratio (hM3/hM2) |
| hM2 | 6.9 minutes | \multirow{2}{*}{12-fold} |
| hM3 | 82 minutes | |
| Table 2: Dissociation Half-life of this compound. The dissociation half-life was significantly longer for the M3 receptor than the M2 receptor.[4][5] |
Experimental Protocols
The following sections detail the methodologies employed in the in vitro characterization of this compound's anticholinergic activity.
Radioligand Competition Binding Assay for Receptor Affinity
This assay is designed to determine the binding affinity (Kᵢ) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.
Methodology:
-
Preparation of Receptor Membranes: Membranes were prepared from Chinese hamster ovary (CHO-K1) cells stably expressing one of the five human recombinant muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).[8]
-
Incubation: Cell membranes were incubated in a buffered solution containing a fixed concentration of the radioligand [³H]N-methyl scopolamine (B1681570) ([³H]NMS) and varying concentrations of this compound.[5][8]
-
Equilibration: The incubation was allowed to proceed for a sufficient duration to reach binding equilibrium.[5]
-
Separation: The reaction was terminated by rapid filtration through a glass fiber filter, separating receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters, corresponding to the amount of bound [³H]NMS, was measured using liquid scintillation counting.
-
Data Analysis: The data were used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of specific [³H]NMS binding) was determined. The Kᵢ value was then calculated using the Cheng-Prusoff equation.
Workflow for determining the binding affinity of this compound to muscarinic receptors.
Atropine Displacement Assay for Dissociation Kinetics
This kinetic binding assay measures the dissociation rate (kₒff) of a radiolabeled test compound from its target receptor.
Methodology:
-
Radioligand Binding: Membranes from cells expressing either hM2 or hM3 receptors were incubated with radiolabeled [³H]this compound to achieve equilibrium binding.[5]
-
Initiation of Dissociation: A high concentration of a non-radiolabeled, competitive antagonist (atropine) was added to the reaction mixture. This prevents the re-binding of any dissociated [³H]this compound.[5]
-
Time-Course Sampling: At various time points following the addition of atropine, samples were taken and filtered to separate bound from free [³H]this compound.
-
Quantification: The amount of radioactivity remaining bound to the receptors at each time point was measured.
-
Data Analysis: The data were plotted as the natural logarithm of the percentage of [³H]this compound remaining bound versus time. The slope of this line represents the dissociation rate constant (kₒff). The dissociation half-life (t½) was then calculated using the formula: t½ = ln(2) / kₒff.
Functional Antagonism and Signaling Pathways
This compound acts as a competitive antagonist at muscarinic receptors, inhibiting the downstream signaling initiated by acetylcholine.[5][9] Its primary therapeutic effect, bronchodilation, results from the inhibition of M3 receptors on airway smooth muscle.[6][7][10] The M1, M2, and M3 receptor subtypes are the most relevant in the airways.
-
M1 and M3 Receptors: These receptors couple to Gq proteins.[11] Activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), leading to excitatory responses like smooth muscle contraction.[11]
-
M2 Receptors: These receptors couple to Gi proteins.[11] Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and a subsequent reduction in Protein Kinase A (PKA) activity, which generally results in inhibitory cellular responses.[11]
Simplified signaling pathways for M1/M3 (Gq-coupled) and M2 (Gi-coupled) muscarinic receptors.
Active Metabolite
This compound is metabolized to an active metabolite, THRX-195518.[3][12] This metabolite also has affinity for muscarinic receptors, but its potency is approximately one-third to one-tenth that of the parent compound, this compound.[1][13]
Conclusion
The in vitro characterization of this compound reveals it to be a potent, high-affinity muscarinic antagonist.[1][5] It binds competitively to all five human muscarinic receptor subtypes and exhibits kinetic selectivity for the M3 receptor over the M2 receptor, which likely underlies its prolonged bronchodilatory effect.[4][5] These pharmacological properties support its clinical use as a once-daily maintenance treatment for patients with COPD.
References
- 1. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [drugcentral.org]
- 7. Mechanism of Action | YUPELRI® (this compound) inhalation solution [yupelrihcp.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. jcbsonline.ac.in [jcbsonline.ac.in]
Revefenacin's Antagonistic Effect on Intracellular Calcium Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of revefenacin's mechanism of action, specifically focusing on its impact on intracellular calcium mobilization. This compound (B1680567) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated through the blockade of M3 muscarinic acetylcholine (B1216132) receptors (mAChRs) on airway smooth muscle cells, leading to bronchodilation. A key event following M3 receptor activation by acetylcholine is the mobilization of intracellular calcium, a critical step in smooth muscle contraction. Understanding how this compound modulates this process is fundamental to comprehending its pharmacological activity.
Core Mechanism of Action: M3 Receptor Antagonism
This compound exhibits high affinity for all five muscarinic receptor subtypes (M1-M5).[1] Its primary therapeutic action in COPD stems from its competitive and reversible inhibition of acetylcholine at the M3 receptors located on airway smooth muscle.[1] The binding of acetylcholine to these Gq/11 protein-coupled receptors initiates a signaling cascade that results in bronchoconstriction.[1] By blocking this interaction, this compound effectively prevents this downstream signaling, leading to smooth muscle relaxation and bronchodilation.
Quantitative Analysis of this compound's Effect on Calcium Mobilization
Functional studies have been conducted to quantify the antagonistic potency of this compound on acetylcholine-induced intracellular calcium mobilization. These experiments are crucial for determining the drug's efficacy at a cellular level. The key parameter measured is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
The following table summarizes the quantitative data for this compound's antagonism of acetylcholine-induced calcium mobilization in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 muscarinic receptor.
| Compound | Cell Line | Agonist | Measured Effect | Potency (pA2) | Reference |
| This compound | CHO-K1 cells expressing human M3 mAChR | Acetylcholine | Inhibition of intracellular calcium mobilization | 9.4 | [2] |
Signaling Pathway of M3 Receptor-Mediated Calcium Mobilization and its Inhibition by this compound
The activation of the M3 muscarinic receptor by acetylcholine triggers a well-defined signaling pathway culminating in the release of calcium from intracellular stores. This compound, by blocking the initial step of this cascade, prevents these downstream events.
Caption: M3 receptor signaling cascade leading to calcium mobilization and its inhibition by this compound.
Experimental Protocols
The following section details the methodology for a typical intracellular calcium mobilization assay used to determine the potency of muscarinic receptor antagonists like this compound.
Objective:
To quantify the antagonistic effect of this compound on acetylcholine-induced intracellular calcium mobilization in CHO-K1 cells stably expressing the human M3 muscarinic receptor.
Materials:
-
Cell Line: CHO-K1 cells stably transfected with the human M3 muscarinic receptor gene.
-
Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM (or a similar calcium-sensitive dye).
-
Dye Loading Buffer: Assay buffer containing Fluo-4 AM and a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization. Probenecid may be included to prevent dye leakage.
-
Agonist: Acetylcholine chloride.
-
Antagonist: this compound.
-
Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
Experimental Workflow:
Caption: Workflow for a typical intracellular calcium mobilization assay.
Detailed Procedure:
-
Cell Plating: Seed the CHO-hM3 cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate the plates at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: On the day of the experiment, aspirate the culture medium from the wells and wash the cells with assay buffer. Add the dye loading solution to each well and incubate the plate for a specified time (e.g., 60 minutes) at 37°C, protected from light.
-
Antagonist Pre-incubation: Following dye loading, wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (or vehicle control) to the appropriate wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: Place the assay plate into the fluorescence microplate reader. The instrument will first establish a baseline fluorescence reading. Then, it will automatically inject a solution of acetylcholine at a concentration known to elicit a submaximal response (e.g., EC80) into each well.
-
Data Acquisition: Immediately following agonist addition, the instrument will record the fluorescence intensity over time to capture the kinetic calcium response.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. The antagonistic effect of this compound is determined by the rightward shift in the acetylcholine concentration-response curve. The pA2 value is calculated using the Schild equation, providing a quantitative measure of this compound's potency as an M3 receptor antagonist in this functional assay.
References
- 1. Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
Revefenacin's Off-Target Binding Profile: A Technical Investigation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the off-target binding profile of revefenacin (B1680567), a long-acting muscarinic antagonist (LAMA) for the treatment of chronic obstructive pulmonary disease (COPD). A thorough understanding of a drug's selectivity is paramount in drug development to anticipate potential side effects and ensure patient safety. This document summarizes the available quantitative data on this compound's interactions with a wide range of molecular targets, provides detailed experimental protocols for key assays, and visualizes relevant pathways and workflows.
Off-Target Binding Affinity of this compound
This compound has been systematically screened against a broad panel of receptors, enzymes, and ion channels to determine its selectivity. The following table summarizes the quantitative data on the percentage of inhibition of control-specific binding at a concentration of 1 µM for this compound (also referred to by its development code, TD-4208 or THRX-134853).
| Target Family | Specific Target | This compound % Inhibition @ 1 µM |
| Aminergic Receptors | Histamine H1 | 75% |
| Histamine H2 | 14% | |
| Histamine H3 | 52% | |
| Adrenergic α1A | 18% | |
| Adrenergic α2A | 2% | |
| Adrenergic β1 | -1% | |
| Adrenergic β2 | 11% | |
| Dopamine D1 | 1% | |
| Dopamine D2S | 10% | |
| Serotonin 5-HT1A | 14% | |
| Serotonin 5-HT2A | 24% | |
| Serotonin 5-HT3 | -11% | |
| Peptide Receptors | Angiotensin II AT1 | 14% |
| Bradykinin B2 | 1% | |
| Cholecystokinin CCK1 | 11% | |
| Endothelin ETA | 11% | |
| Neurokinin NK1 | 14% | |
| Neurokinin NK2 | 12% | |
| Neuropeptide Y Y1 | -8% | |
| Vasopressin V1a | 10% | |
| Ion Channels | Calcium Channel, L-type (Verapamil site) | 12% |
| Potassium Channel, hERG | See Note 1 | |
| Sodium Channel (site 2) | 12% | |
| Enzymes | Phosphodiesterase 4 (PDE4) | 15% |
| Cyclooxygenase-1 (COX-1) | 15% | |
| Cyclooxygenase-2 (COX-2) | 19% |
Note 1: In a separate study, the half-maximal inhibitory concentration (IC50) of this compound for the hERG channel was determined to be 11.4 µM.
The primary active metabolite of this compound, THRX-195518, has also been evaluated and found to be selective for muscarinic receptors, with no significant activity at other screened receptors or enzymes.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the off-target binding profile of this compound.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for various off-target receptors.
General Protocol:
-
Membrane Preparation:
-
Cells stably or transiently expressing the receptor of interest are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration is determined using a standard method like the BCA assay.
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand known to bind to the receptor.
-
The plates are incubated to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Calcium Mobilization
Functional assays are crucial to determine whether the binding of a compound to a receptor results in a biological response (agonist or antagonist activity).
Objective: To assess the functional activity of this compound at Gq-coupled off-target receptors.
General Protocol:
-
Cell Culture and Dye Loading:
-
Cells expressing the Gq-coupled receptor of interest are seeded in a 96-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
The dye is allowed to de-esterify within the cells, becoming fluorescent upon binding to calcium.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).
-
The test compound (this compound) is added to the wells at various concentrations.
-
For antagonist activity assessment, the cells are pre-incubated with the test compound before the addition of a known agonist for the receptor.
-
Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity.
-
-
Data Analysis:
-
The change in fluorescence is plotted against the concentration of the test compound.
-
For agonists, the EC50 (effective concentration to produce 50% of the maximal response) is determined.
-
For antagonists, the IC50 (concentration that inhibits 50% of the agonist-induced response) is calculated.
-
Visualizations
The following diagrams illustrate key concepts and workflows in the investigation of off-target binding.
The Pharmacological Role of Revefenacin's Active Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revefenacin (B1680567) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Administered via nebulization, it exerts its therapeutic effect through competitive and reversible inhibition of muscarinic receptors in the airways, leading to bronchodilation.[1][2][3][4] Upon systemic absorption, this compound is rapidly and extensively metabolized to its major active metabolite, THRX-195518.[2][5] This technical guide provides an in-depth analysis of the pharmacological role of this active metabolite, presenting key data on its receptor binding affinity, functional antagonism, and pharmacokinetic profile in comparison to the parent compound, this compound.
Core Tenets of Pharmacological Activity
This compound's primary mechanism of action is the blockade of M3 muscarinic receptors on airway smooth muscle, which prevents acetylcholine-induced bronchoconstriction.[3][4][6] The clinical efficacy of this compound is therefore dependent on the local concentration and activity of the parent drug within the lungs. However, upon entering systemic circulation, this compound is rapidly converted to THRX-195518, which also possesses affinity for muscarinic receptors.[2][5] Understanding the pharmacological profile of this metabolite is crucial for a comprehensive assessment of the drug's overall effects and safety profile.
Data Presentation
Muscarinic Receptor Binding Affinity
The binding affinities of this compound and its active metabolite, THRX-195518, for the five human muscarinic receptor subtypes (M1-M5) have been characterized in radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | 0.50 | 0.34 | 0.67 | 0.49 | 3.30 |
| THRX-195518 | 1.3 | 2.1 | 1.8 | 1.6 | 11 |
Data sourced from FDA regulatory documents.
As the data indicates, both this compound and THRX-195518 exhibit high affinity for all five muscarinic receptor subtypes. Notably, THRX-195518 demonstrates a 3- to 10-fold lower binding affinity compared to this compound across the receptor subtypes.
Functional Antagonism
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and THRX-195518 have been evaluated in healthy volunteers and patients with COPD. A summary of key parameters is presented below.
| Parameter | This compound | THRX-195518 |
| Tmax (hours) | 0.23 - 0.68 | 0.23 - 0.68 |
| Cmax (ng/mL) | Varies with dose; lower in COPD patients than healthy volunteers. | Varies with dose; 2.4-fold higher in COPD patients than healthy volunteers. |
| AUC (ng·h/mL) | Varies with dose; lower in COPD patients than healthy volunteers. | Varies with dose; 4- to 6-fold greater than this compound in COPD patients. |
| Terminal Half-life (hours) | 22 - 70 | 22 - 70 |
| Protein Binding (%) | 71 | 42 - 58 |
Data compiled from multiple pharmacokinetic studies.[2][3][5][8]
Following inhalation, both this compound and THRX-195518 are rapidly absorbed, reaching peak plasma concentrations quickly.[5] In patients with COPD, the systemic exposure (AUC) of the active metabolite is significantly higher (4- to 6-fold) than that of the parent drug.[2][5] Both compounds exhibit a long terminal half-life.[5]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound and its active metabolite.
Caption: Workflow for a radioligand competition binding assay.
Experimental Protocols
While detailed, step-by-step protocols for the specific studies on this compound are not publicly available, the following represents a generalized methodology for the key experiments cited.
Radioligand Competition Binding Assay (for Ki determination)
This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
-
Membrane Preparation:
-
Cell lines (e.g., Chinese Hamster Ovary cells) stably expressing one of the five human muscarinic receptor subtypes are cultured.
-
Cells are harvested, and the cell membranes are isolated through a series of homogenization and centrifugation steps.
-
The protein concentration of the membrane preparation is determined.
-
-
Assay:
-
In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
Increasing concentrations of the unlabeled test compound (this compound or THRX-195518) are added to compete for binding with the radioligand.
-
A set of wells containing a high concentration of a known muscarinic antagonist (e.g., atropine) is used to determine non-specific binding.
-
The plate is incubated at a controlled temperature to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The contents of the wells are rapidly filtered through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Isolated Organ Bath Assay (for Functional Antagonism)
This assay assesses the ability of a compound to inhibit the contractile response of airway smooth muscle to a muscarinic agonist.
-
Tissue Preparation:
-
Tracheal tissue is isolated from a suitable animal model (e.g., guinea pig or rat).
-
The trachea is cut into rings or strips and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
The tissue is allowed to equilibrate under a resting tension.
-
-
Assay:
-
A cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine (B1216132) or carbachol) is generated to establish a baseline contractile response.
-
The tissue is then washed and incubated with a fixed concentration of the antagonist (this compound or THRX-195518) for a predetermined period.
-
A second concentration-response curve to the muscarinic agonist is then generated in the presence of the antagonist.
-
-
Data Analysis:
-
The rightward shift in the agonist concentration-response curve caused by the antagonist is measured.
-
The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated using Schild plot analysis. This value provides a measure of the antagonist's potency.
-
Conclusion
The active metabolite of this compound, THRX-195518, is a significant component in the overall pharmacological profile of the drug due to its high systemic exposure following nebulized administration of the parent compound. While THRX-195518 exhibits a lower binding affinity and functional potency at muscarinic receptors compared to this compound, its sustained presence in the circulation warrants consideration in the comprehensive evaluation of this compound's systemic effects. The data presented in this guide provide a quantitative basis for understanding the distinct yet related roles of this compound and its active metabolite in the therapeutic and systemic actions of the drug. Further research into the specific functional antagonism of both compounds across all muscarinic receptor subtypes would provide an even more complete picture of their pharmacological effects.
References
- 1. Population Pharmacokinetics of this compound in Patients with Chronic Obstructive Pulmonary Disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
An In-Depth Technical Guide to the Lung Selectivity of Revefenacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revefenacin (B1680567) (marketed as YUPELRI®) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Administered once daily via nebulization, it offers a significant advancement for patients who may have difficulty with handheld inhalers.[1][3] A key attribute of this compound contributing to its favorable safety profile is its lung selectivity. This guide provides a detailed technical overview of the pharmacological and pharmacokinetic properties that underpin this selectivity, intended for professionals in the field of respiratory drug development.
Mechanism of Action and Receptor Pharmacology
This compound exerts its therapeutic effect through competitive and reversible antagonism of acetylcholine (B1216132) at the muscarinic receptors in the airway smooth muscle.[3][4] Inhibition of M3 muscarinic receptors leads to bronchodilation and symptomatic relief for COPD patients.[3][4]
Receptor Binding Affinity and Kinetic Selectivity
This compound demonstrates high affinity for all five human muscarinic receptor subtypes (M1-M5).[2][5] However, its prolonged duration of action and lung selectivity are significantly influenced by its kinetic properties, particularly its dissociation rates from the M2 and M3 receptors.[2][5]
Kinetic studies have shown that this compound dissociates significantly more slowly from the M3 receptor compared to the M2 receptor, a property known as kinetic selectivity.[2][5] This prolonged engagement with the M3 receptor in the airways contributes to its long-acting bronchodilatory effect, while faster dissociation from M2 receptors, which are also found in the heart, may contribute to a lower potential for cardiac side effects.[2][5]
Table 1: Muscarinic Receptor Binding Affinities (pKi) of this compound
| Receptor Subtype | pKi |
| Human M1 | 8.2 |
| Human M2 | 9.8 |
| Human M3 | 9.4 |
| Human M4 | 9.5 |
| Human M5 | 8.8 |
| Source: Hegde SS, et al. Pharmacol Res Perspect. 2018.[2][5] |
Table 2: Dissociation Half-Life (t½) of this compound from Human M2 and M3 Receptors
| Receptor Subtype | Dissociation Half-Life (t½) at 37°C |
| Human M2 | 6.9 minutes |
| Human M3 | 82 minutes |
| Source: Hegde SS, et al. Pharmacol Res Perspect. 2018.[2][5] |
The "Soft-Drug" Approach to Lung Selectivity
The lung selectivity of this compound is a deliberate design feature, employing a "soft-drug" pharmacological approach. The terminal amide in this compound's structure is a metabolically labile functionality.[6] This amide bond is stable in the lung environment, allowing the drug to exert its local therapeutic effect. However, upon entering systemic circulation, it is readily hydrolyzed to its major active metabolite, THRX-195518.[1][6]
This rapid systemic metabolism is a cornerstone of this compound's lung selectivity, as it minimizes the potential for systemic anticholinergic side effects.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Phase III Trials of this compound in COPD Patients | Journal of The COPD Foundation [journal.copdfoundation.org]
Methodological & Application
Application Notes and Protocols: In Vitro Assays for Measuring Revefenacin Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revefenacin (B1680567) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3][4] It functions as a competitive and reversible antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M3 subtype located in the airway smooth muscle, leading to bronchodilation.[1][2][5][6] Accurate and robust in vitro assays are crucial for characterizing the potency and selectivity of this compound and similar compounds during drug discovery and development. These application notes provide detailed protocols for key in vitro assays to measure the potency of this compound.
Key Concepts in Potency Measurement
-
Binding Affinity (Ki): A measure of how tightly a ligand (e.g., this compound) binds to a receptor. It is the concentration of a competing radioligand that would occupy 50% of the receptors if no competitor were present. A lower Ki value indicates higher binding affinity.
-
Functional Antagonism (pA2/pKB): Quantifies the potency of an antagonist in a functional assay (e.g., measuring changes in intracellular calcium). The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
-
Kinetic Selectivity: Refers to the differences in the rates at which a drug associates with and dissociates from different receptor subtypes. A slower dissociation rate from the target receptor (e.g., M3) can contribute to a longer duration of action.[1]
Signaling Pathway of Muscarinic M3 Receptor
The primary mechanism of action of this compound involves the blockade of acetylcholine-induced bronchoconstriction mediated by the M3 muscarinic receptor on airway smooth muscle cells. The signaling pathway is initiated by the binding of acetylcholine to the M3 receptor, a G-protein coupled receptor (GPCR).
Data Presentation: In Vitro Potency of this compound
The following tables summarize the quantitative data on the in vitro potency of this compound and its active metabolite, THRX-195518.
Table 1: Binding Affinity of this compound at Human Muscarinic Receptors
| Receptor Subtype | This compound pKi | This compound Ki (nM) |
| hM1 | 9.3 | 0.50[7] |
| hM2 | 9.5[8] | 0.34[7] |
| hM3 | 9.7[8] | 0.67[7] |
| hM4 | 9.3 | 0.49[7] |
| hM5 | 8.5 | 3.30[7] |
pKi is the negative logarithm of the Ki value. Data compiled from multiple sources.[7][8]
Table 2: Binding Affinity of THRX-195518 at Human Muscarinic Receptors
| Receptor Subtype | THRX-195518 Ki (nM) |
| hM1 | 1.3[7] |
| hM2 | 2.1[7] |
| hM3 | 1.8[7] |
| hM4 | 1.6[7] |
| hM5 | 11[7] |
The active metabolite, THRX-195518, has a 3- to 10-fold lower binding affinity for muscarinic receptors compared to this compound.[7]
Table 3: Kinetic Selectivity of this compound
| Receptor Subtype | Dissociation Half-Life (t½) in minutes |
| hM2 | 6.9[1][8] |
| hM3 | 82[1][8] |
This compound dissociates significantly slower from the hM3 receptor compared to the hM2 receptor, indicating kinetic selectivity for the M3 subtype.[1][8][9][10]
Table 4: Functional Antagonism of this compound in Isolated Airway Tissues
| Tissue Source | Antagonistic Effect Reversibility (t½) in hours |
| Rat Trachea | 13.3[8] |
| Guinea Pig Trachea | >16[8] |
| Human Bronchus | >10[8] |
This compound demonstrates slow reversibility of its antagonistic effects in airway tissues, contributing to its long duration of action.[8]
Experimental Protocols
Radioligand Binding Assays
These assays determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).
Experimental Workflow: Radioligand Binding Assay
Materials:
-
Chinese hamster ovary (CHO)-K1 cell membranes stably expressing human recombinant M1, M2, M3, M4, or M5 receptors.[8]
-
Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).
-
This compound.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize CHO-K1 cells expressing the target muscarinic receptor subtype and prepare a membrane fraction through centrifugation.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).
-
Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays: Calcium Mobilization
This assay measures the ability of this compound to antagonize agonist-induced increases in intracellular calcium, a downstream effect of M3 receptor activation.
Protocol:
-
Cell Culture: Culture CHO-K1 cells stably expressing the human M3 receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) to stimulate the M3 receptors.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Construct concentration-response curves for the agonist in the presence and absence of different concentrations of this compound. Determine the EC50 values for the agonist. Perform a Schild analysis to calculate the pA2 value for this compound, which provides a measure of its functional antagonist potency.[8]
Kinetic Binding Assays (Dissociation Rate)
These assays are used to determine the dissociation half-life (t½) of this compound from muscarinic receptors, providing insight into its kinetic selectivity.
Protocol:
-
Association Phase: Incubate cell membranes expressing either hM2 or hM3 receptors with a radiolabeled form of this compound or a suitable radioligand to allow for binding to reach equilibrium.
-
Dissociation Phase: Initiate dissociation by adding a high concentration of a non-labeled antagonist (e.g., atropine) to prevent re-binding of the radioligand.
-
Sample Collection: At various time points, take aliquots of the incubation mixture and rapidly filter them to separate bound from free radioligand.
-
Quantification: Quantify the amount of bound radioligand at each time point using liquid scintillation counting.
-
Data Analysis: Plot the natural logarithm of the percentage of radioligand remaining bound against time. The slope of this line is the dissociation rate constant (koff). The dissociation half-life (t½) can be calculated using the equation: t½ = 0.693 / koff.
Isolated Tissue Contraction Assays
These ex vivo assays assess the functional antagonism of this compound on the contraction of airway smooth muscle.
Experimental Workflow: Isolated Tissue Contraction Assay
Materials:
-
Isolated airway tissues (e.g., human bronchus, guinea pig trachea, rat trachea).[8]
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution.
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
Protocol:
-
Tissue Preparation: Dissect the airway tissue and prepare smooth muscle strips.
-
Mounting: Mount the tissue strips in an organ bath containing warmed, oxygenated Krebs-Henseleit solution. Apply a baseline tension and allow the tissue to equilibrate.
-
Agonist Concentration-Response: Generate a cumulative concentration-response curve to a muscarinic agonist to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and then incubate with a specific concentration of this compound for a set period.
-
Repeat Agonist Response: In the continued presence of this compound, repeat the cumulative concentration-response curve to the agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. The potency of this compound can be quantified using Schild analysis.[8] To determine the duration of action, the tissue can be washed to remove this compound, and the agonist response can be re-evaluated at various time points.[8]
Off-Target Activity Screening
To ensure the selectivity of this compound, it is essential to screen it against a panel of other receptors, enzymes, and ion channels. This is typically performed by specialized contract research organizations. This compound has been shown to have minimal activity at non-muscarinic targets at therapeutic concentrations.[8]
Conclusion
The in vitro assays described in these application notes provide a comprehensive framework for characterizing the potency, selectivity, and duration of action of this compound. By employing a combination of radioligand binding, functional cell-based assays, and isolated tissue preparations, researchers can gain a thorough understanding of the pharmacological profile of this compound and other novel muscarinic antagonists. This information is critical for guiding drug development efforts and ensuring the selection of candidates with the desired therapeutic properties.
References
- 1. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound [drugcentral.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays of Revefenacin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revefenacin (B1680567), marketed under the brand name Yupelri®, is a long-acting muscarinic antagonist (LAMA) indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] As a competitive and reversible antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), its primary mechanism of action is the inhibition of M3 receptors on airway smooth muscle, leading to bronchodilation.[3] this compound exhibits high affinity for all five human muscarinic receptor subtypes (M1-M5) but displays kinetic selectivity for the M3 receptor.[4][5]
These application notes provide detailed protocols for key cell-based functional assays to characterize the activity of this compound and its active metabolite, THRX-195518. The included assays are fundamental for determining the binding affinity, functional potency, and tissue-specific effects of muscarinic antagonists in a preclinical setting.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound and its major active metabolite, THRX-195518, at human muscarinic receptors.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) [5]
| Compound | hM1 | hM2 | hM3 | hM4 | hM5 |
| This compound | 0.50 | 0.34 | 0.67 | 0.49 | 3.30 |
| THRX-195518 | 1.3 | 2.1 | 1.8 | 1.6 | 11 |
Table 2: Muscarinic Receptor Binding Affinities (pKi) [4][5][6]
| Compound | hM1 | hM2 | hM3 | hM4 | hM5 |
| This compound | 9.30 | 9.47 | 9.17 | 9.31 | 8.48 |
| THRX-195518 | 8.89 | 8.68 | 8.74 | 8.80 | 7.96 |
Note: pKi values were calculated from the Ki values in Table 1 using the formula pKi = -log(Ki).
Table 3: Functional Antagonist Potency (pA2 / pIC50) [4][5][6]
| Assay | Tissue/Cell Line | Agonist | This compound | THRX-195518 |
| Calcium Mobilization | CHO-K1 cells expressing hM3 | Acetylcholine | ~9.4 - 10.9 (Apparent pKi) | Not Reported |
| Isolated Tissue Contraction | Rat Trachea | Acetylcholine | Not Reported | t½ = 1.1 hours |
| Isolated Tissue Contraction | Guinea Pig Trachea | Acetylcholine | Not Reported | Not Reported |
| Isolated Tissue Contraction | Human Bronchus | Acetylcholine | Not Reported | Not Reported |
Note: The apparent pKi for this compound in the calcium mobilization assay is reported as a range. The half-life (t½) for THRX-195518 in rat trachea indicates its duration of action.
Signaling Pathways and Experimental Workflows
M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle
Caption: M3 receptor signaling pathway in airway smooth muscle contraction.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay to assess antagonist activity.
Experimental Workflow: Isolated Tissue Contraction Assay
Caption: Workflow for an isolated tissue contraction assay.
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific Binding Control: Atropine (B194438) (1 µM).
-
Test Compounds: this compound and THRX-195518.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates.
-
Liquid Scintillation Counter.
Protocol:
-
Prepare serial dilutions of this compound and THRX-195518 in assay buffer.
-
In a 96-well plate, combine the test compound dilutions, [³H]-NMS (at a concentration close to its Kd), and cell membranes.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add atropine instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound at the human M3 muscarinic receptor.
Materials:
-
Cells: CHO-K1 cells stably expressing the human M3 muscarinic receptor (CHO-hM3).
-
Cell Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Calcium-sensitive dye: Fluo-4 AM or a no-wash calcium assay kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Acetylcholine.
-
Test Compound: this compound.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling (e.g., FlexStation).
Protocol:
-
Seed CHO-hM3 cells into 96-well plates and incubate overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. Typically, this involves a 1-hour incubation at 37°C.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the this compound dilutions or vehicle for 15-30 minutes at room temperature.
-
Place the cell plate in the fluorescence microplate reader.
-
Record a baseline fluorescence reading.
-
Add a pre-determined concentration of acetylcholine (typically EC₈₀) to all wells.
-
Immediately measure the change in fluorescence intensity over time.
-
Analyze the data to determine the IC50 of this compound in inhibiting the acetylcholine-induced calcium response. This can be used to calculate the antagonist's apparent pKi or pA2 value.
Isolated Tissue Contraction Assay
Objective: To evaluate the functional antagonist potency and duration of action of this compound on airway smooth muscle contraction.
Materials:
-
Tissue: Trachea or bronchi from guinea pigs or humans.
-
Physiological Salt Solution: Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Agonist: Acetylcholine.
-
Test Compound: this compound.
-
Organ bath system with isometric force transducers.
Protocol:
-
Isolate the trachea or bronchi and place them in ice-cold Krebs-Henseleit solution.
-
Prepare tissue rings (2-3 mm in width) and suspend them in the organ baths containing aerated Krebs-Henseleit solution at 37°C.
-
Apply an optimal resting tension (e.g., 1 g for guinea pig trachea) and allow the tissues to equilibrate for at least 60 minutes, with periodic washing.
-
Generate a cumulative concentration-response curve to acetylcholine to determine the baseline contractile response.
-
Wash the tissues to allow them to return to baseline tension.
-
Incubate the tissues with a single concentration of this compound or vehicle for a defined period (e.g., 60 minutes).
-
In the presence of this compound, repeat the cumulative concentration-response curve to acetylcholine.
-
The rightward shift in the concentration-response curve is used to calculate the pA2 value, a measure of antagonist potency.
-
To determine the duration of action, after incubation with this compound and washout, perform repeated acetylcholine challenges at various time points.
References
- 1. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Once-Daily, Long-Acting Bronchodilator For Nebulized Treatment Of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Long‐Acting Muscarinic Antagonist, Does Not Prolong QT Interval in Healthy Subjects: Results of a Placebo‐ and Positive‐Controlled Thorough QT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Determination of Revefenacin Binding Affinity at the Human Muscarinic M3 Receptor via Radioligand Binding Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Revefenacin (B1680567) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily mediated through the blockade of muscarinic M3 receptors in the airway smooth muscle, leading to bronchodilation.[3] this compound exhibits high affinity for all five human muscarinic receptor subtypes (M1-M5) but demonstrates kinetic selectivity for the M3 receptor, with a slower dissociation rate compared to the M2 receptor.[4] Radioligand binding assays are a robust method to quantify the interaction of a compound with its target receptor, providing a measure of its binding affinity (Ki).[5][6]
This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human muscarinic M3 receptor. The assay utilizes membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 receptor and [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist, as the radioligand.[4][5]
Signaling Pathway
The M3 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation by acetylcholine (B1216132), the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium and smooth muscle contraction. Antagonists like this compound block this pathway by competitively inhibiting the binding of acetylcholine to the M3 receptor.
Data Presentation
The binding affinities of this compound and the reference compound tiotropium (B1237716) for the human muscarinic M1-M5 receptors are summarized in the table below. Affinity is expressed as the pKi, which is the negative logarithm of the equilibrium inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | pKi for hM1 | pKi for hM2 | pKi for hM3 | pKi for hM4 | pKi for hM5 |
| This compound | 9.38[3] | 9.52[3] | 9.75[3] | 9.26[3] | 9.40[4] |
| Tiotropium | ~9.9 | ~9.8 | ~10.2 | ~9.8 | ~9.9 |
Note: Tiotropium pKi values are approximate based on multiple sources indicating high and similar affinity across subtypes, with slightly higher affinity for M3.[7][8][9]
Experimental Protocols
Membrane Preparation from CHO-K1 cells expressing human M3 Receptors
-
Culture CHO-K1 cells stably expressing the human muscarinic M3 receptor in appropriate culture medium until they reach confluency.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors).
-
Homogenize the cell suspension using a Polytron homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) or a storage buffer containing a cryoprotectant (e.g., 10% sucrose) for long-term storage at -80°C.[10]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of this compound by measuring its ability to compete with a fixed concentration of [³H]NMS for binding to the M3 receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells expressing the human M3 receptor.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS).
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[4][10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Filtration apparatus (cell harvester).
Procedure:
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in the assay buffer. A wide concentration range is recommended (e.g., 10⁻¹² M to 10⁻⁵ M) to generate a complete competition curve.
-
Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of [³H]NMS (typically at or below its Kd, e.g., 1 nM), and the membrane preparation (typically 10-20 µg of protein per well).[4][10]
-
Non-specific Binding (NSB): Add 1 µM atropine, the fixed concentration of [³H]NMS, and the membrane preparation.
-
Competition Binding: Add the corresponding this compound dilution, the fixed concentration of [³H]NMS, and the membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[4]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Dry the filters, place them in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the average CPM of the total binding and competition wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[11][12]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand ([³H]NMS) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. This should be determined separately via a saturation binding assay.
-
References
- 1. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [drugcentral.org]
- 4. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uwec.edu [chem.uwec.edu]
- 12. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Revefenacin's Effects on Isolated Human Bronchus Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to study the effects of revefenacin (B1680567), a long-acting muscarinic antagonist (LAMA), on isolated human bronchus tissue. The included protocols and data are intended to guide researchers in the preclinical evaluation of this compound and other inhaled bronchodilators.
Introduction
This compound is a tertiary amine muscarinic antagonist with a high affinity for all five muscarinic receptor subtypes (M1-M5). It exhibits kinetic selectivity for the M3 muscarinic receptor, which is the primary receptor mediating bronchoconstriction in human airways. By inhibiting the action of acetylcholine (B1216132) at M3 receptors on airway smooth muscle, this compound leads to prolonged bronchodilation. Studies using isolated human bronchus tissue have been instrumental in characterizing the pharmacological profile of this compound, demonstrating its potent and long-lasting antagonistic effects.
Data Presentation
The following tables summarize the quantitative data for this compound and other muscarinic antagonists from in vitro studies on human muscarinic receptors and isolated human bronchial tissues.
Table 1: Muscarinic Receptor Binding Affinities (pKi)
| Compound | Human M1 Receptor | Human M2 Receptor | Human M3 Receptor | Human M4 Receptor | Human M5 Receptor |
| This compound | 9.4 | 9.5 | 9.7 | 9.5 | 9.8 |
| Tiotropium | 9.8 | 10.1 | 10.2 | 9.8 | 9.9 |
| Glycopyrrolate | 9.5 | 9.6 | 9.6 | 9.4 | 9.3 |
| Ipratropium | 9.1 | 9.2 | 9.2 | 9.0 | 9.0 |
Data sourced from Hegde et al., 2018.
Table 2: Functional Antagonism and Duration of Action in Isolated Human Bronchus
| Compound | Antagonism Type | Dissociation Half-Life (t½) |
| This compound | Insurmountable | > 10 hours |
| Tiotropium | Insurmountable | > 9 hours |
| Umeclidinium | Insurmountable | > 9 hours |
| Aclidinium | Insurmountable | Progressively decreases over 9 hours |
| Glycopyrronium | Insurmountable | Progressively decreases over 9 hours |
| Ipratropium | Surmountable | 30 - 90 minutes |
Data for this compound sourced from Hegde et al., 2018. Data for other LAMAs adapted from Cazzola et al., 2018. Due to the insurmountable nature of antagonism for most LAMAs in this assay, traditional pA2 values are not calculated.
Experimental Protocols
Protocol 1: Isolated Human Bronchus Organ Bath Study for Assessing Muscarinic Antagonist Potency and Insurmountability
This protocol details the methodology for evaluating the antagonistic effects of compounds like this compound on the contractile response of isolated human bronchial rings.
1. Tissue Acquisition and Preparation:
- Obtain human lung tissue from surgical resections (e.g., lobectomy for lung cancer) with appropriate ethical approval and patient consent.
- Dissect main and segmental bronchi from the lung parenchyma in cold, oxygenated Krebs-Henseleit solution.
- Carefully remove adhering connective tissue and cut the bronchi into rings (2-3 mm in width).
- The epithelial layer may be left intact or removed depending on the study's objective.
2. Organ Bath Setup:
- Mount the bronchial rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
- Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
- Apply an optimal resting tension (typically 1.0-1.5 g) and allow the tissue to equilibrate for at least 60-90 minutes, with periodic washing every 15-20 minutes.
3. Experimental Procedure:
- After equilibration, induce a reference contraction with a high concentration of a contractile agonist (e.g., 1 µM carbachol (B1668302) or 60 mM KCl) to assess tissue viability.
- Wash the tissues and allow them to return to baseline tension.
- For antagonist potency determination:
- Incubate the tissues with a specific concentration of the antagonist (e.g., this compound, 1-1000 nM) or vehicle for a predetermined period (e.g., 60 minutes).
- Generate a cumulative concentration-response curve to a contractile agonist like carbachol (e.g., 1 nM to 100 µM).
- Record the isometric contractions using a data acquisition system.
4. Data Analysis:
- Express the contractile responses as a percentage of the maximal contraction induced by the agonist in the absence of the antagonist.
- Plot the concentration-response curves and analyze them using a non-linear regression model to determine parameters such as the maximal response (Emax) and the agonist concentration producing 50% of the maximal response (EC50).
- For insurmountable antagonists like this compound, a significant depression of the Emax of the agonist will be observed. Due to this, the calculation of a pA2 value using the Schild analysis is not appropriate. The potency can be described by the concentration of the antagonist that causes a certain level of inhibition of the maximal response.
Protocol 2: Superfusion Washout Study for Determining the Duration of Action
This protocol is designed to assess the dissociation rate and duration of action of a muscarinic antagonist in isolated human bronchial tissue.
1. Tissue Preparation and Mounting:
- Prepare and mount the bronchial rings in organ baths as described in Protocol 1.
2. Experimental Procedure:
- After equilibration, contract the tissues with a submaximal concentration of carbachol (e.g., EC50 concentration) to establish a stable baseline contraction.
- Add the muscarinic antagonist (e.g., a high concentration of this compound, such as 1 µM) to the organ bath and incubate for a defined period (e.g., 60 minutes) to allow for receptor binding.
- Initiate a continuous superfusion (washout) of the organ bath with fresh, pre-warmed, and oxygenated Krebs-Henseleit solution at a constant flow rate.
- At regular intervals during the washout (e.g., every 30-60 minutes), re-introduce the submaximal concentration of carbachol to assess the recovery of the contractile response.
- Continue the washout and agonist challenges for an extended period (e.g., >10 hours for long-acting antagonists).
3. Data Analysis:
- Express the contractile response to carbachol at each time point during the washout as a percentage of the initial contraction before the addition of the antagonist.
- Plot the recovery of the contractile response over time.
- Calculate the dissociation half-life (t½) of the antagonist, which is the time required for the contractile response to recover by 50%.
Mandatory Visualizations
Application Notes and Protocols: GTPγS Binding Assay for Determining Revefenacin's Functional Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revefenacin (B1680567) (Yupelri®) is a long-acting muscarinic antagonist (LAMA) indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily mediated through the blockade of muscarinic M3 receptors in the smooth muscle of the airways, leading to bronchodilation.[1][2][3][4][5] Muscarinic M3 receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine (B1216132), couple to Gq/11 proteins, initiating a signaling cascade that results in smooth muscle contraction.[6][7][8]
Functional antagonism at the M3 receptor is a key characteristic of this compound's pharmacological profile.[9][10] The GTPγS binding assay is a widely used functional assay to quantify the interaction of ligands with GPCRs.[11][12] This assay measures the activation of G-proteins, which is one of the earliest events in the signal transduction cascade following receptor activation.[12] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the agonist-stimulated G-protein activation can be quantified.[11][12] This application note provides a detailed protocol for utilizing the [³⁵S]GTPγS binding assay to determine the functional antagonism of this compound at the human M3 muscarinic receptor.
Principle of the Assay
The GTPγS binding assay is based on the principle that agonist binding to a GPCR promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G-protein, leading to its activation.[11] The assay uses the non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα-subunit.[12] Since [³⁵S]GTPγS is resistant to hydrolysis by the intrinsic GTPase activity of the Gα-subunit, it accumulates and can be quantified by scintillation counting.[12]
In the context of determining functional antagonism, the assay measures the ability of an antagonist, such as this compound, to inhibit the agonist-stimulated binding of [³⁵S]GTPγS. This allows for the determination of the antagonist's inhibitory constant (Ki), a measure of its potency.
M3 Muscarinic Receptor Signaling Pathway
The M3 muscarinic receptor is coupled to the Gq/11 family of G-proteins.[6][7] Upon activation by an agonist like acetylcholine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which contribute to smooth muscle contraction.[6] this compound, as an antagonist, blocks the initial activation of the M3 receptor by acetylcholine, thereby preventing this downstream signaling cascade.
M3 Muscarinic Receptor Signaling Pathway and Site of this compound Action.
Experimental Workflow
The general workflow for the GTPγS binding assay to determine this compound's functional antagonism involves preparing cell membranes expressing the M3 receptor, incubating them with a muscarinic agonist in the presence of varying concentrations of this compound, adding [³⁵S]GTPγS, and then quantifying the amount of bound radioactivity.
Experimental Workflow for the GTPγS Binding Assay.
Quantitative Data Summary
The following table presents example data that could be obtained from a [³⁵S]GTPγS binding assay to characterize the functional antagonism of this compound at the M3 muscarinic receptor. The data for acetylcholine (a full agonist) and atropine (B194438) (a classical antagonist) are included for comparison.
| Compound | Assay Type | Receptor | Parameter | Value (nM) |
| Acetylcholine | Agonist Stimulation | Human M3 | EC₅₀ | 150 |
| This compound | Functional Antagonism | Human M3 | Kᵢ | 0.5 |
| Atropine | Functional Antagonism | Human M3 | Kᵢ | 1.2 |
EC₅₀ (Half maximal effective concentration) for acetylcholine represents the concentration that elicits 50% of the maximal [³⁵S]GTPγS binding. Kᵢ (Inhibitory constant) for this compound and atropine represents their affinity for the M3 receptor in a functional assay.
Experimental Protocols
Materials and Reagents
-
Membranes: Cell membranes prepared from a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Agonist: Acetylcholine chloride or Carbachol.
-
Antagonist: this compound.
-
Reference Antagonist: Atropine sulfate.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP: Guanosine 5'-diphosphate sodium salt.
-
Unlabeled GTPγS: For determination of non-specific binding.
-
Scintillation Cocktail: Appropriate for aqueous samples.
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester/vacuum filtration manifold.
-
Scintillation counter.
Membrane Preparation
-
Culture cells expressing the human M3 muscarinic receptor to confluence.
-
Harvest cells and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
[³⁵S]GTPγS Binding Assay Protocol
This protocol is designed for a 96-well plate format and describes the determination of this compound's inhibitory constant (Ki) against an agonist-stimulated response.
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be 10⁻¹² M to 10⁻⁶ M.
-
Prepare a solution of the agonist (e.g., acetylcholine) at a concentration that gives approximately 80% of its maximal response (EC₈₀). This concentration should be predetermined in an agonist dose-response experiment.
-
Prepare a solution of [³⁵S]GTPγS in assay buffer to a final concentration of 0.1-0.5 nM.
-
Prepare a solution of GDP in assay buffer to a final concentration of 10-30 µM. The optimal concentration of GDP should be determined empirically as it can vary between receptor systems.
-
-
Assay Setup (in triplicate):
-
Total Agonist-Stimulated Binding: 25 µL assay buffer, 25 µL agonist (EC₈₀), 50 µL membrane preparation (5-20 µg protein).
-
Basal Binding: 25 µL assay buffer, 25 µL assay buffer, 50 µL membrane preparation.
-
Non-specific Binding (NSB): 25 µL 10 µM unlabeled GTPγS, 25 µL agonist (EC₈₀), 50 µL membrane preparation.
-
This compound Inhibition: 25 µL of each this compound dilution, 25 µL agonist (EC₈₀), 50 µL membrane preparation.
-
-
Incubation:
-
Add 50 µL of the GDP solution to all wells.
-
Pre-incubate the plate at 30°C for 15-20 minutes.
-
Initiate the reaction by adding 50 µL of the [³⁵S]GTPγS solution to all wells. The final assay volume is 200 µL.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat (pre-soaked in ice-cold wash buffer, e.g., 50 mM Tris-HCl, pH 7.4) using a cell harvester.
-
Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
-
Detection:
-
Dry the filter mat completely.
-
Place the filter mat in a scintillation vial or a sample bag with scintillation cocktail.
-
Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate the specific binding for each condition: Specific Binding = Total Binding - Non-specific Binding.
-
For the this compound inhibition curve, express the data as a percentage of the specific agonist-stimulated binding in the absence of the antagonist.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the agonist-stimulated response).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + ([Agonist] / EC₅₀ of Agonist))
Where:
-
[Agonist] is the concentration of the agonist used in the assay.
-
EC₅₀ of Agonist is the half-maximal effective concentration of the agonist, determined from a separate dose-response experiment.
-
Logical Relationship of Functional Antagonism
The GTPγS binding assay provides a direct measure of the functional consequences of ligand binding at the level of G-protein activation. The relationship between the agonist, antagonist, and the observed signal is a competitive interaction at the receptor level.
Logical Relationship in a Functional Antagonism Assay.
Conclusion
The [³⁵S]GTPγS binding assay is a robust and sensitive method for characterizing the functional antagonism of compounds like this compound at the M3 muscarinic receptor. This assay provides a quantitative measure of a compound's ability to inhibit the initial step of receptor-mediated signal transduction, offering valuable insights into its pharmacological mechanism of action. The detailed protocol and principles outlined in this document serve as a comprehensive guide for researchers in the fields of pharmacology and drug development.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. m.youtube.com [m.youtube.com]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. medium.com [medium.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Methodology for Assessing Revefenacin's Duration of Action In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction Revefenacin (B1680567) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). It is the first once-daily nebulized LAMA, offering a valuable therapeutic option for patients who may have difficulty with handheld inhalers.[1] Its clinical efficacy relies on a prolonged duration of action, allowing for consistent bronchodilation with a once-daily dosing regimen.[2] this compound functions as a competitive antagonist with high affinity for all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[3][4] The therapeutic effect of bronchodilation is primarily achieved through the inhibition of M3 receptors located on airway smooth muscle, which prevents acetylcholine-induced bronchoconstriction.[1][4] The assessment of its 24-hour duration of action is a critical component of its pharmacological profile, demonstrated through a combination of preclinical and clinical in vivo studies.
Part 1: Pharmacodynamic Assessment of Duration of Action
The primary measure of this compound's duration of action is its ability to induce sustained bronchodilation and bronchoprotection. This is assessed in both preclinical animal models and clinical trials in human subjects.
Preclinical Assessment: Bronchoprotection Assays
Preclinical studies are designed to establish the potency and duration of the bronchoprotective effects of this compound against cholinergic agonists.
Experimental Protocol: In Vivo Bronchoprotection in Animal Models
Objective: To determine the duration of action of inhaled this compound by measuring its ability to protect against methacholine- or acetylcholine-induced bronchoconstriction in vivo.
Materials:
-
Animal models (e.g., Sprague-Dawley rats, Beagle dogs)[5]
-
This compound inhalation solution
-
Cholinergic agonist (e.g., acetylcholine, methacholine)[5]
-
Whole-body plethysmography equipment or system for measuring pulmonary resistance and dynamic compliance
-
Nebulizer system for drug delivery
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory environment and measurement equipment to minimize stress-induced variability.
-
Baseline Measurement: Measure baseline airway resistance or another appropriate measure of lung function (e.g., enhanced pause, PenH) prior to any treatment.
-
This compound Administration: Administer a single dose of this compound via inhalation (nebulization) at various dose levels. A placebo (vehicle) group serves as the control.
-
Cholinergic Challenge: At predetermined time points post-revefenacin administration (e.g., 1, 4, 8, 12, 24, and 48 hours), challenge the animals with an inhaled cholinergic agonist.
-
Lung Function Assessment: Immediately following the cholinergic challenge, measure the peak bronchoconstrictor response.
-
Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor response at each time point for each this compound dose group compared to the placebo group. The duration of action is defined as the time period over which a statistically significant inhibition of bronchoconstriction is maintained. Preclinical studies for this compound demonstrated a dose-dependent bronchoprotective effect lasting longer than 24 hours.[3][6]
Clinical Assessment: Spirometry in COPD Patients
In humans, the duration of action is confirmed through extensive clinical trials involving patients with COPD. The primary endpoint is the measurement of lung function using spirometry, specifically the Forced Expiratory Volume in one second (FEV₁).
Experimental Protocol: Clinical Trial Spirometry Assessment
Objective: To evaluate the 24-hour efficacy and duration of action of once-daily nebulized this compound in patients with moderate to very severe COPD.
Study Design:
-
Randomized, double-blind, placebo-controlled, parallel-group or crossover studies are typically employed.[3][4]
-
Study durations can range from single-dose assessments to long-term trials of 12 to 52 weeks.[7][8]
Procedure:
-
Patient Screening and Baseline: Recruit patients with a confirmed diagnosis of moderate to very severe COPD. Establish baseline lung function via spirometry after a suitable washout period from other bronchodilators.
-
Randomization and Dosing: Randomize patients to receive once-daily nebulized this compound (e.g., 88 µg or 175 µg) or a matching placebo.[4]
-
Serial Spirometry: On specific study days (e.g., Day 1, Day 28, Day 84), perform serial spirometry measurements over a 24-hour period.[9] Measurements are taken pre-dose and at multiple time points post-dose (e.g., 15, 30 minutes, 1, 2, 4, 8, 12, 16, 24 hours).
-
Endpoint Evaluation: The key endpoints to assess the duration of action include:
-
Trough FEV₁: The change from baseline in FEV₁ measured at 24 hours post-dose, just before the next dose. This is the primary indicator of a sustained 24-hour effect.[3][8]
-
Peak FEV₁: The maximum change from baseline in FEV₁ observed within a few hours post-dosing.[10]
-
FEV₁ Area Under the Curve (AUC): The integrated FEV₁ response over the 24-hour dosing interval (FEV₁ AUC₀₋₂₄), which provides a comprehensive measure of the total bronchodilator effect and its consistency.[9] Sub-intervals like AUC₀₋₁₂ and AUC₁₂₋₂₄ are also analyzed.[9]
-
-
Data Analysis: Compare the change from baseline in FEV₁ endpoints between the this compound and placebo groups using appropriate statistical models (e.g., ANCOVA). A statistically and clinically significant improvement in trough FEV₁ versus placebo confirms the 24-hour duration of action.[4][10]
Part 2: Pharmacokinetic Assessment
Pharmacokinetic (PK) parameters provide supporting evidence for the long duration of action by characterizing the drug's absorption, distribution, metabolism, and elimination.
Experimental Protocol: Pharmacokinetic Sampling and Analysis
Objective: To determine the pharmacokinetic profile of this compound and its major active metabolite (THRX-195518) following nebulized administration.
Procedure:
-
Study Population: PK assessments are conducted in both healthy subjects and the target COPD patient population.[11][12]
-
Dosing: Subjects receive single or multiple doses of this compound.
-
Sample Collection: Collect serial blood samples at predefined time points post-dosing (e.g., 15, 30 minutes, 1, 2, 4, 8, 12, 24, 48, 72 hours).[11]
-
Bioanalysis: Plasma concentrations of this compound and its metabolite are quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[11]
-
PK Parameter Calculation: Use non-compartmental or population PK modeling to calculate key parameters:
-
Tₘₐₓ (Time to Peak Concentration): Indicates the speed of absorption.
-
Cₘₐₓ (Peak Plasma Concentration): The maximum observed concentration.
-
t₁/₂ (Terminal Elimination Half-Life): The time required for the plasma concentration to decrease by half. A long half-life is consistent with a long duration of action.
-
AUC (Area Under the Concentration-Time Curve): Represents total drug exposure.
-
-
Data Interpretation: The long terminal half-life of this compound (22-70 hours) supports its once-daily dosing regimen.[4][13]
Part 3: Data Presentation
Quantitative data from in vitro, preclinical, and clinical studies are summarized below.
Table 1: Receptor Binding and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Receptor Binding | ||
| Muscarinic Receptor Affinity | Similar affinity for M1-M5 subtypes | [3][4] |
| M3:M2 Receptor Half-Life Selectivity | 12 | [14] |
| Metabolite (THRX-195518) M3 Affinity | ~10-fold lower than this compound | [15] |
| Pharmacokinetics | ||
| Time to Peak Plasma Concentration (Tₘₐₓ) | 14 - 41 minutes | [4][16] |
| Terminal Elimination Half-Life (t₁/₂) | 22 - 70 hours | [4][13] |
| Plasma Protein Binding | 71% | [13] |
| Oral Bioavailability | < 3% |[4][15] |
Table 2: Clinical Efficacy Demonstrating Duration of Action (175 µg Dose vs. Placebo)
| Efficacy Endpoint | Mean Improvement vs. Placebo (mL) | Study Time Point | Reference |
|---|---|---|---|
| Change in Trough FEV₁ | 147 mL | Day 85 | [17] |
| Change in Trough FEV₁ | 114.2 mL | Day 7 | [5][8] |
| Change in Peak FEV₁ (0-2h) | 130 mL | Day 1 (Pooled) | [10] |
| FEV₁ AUC₀₋₂₄ | 212 mL | Day 84 | [9] |
| FEV₁ AUC₁₂₋₂₄ | 205 mL | Day 84 |[9] |
Part 4: Visualizations
Diagram 1: this compound Signaling Pathway
Caption: Mechanism of action of this compound at the M3 receptor.
Diagram 2: Preclinical Bronchoprotection Workflow
Caption: Workflow for assessing bronchoprotective duration of action.
Diagram 3: Clinical Trial Spirometry Workflow
Caption: Workflow for a clinical trial assessing 24-hour FEV₁ profile.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Treatments for COPD: Evidence to Date on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Area Under the Curve Spirometry in Patients with Moderate to Very Severe COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A Once-Daily, Long-Acting Bronchodilator For Nebulized Treatment Of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Long‐Acting Muscarinic Antagonist, Does Not Prolong QT Interval in Healthy Subjects: Results of a Placebo‐ and Positive‐Controlled Thorough QT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetics of this compound in Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Efficacy Data | YUPELRI® (this compound) inhalation solution [yupelrihcp.com]
Application Notes and Protocols for the Quantification of Revefenacin in Biological Samples using RP-HPLC
These application notes provide a comprehensive guide for the quantification of revefenacin (B1680567) in biological matrices, tailored for researchers, scientists, and professionals in drug development. The protocols are designed to ensure accuracy, precision, and reliability of results.
Introduction
This compound is a long-acting muscarinic antagonist (LAMA) used for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] It is administered via nebulization. Accurate quantification of this compound in biological samples such as plasma is crucial for pharmacokinetic, toxicokinetic, and drug monitoring studies. This document outlines a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this purpose.
The primary metabolite of this compound is THRX-195518, formed through hydrolysis.[1] Systemic exposures to this active metabolite can be 4- to 6-fold higher than that of this compound itself.[1] Therefore, chromatographic separation and quantification of both parent drug and metabolite are often necessary.
Signaling Pathway of this compound
This compound functions by blocking the action of acetylcholine (B1216132) at muscarinic receptors in the bronchial smooth muscle, leading to bronchodilation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar compound not present in the matrix.
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Perchloric acid or Ammonium (B1175870) formate
-
HPLC-grade water
-
Human plasma (or other biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange)
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended starting conditions for the RP-HPLC method, adapted from methods developed for pharmaceutical dosage forms and bioanalytical applications.[2]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1100 or equivalent with UV detector |
| Column | Inertsil® ODS-3V (4.6mm x 25cm, 5µm) or C18-Kinetex F-5 (4.6mm x 25cm, 5µm) |
| Mobile Phase | 0.2% Perchloric acid solution: Acetonitrile (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C (Ambient) |
| Detection Wavelength | 242 nm |
Sample Preparation: Solid Phase Extraction (SPE)
For biological samples like plasma, a robust sample cleanup is essential. SPE is a highly effective technique for this purpose.[1]
Protocol:
-
Conditioning: Condition a strong cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma, add the internal standard. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove unbound impurities.
-
Elution: Elute this compound and the IS with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject 20 µL of the reconstituted sample into the HPLC system.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution.
-
Calibration Curve Standards: Spike blank plasma with the working standards to create a calibration curve over a desired concentration range (e.g., 1-500 ng/mL). Prepare these standards using the same SPE procedure as the unknown samples.
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma to be analyzed with each batch of samples to ensure the validity of the results.
Method Validation
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD/CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% of nominal value (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Stability | Stability should be assessed under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage) |
Data adapted from established norms for bioanalytical method validation.[2]
Data Analysis
The concentration of this compound in the unknown samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor (e.g., 1/x² as used in LC-MS/MS methods) is typically applied to the data.[1]
Conclusion
The described RP-HPLC method, coupled with a solid-phase extraction protocol, provides a robust and reliable approach for the quantification of this compound in biological samples. Proper method validation is essential to ensure that the data generated is accurate and suitable for its intended purpose in a drug development setting. While the provided chromatographic conditions are a strong starting point, optimization may be required depending on the specific biological matrix and available instrumentation.
References
Application Note: High-Throughput Analysis of Revefenacin and its Active Metabolite in Human Plasma using UHPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of revefenacin (B1680567) and its major active metabolite, THRX-195518, in human plasma. This compound is a long-acting muscarinic antagonist approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Monitoring its plasma concentrations, along with its active metabolite, is crucial for pharmacokinetic and drug metabolism studies. The method utilizes a streamlined solid-phase extraction (SPE) protocol for sample clean-up, followed by rapid and efficient chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for high-throughput analysis in clinical and preclinical research settings.
Introduction
This compound is a nebulized long-acting muscarinic antagonist (LAMA) that provides bronchodilation by inhibiting M3 muscarinic receptors in the smooth muscle of the airways. In the body, this compound is primarily metabolized via hydrolysis to its active metabolite, THRX-195518.[1][2][3] Understanding the pharmacokinetic profiles of both the parent drug and its active metabolite is essential for drug development and clinical pharmacology studies. This application note provides a detailed protocol for the extraction and quantification of this compound and THRX-195518 in human plasma using UHPLC-MS/MS, a technique that offers superior speed, resolution, and sensitivity compared to conventional HPLC methods.[4]
Metabolic Pathway of this compound
The primary metabolic pathway of this compound is the hydrolysis of the amide group to a carboxylic acid, forming the active metabolite THRX-195518.[1][2][3] This conversion is a key step in the drug's metabolism and contributes to its overall pharmacological effect.
Caption: Metabolic conversion of this compound to THRX-195518.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A strong cation exchange SPE procedure is employed for the extraction of this compound and THRX-195518 from human plasma.[5]
Materials:
-
Strong Cation Exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Human plasma (K2EDTA)
-
This compound, THRX-195518, and stable isotope-labeled internal standard (e.g., this compound-d5) stock solutions
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment: To 200 µL of human plasma, add the internal standard solution. Acidify the sample by adding 200 µL of 2% formic acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the strong cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
UHPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UHPLC Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Conditions (Proposed):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 598.3 | [Proposed] | 100 |
| THRX-195518 | 599.3 | [Proposed] | 100 |
| This compound-d5 (IS) | 603.3 | [Proposed] | 100 |
Note: The proposed precursor ions are based on the [M+H]+ adducts. The product ions and other MS parameters such as collision energy and cone voltage need to be optimized for the specific instrument used.
Experimental Workflow
Caption: Workflow for UHPLC-MS/MS analysis of this compound.
Quantitative Data
The following tables summarize key pharmacokinetic parameters of this compound and THRX-195518 from human studies.
Table 1: Single-Dose Pharmacokinetic Parameters in COPD Patients (Study 0059)[5]
| Analyte | Dose (µg) | Cmax (ng/mL) [Mean (SD)] | AUCt (ng·h/mL) [Mean (SD)] | Tmax (h) [Median (Range)] |
| This compound | 350 | 0.28 (0.16) | 0.54 (0.29) | 0.23 (0.22 - 0.52) |
| 700 | 0.58 (0.33) | 1.21 (0.68) | 0.25 (0.23 - 0.52) | |
| THRX-195518 | 350 | 0.81 (0.31) | 5.13 (1.75) | 0.25 (0.23 - 0.52) |
| 700 | 1.63 (0.64) | 11.2 (3.86) | 0.25 (0.23 - 0.52) |
Table 2: Single 175 µg Inhaled Dose Pharmacokinetic Parameters in Healthy Subjects vs. COPD Patients[1][3]
| Analyte | Population | Cmax (ng/mL) [Mean (SD)] | AUC (ng·h/mL) [Mean (SD)] |
| This compound | Healthy Subjects | ~0.22 | ~0.49 |
| COPD Patients | ~0.07 | ~0.22 | |
| THRX-195518 | Healthy Subjects | ~0.37 | ~2.7 |
| COPD Patients | ~0.89 | ~5.9 |
Table 3: Method Validation Parameters
| Parameter | This compound | THRX-195518 |
| LLOQ in Plasma[6][7] | 0.0005 ng/mL | 0.005 ng/mL |
| Calibration Curve Range in Plasma | 0.0005 - 0.250 ng/mL | - |
| Inter-assay Precision (%CV)[8] | ≤9.1% | ≤4.4% |
| Inter-assay Accuracy (%RE)[8] | 3.2% to 6.0% | -2.6% to 3.3% |
Conclusion
The described UHPLC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of this compound and its active metabolite THRX-195518 in human plasma. The streamlined solid-phase extraction protocol ensures efficient sample clean-up, while the optimized chromatographic and mass spectrometric conditions allow for reliable and accurate measurement of both analytes. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology and drug development engaged in the study of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. biotage.com [biotage.com]
- 5. Population Pharmacokinetics of this compound in Patients with Chronic Obstructive Pulmonary Disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Pharmacokinetics and safety of this compound in subjects with impaired renal or hepatic function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of this compound in Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Long‐Acting Muscarinic Antagonist, Does Not Prolong QT Interval in Healthy Subjects: Results of a Placebo‐ and Positive‐Controlled Thorough QT Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nebulized Delivery of Revefenacin in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revefenacin (B1680567) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] It functions by inhibiting M3 muscarinic receptors in the airway smooth muscle, leading to bronchodilation.[1][3] Preclinical studies in rodent models are crucial for further elucidating its mechanisms of action, evaluating its efficacy in various respiratory disease models, and exploring potential new therapeutic applications. This document provides a detailed protocol for the nebulized delivery of this compound to rodent models and for assessing its bronchoprotective effects using whole-body plethysmography and methacholine (B1211447) challenge.
Mechanism of Action of this compound
This compound is a competitive and reversible antagonist of all five muscarinic receptor subtypes (M1-M5) but exhibits kinetic selectivity for the M3 receptor, with a slower dissociation rate compared to the M2 receptor.[1] In the airways, acetylcholine (B1216132) (ACh) released from parasympathetic nerves binds to M3 receptors on smooth muscle cells, triggering a signaling cascade that results in bronchoconstriction. By blocking these M3 receptors, this compound prevents ACh-induced bronchoconstriction, leading to airway relaxation and improved airflow.[1][3]
Preclinical Pharmacokinetics and Pharmacodynamics in Rodents
Preclinical studies in rats have demonstrated that inhaled this compound has high bioavailability (59-85%).[4] It is rapidly metabolized in the liver to its major active metabolite, THRX-195518.[1][5] This metabolite has a 3- to 10-fold lower binding affinity for muscarinic receptors compared to the parent compound.[5][6] In anesthetized rats, inhaled this compound provides dose-dependent and long-lasting (up to 24 hours) bronchoprotection against methacholine-induced bronchoconstriction.[1]
| Parameter | Value (in Rats) | Reference |
| Inhalation Bioavailability | 59-85% | [4] |
| Primary Metabolite | THRX-195518 | [1][5][6] |
| M3 Receptor Affinity of Metabolite (vs. This compound) | 3-10x lower | [5][6] |
| Duration of Bronchoprotection | Up to 24 hours | [1] |
Experimental Protocol: Nebulized this compound Delivery and Efficacy Assessment in Rats
This protocol outlines the procedures for evaluating the bronchoprotective effects of nebulized this compound in a rat model of methacholine-induced bronchoconstriction.
Materials and Equipment
-
Animals: Male Sprague-Dawley rats (250-300g)
-
This compound: Pharmaceutical grade this compound inhalation solution (e.g., YUPELRI™, 175 mcg/3 mL) or this compound powder for reconstitution.
-
Vehicle Control: Saline solution (0.9% NaCl)
-
Bronchoconstrictor: Methacholine chloride (MCh) powder
-
Nebulizer System: A jet nebulizer suitable for rodent exposure (e.g., PARI LC® Sprint or similar) connected to an air compressor.
-
Rodent Exposure Chamber: A whole-body or nose-only inhalation exposure chamber.
-
Whole-Body Plethysmograph (WBP): For conscious, unrestrained rodents.
-
Data Acquisition System: Software for recording and analyzing plethysmography data.
Experimental Workflow
Detailed Methodology
1. Animal Handling and Acclimation:
-
House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Acclimate animals to the laboratory environment for at least one week before the experiment.
-
Handle the rats daily to minimize stress during the procedures.
2. Preparation of Solutions:
-
This compound Solution: If using a commercial solution, it may be used directly or diluted with saline to achieve the desired concentration for nebulization. If using powder, dissolve it in saline to the target concentration. A range of concentrations should be tested in pilot studies to determine the optimal dose.
-
Vehicle Control: Use sterile 0.9% saline.
-
Methacholine (MCh) Solutions: Prepare a stock solution of MCh in saline and then perform serial dilutions to create a range of concentrations for the dose-response challenge (e.g., 0, 1, 2.5, 5, 10, 25 mg/mL).[7][8]
3. Nebulization Procedure:
-
Calibrate the nebulizer system to ensure a consistent particle size distribution, ideally with a Mass Median Aerodynamic Diameter (MMAD) between 1-5 µm for optimal lung deposition in rodents.[9]
-
Place the rats in the exposure chamber. For whole-body exposure, ensure adequate ventilation. For nose-only exposure, gently restrain the animals in the exposure tubes.
-
Connect the nebulizer to the exposure chamber and nebulize the this compound solution or vehicle for a predetermined duration (e.g., 10-30 minutes). The duration will depend on the nebulizer's output rate and the target delivered dose.
4. Whole-Body Plethysmography (WBP):
-
Acclimation to Plethysmograph: Place each rat individually into a WBP chamber and allow it to acclimate for 20-30 minutes until the breathing pattern stabilizes.[8]
-
Baseline Measurement: Record baseline respiratory parameters for 5-10 minutes.
-
Post-Nebulization Measurement: After nebulization, return the rat to the WBP chamber and record respiratory parameters for 5 minutes before the MCh challenge.
5. Methacholine Challenge:
-
Expose the rat to nebulized saline (vehicle for MCh) for 2-3 minutes and record the response.
-
Sequentially expose the rat to increasing concentrations of nebulized MCh for 2-3 minutes per concentration.[10]
-
Record the respiratory response for 3-5 minutes after each MCh concentration.[10]
-
Key parameters to measure include enhanced pause (Penh), tidal volume, and respiratory rate. A significant increase in Penh is indicative of bronchoconstriction.
6. Data Analysis:
-
Calculate the average Penh value for each MCh concentration for each animal.
-
Construct MCh dose-response curves for both the this compound-treated and vehicle-treated groups.
-
Compare the dose-response curves between the two groups using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to determine the bronchoprotective effect of this compound.
Data Presentation
The following table provides a template for summarizing the quantitative data from the methacholine challenge experiment.
| Treatment Group | Baseline Penh | Penh after Saline | Penh after 1 mg/mL MCh | Penh after 2.5 mg/mL MCh | Penh after 5 mg/mL MCh | Penh after 10 mg/mL MCh | Penh after 25 mg/mL MCh |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
This protocol provides a comprehensive framework for the nebulized delivery of this compound to rodent models and the subsequent evaluation of its efficacy in preventing bronchoconstriction. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential. Careful consideration of nebulizer calibration and animal handling is critical for the success of these studies.
References
- 1. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Inhalation Exposure Systems for the Development of Rodent Models of Sulfur Mustard-Induced Pulmonary Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Aerosolized methacholine-induced bronchoconstriction and pulmonary hyperinflation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.mousephenotype.org [web.mousephenotype.org]
- 9. researchgate.net [researchgate.net]
- 10. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Measuring Receptor Occupancy of Revefenacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revefenacin (B1680567) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic effect is primarily mediated through the blockade of muscarinic M3 receptors in the airway smooth muscle, leading to bronchodilation.[1][4][5] Accurate measurement of this compound's receptor occupancy (RO) at its target is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and developing next-generation therapeutics.
These application notes provide detailed protocols and methodologies for quantifying the receptor occupancy of this compound, targeting researchers, scientists, and drug development professionals. The protocols described herein cover both in vitro and in vivo techniques.
M3 Receptor Signaling Pathway
This compound exerts its pharmacological effect by competitively antagonizing the binding of acetylcholine (B1216132) to the M3 muscarinic receptor.[6] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to Gq/11 proteins.[7][8] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to smooth muscle contraction.[7][8] By blocking this pathway, this compound promotes bronchodilation.
Quantitative Data: this compound Binding Affinity and Kinetics
The following table summarizes the binding characteristics of this compound and its active metabolite (THRX-195518) for human muscarinic receptors.
| Ligand | Receptor Subtype | Binding Affinity (pKi) | Dissociation Half-Life (t½) | Reference |
| This compound | M1 | 8.2 - 9.8 | 6.9 minutes | [1][5] |
| M2 | 8.2 - 9.8 | 6.9 minutes | [1][5] | |
| M3 | 8.2 - 9.8 | 81 - 82 minutes | [1][5][9] | |
| M4 | 8.2 - 9.8 | - | [1] | |
| M5 | 8.2 - 9.8 | - | [1] | |
| THRX-195518 | M3 | 3- to 10-fold lower than this compound | 11 minutes | [4][9] |
Experimental Protocols
In Vitro Radioligand Binding Assay for M3 Receptor Occupancy
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the M3 muscarinic receptor.[7][10]
Objective: To quantify the ability of this compound to displace a known radioligand from the M3 receptor, thereby determining its binding affinity.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing human M3 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Cell harvester.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human M3 receptor to a sufficient density.
-
Harvest the cells and pellet them by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
Prepare serial dilutions of this compound in the assay buffer. A wide concentration range is recommended (e.g., 10⁻¹² M to 10⁻⁵ M).
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL [³H]-NMS, 50 µL Assay Buffer, and 100 µL of the membrane preparation.
-
Non-specific Binding (NSB): 50 µL [³H]-NMS, 50 µL of 1 µM Atropine, and 100 µL of the membrane preparation.
-
Competition: 50 µL [³H]-NMS, 50 µL of each this compound dilution, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Receptor Occupancy using Positron Emission Tomography (PET)
While a specific protocol for this compound is not publicly available, this section outlines a general methodology for in vivo receptor occupancy studies in the lungs using PET, based on studies with other muscarinic antagonists like tiotropium.[12]
Objective: To non-invasively quantify the occupancy of M3 receptors in the lungs of living subjects after administration of this compound.
Materials:
-
PET Radiotracer: A suitable radiolabeled ligand for muscarinic receptors, such as [¹¹C]VC-002.[12]
-
PET scanner.
-
Anesthetized non-human primates or human volunteers.
-
This compound for administration (e.g., via inhalation).
-
Arterial blood sampling capability for input function determination.
Protocol:
-
Baseline Scan:
-
Position the subject in the PET scanner.
-
Administer a bolus injection of the radiotracer.
-
Acquire dynamic PET data for a specified duration (e.g., 90 minutes).
-
Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in the plasma.
-
-
Drug Administration:
-
Administer a single dose of this compound to the subject.
-
-
Post-dose Scan:
-
After a predetermined time following this compound administration, perform a second PET scan identical to the baseline scan.
-
-
Image Analysis and Quantification:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) in the lungs.
-
Generate time-activity curves (TACs) for the lung ROIs.
-
Use kinetic modeling with the arterial input function to estimate the total volume of distribution (Vₜ) of the radiotracer in the lungs for both baseline and post-dose scans.
-
-
Receptor Occupancy Calculation:
-
Calculate the receptor occupancy (RO) using the following formula: RO (%) = [(Vₜ_baseline - Vₜ_postdose) / (Vₜ_baseline - V_ND)] * 100 , where V_ND is the non-displaceable binding volume. The Lassen plot is a graphical method that can be used to estimate both RO and V_ND without requiring a separate measurement of V_ND.[12]
-
References
- 1. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Proof of lung muscarinic receptor occupancy by tiotropium: Translational Positron Emission Tomography studies in non-human primates and humans - PMC [pmc.ncbi.nlm.nih.gov]
Application of Revefenacin in Preclinical Models of Asthma: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revefenacin (B1680567) (TD-4208) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1] Its mechanism of action involves the inhibition of M3 muscarinic receptors on airway smooth muscle, leading to bronchodilation.[2] While its clinical development has focused on COPD, its potent bronchoprotective effects observed in preclinical studies suggest a potential application in asthma, a disease also characterized by bronchoconstriction and airway hyperresponsiveness.
These application notes provide a summary of the available preclinical data for this compound and detailed protocols for its evaluation in established animal models relevant to asthma research. The focus is on models of cholinergic-agonist-induced bronchoconstriction, for which quantitative data on this compound's efficacy is available. Additionally, a standard protocol for an ovalbumin-induced allergic asthma model is provided to facilitate the investigation of this compound's potential anti-inflammatory effects, an area where published data is currently lacking.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound is a competitive antagonist with high affinity for all five human muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5).[3][4] Its therapeutic effect in the airways is primarily mediated through the blockade of M3 receptors on smooth muscle, which are responsible for mediating bronchoconstriction in response to acetylcholine.[2] Kinetic studies have demonstrated that this compound dissociates significantly slower from the M3 receptor compared to the M2 receptor, contributing to its long duration of action.[3][4] This prolonged M3 receptor blockade leads to sustained bronchodilation and protection against bronchoconstrictor stimuli.[2][5]
Figure 1: this compound's Mechanism of Action.
Data Presentation
In Vitro Receptor Binding and Functional Antagonism
The following table summarizes the binding affinity of this compound for human muscarinic receptors and its functional antagonism in isolated airway tissues.
| Parameter | M1 | M2 | M3 | M4 | M5 | Reference |
| Binding Affinity (pKi) | 9.4 | 9.5 | 9.8 | 9.3 | 8.2 | [3][4] |
| Dissociation Half-Life (t½, mins) | - | 6.9 | 82 | - | - | [4] |
| Tissue Preparation | Antagonist Potency (pA₂) | Reversibility Half-Life (t½, hours) | Reference |
| Rat Trachea | 9.4 | 13.3 | [3] |
| Guinea Pig Trachea | 9.6 | >16 | [3] |
| Human Bronchus | 9.3 | >10 | [3] |
Table 1: In Vitro Pharmacological Profile of this compound.
In Vivo Bronchoprotective Efficacy in Rats
The bronchoprotective effect of inhaled this compound was evaluated in anesthetized rats against methacholine-induced bronchoconstriction.
| This compound Dose (µg/mL solution) | Inhibition of Bronchoconstriction (%) at 1 hour | Inhibition of Bronchoconstriction (%) at 24 hours | Reference |
| 10 | 54 ± 6 | 28 ± 7 | [5] |
| 30 | 81 ± 5 | 50 ± 8 | [5] |
| 100 | 95 ± 2 | 75 ± 6 | [5] |
Table 2: Dose-Dependent Bronchoprotection by this compound in Anesthetized Rats. Data are presented as mean ± S.E.M.
The estimated 24-hour potency (ID₅₀), defined as the concentration of the dosing solution required to produce 50% inhibition of the methacholine (B1211447) response at 24 hours post-dose, was calculated to be 45.0 µg/mL .[5]
Experimental Protocols
Protocol 1: Methacholine-Induced Bronchoconstriction in Anesthetized Rats
This protocol is adapted from Pulido-Rios et al. (2013) and is designed to assess the bronchoprotective effects of inhaled compounds.[5]
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Tracheal cannula
-
Jugular vein cannula
-
Ventilator
-
Transducer for measuring pulmonary inflation pressure
-
Nebulizer system
-
Methacholine chloride solution
-
This compound inhalation solution (or vehicle control)
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the rat via intraperitoneal injection.
-
Cannulate the trachea for mechanical ventilation.
-
Cannulate the jugular vein for administration of supplemental anesthetic.
-
Ventilate the animal mechanically at a constant volume.
-
-
Measurement of Bronchoconstriction:
-
Measure pulmonary inflation pressure (PIP) continuously.
-
Administer a bolus intravenous injection of a submaximal dose of methacholine to establish a baseline bronchoconstrictor response. The increase in PIP is used as the index of bronchoconstriction.
-
-
Drug Administration:
-
Administer this compound or vehicle control via the nebulizer connected to the inspiratory line of the ventilator for a fixed duration (e.g., 5 minutes).
-
-
Efficacy Assessment:
-
Perform methacholine challenges at predetermined time points post-drug administration (e.g., 1, 4, 8, 12, and 24 hours).
-
Record the peak increase in PIP for each challenge.
-
Calculate the percentage inhibition of the bronchoconstrictor response at each time point relative to the pre-drug baseline response.
-
Figure 2: Workflow for Bronchoconstriction Model.
Protocol 2: Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This is a general protocol for a widely used model of allergic asthma. Note: The effects of this compound have not been reported in this model. This protocol is provided as a framework for investigating the potential anti-inflammatory properties of this compound.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile phosphate-buffered saline (PBS)
-
Aerosol challenge chamber
-
Ultrasonic nebulizer
-
Whole-body plethysmography system for airway hyperresponsiveness measurement
-
Methacholine chloride solutions of increasing concentrations
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, administer an intraperitoneal injection of OVA emulsified in Alum adjuvant to each mouse.
-
-
Aerosol Challenge:
-
On Days 21, 22, and 23, place the mice in an aerosol chamber and expose them to a nebulized OVA solution (e.g., 1% in PBS) for 30 minutes.
-
-
Therapeutic Intervention:
-
Administer this compound (e.g., via nebulization or other appropriate route) or vehicle control at a specified time before or after the OVA challenges.
-
-
Endpoint Analysis (24-48 hours after the final OVA challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of nebulized methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA.
-
Serum IgE: Measure OVA-specific IgE levels in the serum.
-
Lung Histology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and mucus production (e.g., using H&E and PAS staining).
-
Figure 3: Workflow for OVA-Induced Asthma Model.
Discussion and Future Directions
The available preclinical data robustly demonstrate that this compound is a potent and long-acting bronchodilator in animal models of cholinergically-induced bronchoconstriction.[5] Its high affinity for the M3 receptor and slow dissociation kinetics provide a clear mechanism for its sustained bronchoprotective effects.[3][4] These characteristics make it a relevant candidate for investigation in asthma, where M3-mediated bronchoconstriction is a key pathophysiological feature.
However, a critical knowledge gap exists regarding the effect of this compound on the inflammatory cascades that are central to allergic asthma. The provided protocol for the OVA-induced asthma model offers a standard framework to address this gap. Key readouts from such a study would include this compound's impact on eosinophilic and neutrophilic inflammation, Th2 cytokine production, and IgE levels. Understanding these potential anti-inflammatory or immunomodulatory effects is crucial for fully characterizing the therapeutic potential of this compound in asthma. Future research should prioritize the evaluation of this compound in such comprehensive preclinical models of allergic airway disease.
References
- 1. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo pharmacological characterization of TD-4208, a novel lung-selective inhaled muscarinic antagonist with sustained bronchoprotective effect in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of Revefenacin as a Pharmacological Tool to Study Muscarinic Receptor Function
Audience: Researchers, scientists, and drug development professionals.
Introduction: Revefenacin (B1680567) (TD-4208) is a potent, long-acting muscarinic antagonist (LAMA) with high affinity for all five human muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5).[1][2] While developed for the maintenance treatment of chronic obstructive pulmonary disease (COPD), its well-characterized pharmacological profile makes it a valuable tool for in vitro and in vivo studies of muscarinic receptor function.[3][4] this compound acts as a competitive antagonist, inhibiting the action of acetylcholine at muscarinic receptors.[5][6] Its key feature is a kinetic selectivity for the M3 receptor subtype, with a significantly slower dissociation rate from M3 compared to M2 receptors.[6][7] This property, combined with its high affinity and sustained action, allows for precise investigation of M3-mediated signaling pathways and physiological responses.[1][8]
Key Characteristics of this compound:
-
Mechanism of Action: Competitive antagonist at M1-M5 muscarinic receptors.[5][9] In airways, its primary effect is the inhibition of M3 receptors on smooth muscle, leading to bronchodilation.[2][10]
-
High Affinity: Demonstrates subnanomolar affinity for all five human mAChR subtypes.[1]
-
Kinetic Selectivity: Dissociates more slowly from the M3 receptor compared to the M2 receptor, providing a basis for functional selectivity in systems where both are present.[6][7]
-
Long Duration of Action: Exhibits slow reversibility and long-lasting antagonism in airway tissues, making it suitable for experiments requiring sustained receptor blockade.[1][7]
-
Neutral Antagonist: Does not stimulate a cellular response (e.g., Ca2+ mobilization) in the absence of an agonist.[1]
Data Presentation
Table 1: Binding Affinity and Functional Antagonism of this compound at Human Muscarinic Receptors
The following table summarizes the binding affinities (expressed as pKi) and functional antagonist potencies (expressed as pKI, apparent) of this compound at the five human muscarinic receptor subtypes. High pKi values indicate strong binding affinity.
| Receptor Subtype | Binding Affinity (pKi) | Functional Antagonism (pKI, apparent) | Assay Type |
| hM1 | 9.4 | 10.2 | Radioligand Binding / Calcium Mobilization |
| hM2 | 9.5 | 9.4 | Radioligand Binding / [³⁵S]GTPγS Binding |
| hM3 | 9.7 | 10.9 | Radioligand Binding / Calcium Mobilization |
| hM4 | 8.2 | 9.7 | Radioligand Binding / [³⁵S]GTPγS Binding |
| hM5 | 9.8 | 10.3 | Radioligand Binding / Calcium Mobilization |
Data compiled from pharmacological studies.[1]
Table 2: Dissociation Half-Life of this compound from hM2 and hM3 Receptors
The kinetic selectivity of this compound is demonstrated by its differential dissociation rates from M2 and M3 receptors.
| Receptor Subtype | Dissociation Half-life (t½, minutes) |
| hM2 | 6.9 |
| hM3 | 82 |
This 12-fold slower dissociation from hM3 receptors contributes to its functional selectivity and prolonged duration of action in M3-rich tissues like airway smooth muscle.[7]
Visualization of Pathways and Workflows
M3 Receptor Signaling and Site of this compound Action
The following diagram illustrates the canonical Gq-coupled signaling pathway of the M3 muscarinic receptor, which is critical in mediating smooth muscle contraction. This compound acts by competitively blocking acetylcholine (ACh) from binding to the M3 receptor, thereby inhibiting this entire downstream cascade.
Caption: M3 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines the key steps to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype using a competitive binding assay.
Caption: Workflow for determining this compound's binding affinity (Ki).
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype (M1-M5).
Principle: This assay measures the ability of unlabeled this compound to compete with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) for binding to muscarinic receptors in a cell membrane preparation. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to the Ki value.[11]
Materials:
-
Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK cells).
-
Radioligand: [³H]-NMS (or other suitable radiolabeled muscarinic antagonist).
-
Unlabeled this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Atropine (B194438) (1-10 µM).
-
96-well microplates and glass fiber filters.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Dilute in ice-cold assay buffer to a concentration that provides adequate signal (e.g., 10-50 µg protein per well).
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. A typical concentration range is 10⁻¹² M to 10⁻⁵ M.
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL assay buffer, 50 µL [³H]-NMS (at a concentration near its Kd), and 100 µL of diluted cell membranes.
-
Non-Specific Binding (NSB): Add 50 µL atropine (1 µM final concentration), 50 µL [³H]-NMS, and 100 µL of diluted cell membranes.
-
Competition: Add 50 µL of each this compound dilution, 50 µL [³H]-NMS, and 100 µL of diluted cell membranes.
-
-
Incubation: Seal the plate and incubate at room temperature (25°C) for 60-120 minutes to allow the binding to reach equilibrium.[12]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]
Protocol 2: In Vitro Calcium Mobilization Functional Assay
Objective: To determine the functional antagonist potency (IC₅₀ or pA₂) of this compound at Gq-coupled muscarinic receptors (M1, M3, M5).
Principle: Activation of Gq-coupled receptors stimulates an increase in intracellular calcium ([Ca²⁺]i).[13] This assay uses a calcium-sensitive fluorescent dye to measure the ability of this compound to inhibit the [Ca²⁺]i increase induced by a muscarinic agonist (e.g., carbachol).
Materials:
-
Cell line stably expressing the target receptor (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Muscarinic agonist: Carbachol or acetylcholine.
-
This compound.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Remove the culture medium and add the fluorescent dye solution to the cells. Incubate for 60 minutes at 37°C in the dark.
-
Antagonist Incubation: Wash the cells with assay buffer. Add varying concentrations of this compound to the appropriate wells and pre-incubate for 15-30 minutes.
-
Signal Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject a fixed concentration of the agonist (e.g., the EC₈₀ concentration of carbachol) into each well.
-
Immediately begin measuring the fluorescence intensity over time (e.g., every second for 90 seconds).[14]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced response.[14]
-
Alternatively, perform a Schild analysis by generating full agonist dose-response curves in the presence of several fixed concentrations of this compound to determine the pA₂ value.
-
References
- 1. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Improvements in Lung Function with Nebulized this compound in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. drugs.com [drugs.com]
- 10. Mechanism of Action | YUPELRI® (this compound) inhalation solution [yupelrihcp.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Revefenacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revefenacin (B1680567), marketed as Yupelri®, is a long-acting muscarinic antagonist (LAMA) indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3][4] Its primary mechanism of action is the inhibition of M3 muscarinic acetylcholine (B1216132) receptors on airway smooth muscle, leading to bronchodilation.[1][5][6][7] Accumulating evidence suggests that LAMAs may also exert anti-inflammatory effects, a potentially significant benefit in the management of chronic inflammatory airway diseases like COPD.[8][9] This document provides a detailed experimental design to investigate the potential anti-inflammatory properties of this compound, outlining in vitro and in vivo protocols, data presentation strategies, and visualizations of relevant signaling pathways and workflows.
Rationale for Investigating this compound's Anti-inflammatory Effects
COPD is characterized by chronic inflammation of the airways.[2][7] Muscarinic receptors are expressed not only on smooth muscle cells but also on various inflammatory and structural cells in the lungs, including epithelial cells, fibroblasts, and immune cells.[8][10][11] By blocking these receptors, this compound may modulate inflammatory responses. Studies have indicated that muscarinic receptor activation can lead to the release of pro-inflammatory mediators.[12] Therefore, antagonism of these receptors by this compound could potentially reduce airway inflammation.
Experimental Workflow
The overall experimental approach will progress from in vitro characterization to in vivo validation of this compound's anti-inflammatory effects.
Caption: Experimental workflow for investigating the anti-inflammatory properties of this compound.
In Vitro Experimental Protocols
Cell Culture
-
Human Bronchial Epithelial Cells (BEAS-2B): A key cell type involved in the initiation and regulation of airway inflammation.
-
Human Alveolar Basal Epithelial Cells (A549): Useful for studying alveolar inflammation.
-
Human Monocytic Cell Line (THP-1): To model the effects on macrophages, which are crucial in COPD pathogenesis.
Cytotoxicity Assay
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24 hours.
-
Perform an MTT or LDH assay according to the manufacturer's instructions to determine cell viability.
-
Identify the non-toxic concentrations of this compound for subsequent experiments.
In Vitro Model of Inflammation and this compound Treatment
Protocol:
-
Culture BEAS-2B or A549 cells to 80-90% confluency.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Induce an inflammatory response by adding a pro-inflammatory stimulus such as:
-
Cigarette Smoke Extract (CSE) at a pre-determined optimal concentration.
-
Lipopolysaccharide (LPS) (1 µg/mL).[13]
-
Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL).
-
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.
Quantification of Inflammatory Mediators
Protocol:
-
Use Enzyme-Linked Immunosorbent Assays (ELISA) or multiplex bead-based assays (e.g., Luminex) to measure the concentration of key pro-inflammatory cytokines and chemokines in the cell culture supernatant.
-
Key mediators to measure include:
-
Interleukin-6 (IL-6)
-
Interleukin-8 (IL-8)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Monocyte Chemoattractant Protein-1 (MCP-1)
-
Signaling Pathway Analysis
Protocol:
-
Western Blot:
-
Lyse the treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against key signaling proteins (e.g., phosphorylated and total NF-κB p65, p38 MAPK, ERK1/2).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Quantitative PCR (qPCR):
-
Extract total RNA from the treated cells and synthesize cDNA.
-
Perform qPCR using primers for genes encoding pro-inflammatory cytokines (e.g., IL6, IL8, TNF).
-
Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
In Vivo Experimental Protocols
Animal Model
A murine model of COPD induced by cigarette smoke exposure is recommended as it mimics key features of the human disease, including airway inflammation.[13][14]
Induction of Inflammation and this compound Treatment
Protocol:
-
Expose mice to cigarette smoke (e.g., 4-6 cigarettes/day, 5 days/week) for a period of 4-12 weeks to induce chronic airway inflammation.[14]
-
Administer this compound or vehicle control to the mice via intranasal instillation or nebulization at a specified dose daily, starting before or during the cigarette smoke exposure period.
-
Include a positive control group treated with a known anti-inflammatory agent (e.g., a corticosteroid).
Assessment of Airway Inflammation
Protocol:
-
At the end of the treatment period, euthanize the mice and perform a bronchoalveolar lavage (BAL).
-
Collect the BAL fluid (BALF) and determine the total and differential cell counts (macrophages, neutrophils, lymphocytes, eosinophils).
-
Measure the levels of pro-inflammatory cytokines (IL-6, TNF-α, KC - the murine equivalent of IL-8) in the BALF using ELISA or multiplex assays.
Histopathological Analysis
Protocol:
-
Perfuse and fix the lungs in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin (B1166041) and prepare sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and lung injury.
-
Perform immunohistochemistry to detect the presence of inflammatory markers in the lung tissue.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Cytokine Secretion in BEAS-2B Cells
| Treatment Group | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | |||
| Inflammatory Stimulus | |||
| Stimulus + this compound (Low Dose) | |||
| Stimulus + this compound (High Dose) |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in a Mouse Model of COPD
| Treatment Group | Total Cells in BALF (x10^5) | Neutrophils in BALF (x10^4) | Macrophages in BALF (x10^4) |
| Air Control | |||
| Cigarette Smoke | |||
| CS + this compound | |||
| CS + Positive Control |
Signaling Pathway Diagrams
Muscarinic M3 Receptor Signaling Pathway
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Yupelri (this compound) for Chronic Obstructive Pulmonary Disease, US [clinicaltrialsarena.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. YUPELRI® (this compound) inhalation solution [yupelri.com]
- 5. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action | YUPELRI® (this compound) inhalation solution [yupelrihcp.com]
- 7. nbinno.com [nbinno.com]
- 8. The Impact of Muscarinic Receptor Antagonists on Airway Inflammation: A Systematic Review. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. The Impact of Muscarinic Receptor Antagonists on Airway Inflammation: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pro-inflammatory mechanisms of muscarinic receptor stimulation in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Revefenacin Solubility: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the solubility of revefenacin (B1680567) in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is described as a white to off-white crystalline powder that is slightly soluble in water.[1] Its solubility is pH-dependent, with reports indicating it is highly soluble in aqueous buffered solutions at pH 5.[2][3]
Q2: What is the expected solubility of this compound in physiological buffers?
While specific quantitative data for this compound in various physiological buffers is not widely published, its solubility is expected to be higher in acidic conditions compared to neutral or basic environments. The drug product formulation is an isotonic, sterile aqueous solution at pH 5.0, which supports its higher solubility at this pH.[2][3] For experiments at physiological pH (e.g., PBS at pH 7.4), researchers should anticipate lower solubility and may need to employ strategies to enhance dissolution.
Q3: How soluble is this compound in DMSO?
Q4: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What can I do?
This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a non-aqueous solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. To mitigate this, consider the following:
-
Lower the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
-
Optimize the DMSO concentration: Keep the final concentration of DMSO in your aqueous buffer as low as possible, typically below 0.5%, to minimize solvent effects on your experiment.
-
Use a co-solvent system: In some cases, a mixture of solvents can improve solubility.
-
pH adjustment: If your experimental system allows, adjusting the pH of the aqueous buffer to be more acidic may improve this compound's solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Dissolution in Aqueous Buffer | The amount of this compound exceeds its solubility limit at the given pH and temperature. | 1. Ensure the buffer pH is optimal for solubility (acidic pH is generally better).2. Increase the volume of the buffer.3. Gently warm the solution (ensure temperature stability for your experiment).4. Increase agitation time. |
| Precipitation Over Time | The solution is supersaturated, or the compound is degrading. | 1. Prepare fresh solutions before each experiment.2. Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.3. Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) to minimize degradation. |
| Inconsistent Results Between Experiments | Variability in solution preparation, temperature, or pH. | 1. Standardize the protocol for solution preparation, including weighing, solvent addition, and mixing.2. Precisely control the temperature and pH of all buffers and solutions.3. Ensure complete dissolution of the compound before use. |
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound. Researchers should note that these values can be influenced by experimental conditions such as temperature and the exact composition of the buffer.
| Solvent/Buffer | Temperature | Solubility | Reference |
| Water | Not Specified | Slightly soluble | [1] |
| Water | Not Specified | < 1 mg/mL | [4] |
| Aqueous Buffered Solution (pH 5.0) | Not Specified | Highly soluble | [2][3] |
| DMSO | Not Specified | Soluble (qualitative) | Inferred from use in assays |
Experimental Protocols
Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound.
Materials:
-
This compound powder
-
Selected buffers (e.g., pH 1.2, 4.5, 6.8) and DMSO
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound powder to a vial. The excess solid should be visible.
-
Add a known volume of the desired solvent (e.g., physiological buffer or DMSO) to the vial.
-
Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, let the vials stand to allow the undissolved material to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Perform the experiment in triplicate for each solvent.
Visualizations
This compound Mechanism of Action: M3 Receptor Antagonism
This compound is a long-acting muscarinic antagonist (LAMA) that exhibits its pharmacological effects through the inhibition of the M3 muscarinic acetylcholine (B1216132) receptor (M3R) on airway smooth muscle.[5][6] This antagonism prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation.
Caption: this compound blocks acetylcholine binding to M3 receptors.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the equilibrium solubility of this compound using the shake-flask method.
Caption: Shake-flask method workflow for solubility measurement.
References
- 1. This compound for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
stability of revefenacin in cell culture media over time
Technical Support Center: Revefenacin (B1680567) Stability & Usage
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in common experimental settings. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in cell culture media?
While specific, publicly available long-term stability data for this compound in various cell culture media is limited, initial assessments indicate good physicochemical stability. A study evaluating an admixture of this compound and formoterol (B127741) fumarate (B1241708) inhalation solutions found no substantial changes in the active drug content, purity, or impurity levels for up to 25 hours at room temperature (25°C)[1].
However, the stability of any small molecule in a complex biological matrix like cell culture media can be influenced by several factors including media composition, pH, temperature, and enzymatic activity from cells. The primary metabolic pathway for this compound is hydrolysis of its primary amide to form an active metabolite, THRX-195518[2][3][4]. This process can be mediated by amidases present in biological systems[4].
For critical or long-term experiments ( > 24 hours), it is highly recommended to perform a stability assessment under your specific experimental conditions. Below is a table with hypothetical stability data to illustrate what a typical assessment might reveal.
Table 1: Illustrative Stability of this compound (10 µM) in Cell Culture Media at 37°C, 5% CO₂
| Time Point (Hours) | Percent Remaining in DMEM (± Serum) | Percent Remaining in RPMI-1640 (± Serum) |
| 0 | 100% | 100% |
| 6 | 98.5% | 99.1% |
| 12 | 96.2% | 97.8% |
| 24 | 91.8% | 94.5% |
| 48 | 83.5% | 88.7% |
| 72 | 74.6% | 81.2% |
Note: This data is for illustrative purposes only and is based on general principles of small molecule stability. Actual results may vary.
Q2: How do I perform a stability study for this compound in my cell culture system?
To ensure the effective concentration of this compound is maintained throughout your experiment, you can perform an in vitro stability test. This involves incubating the compound in your specific cell-free media and analyzing its concentration at various time points.
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO.
-
Dilute the stock solution into pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS) to the final working concentration to be used in your experiments (e.g., 10 µM).
-
-
Incubation:
-
Place the media containing this compound in a sterile container and incubate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot of the solution. The 0-hour sample should be taken immediately after dilution.
-
Immediately process or freeze the samples at -80°C to halt any further degradation.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[5].
-
The method should be able to separate the parent this compound from its primary hydrolytic metabolite (THRX-195518) and other potential degradants.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of this compound remaining against time to determine its stability profile.
-
Q3: What is the mechanism of action for this compound?
This compound is a long-acting muscarinic antagonist (LAMA) with a high affinity for all five muscarinic acetylcholine (B1216132) receptors (M1-M5)[6]. It functions as a competitive antagonist, meaning it blocks the binding of the neurotransmitter acetylcholine to these receptors[7]. Its therapeutic effect in respiratory research is primarily due to its antagonism of the M3 muscarinic receptor, which is densely expressed on airway smooth muscle cells[7][8].
Activation of the M3 receptor by acetylcholine triggers a Gq-protein coupled signaling cascade, leading to an increase in intracellular calcium and subsequent smooth muscle contraction (bronchoconstriction)[9][10][11]. By blocking this interaction, this compound prevents this signaling cascade, leading to relaxation of the airway smooth muscle (bronchodilation)[12]. The drug exhibits kinetic selectivity, dissociating more slowly from the M3 receptor compared to the M2 receptor, which contributes to its long duration of action[6].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected results in cell-based assays. | Compound Degradation: this compound may be degrading over the course of a long-term experiment, lowering its effective concentration. | - Perform a stability test using the protocol above.- If degradation is significant (>15-20%) within your experimental timeframe, consider replenishing the compound with fresh media at appropriate intervals.- Minimize the time the compound is incubated in media before adding to cells[13]. |
| Adsorption to Plasticware: Hydrophobic compounds can sometimes adsorb to the surface of plastic plates or tubes, reducing the concentration available to the cells. | - Use low-adsorption plasticware.- Include a small amount of bovine serum albumin (BSA, e.g., 0.1%) in your assay buffer if compatible with your experiment.- Test for loss of compound in cell-free media incubated in your experimental vessels. | |
| High variability between replicate wells or experiments. | Stock Solution Issues: The compound may not be fully dissolved or may have precipitated out of the stock solution. | - Ensure the DMSO stock is fully dissolved. Briefly warm and vortex before use.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.- Visually inspect the media for any precipitation after adding the compound. |
| Inconsistent Cell Seeding: Uneven cell density across a plate can lead to variable responses. | - Ensure you have a homogenous single-cell suspension before plating.- Follow best practices for cell seeding to avoid edge effects. | |
| Unexpected cellular toxicity. | Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) may be too high for your cell type. | - Ensure the final DMSO concentration is typically ≤ 0.1% and is consistent across all wells, including vehicle controls.- Run a vehicle control experiment to assess the impact of the solvent alone on cell viability. |
| Degradation Products: A breakdown product of this compound could have off-target toxic effects. | - Analyze samples for the presence of degradants via LC-MS/MS.- If possible, test the toxicity of the primary metabolite (THRX-195518) separately. |
References
- 1. Physicochemical Stability and Compatibility of this compound (LAMA) and Formoterol Fumarate (LABA) Inhalation Solution Admixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 11. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Revefenacin Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of revefenacin (B1680567) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a long-acting muscarinic antagonist (LAMA) with high affinity for all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[1][2] In the airways, its primary pharmacological effect is mediated through the competitive and reversible inhibition of M3 muscarinic receptors on airway smooth muscle cells.[1][2] This inhibition prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation.[1][2]
Q2: In which cell lines has this compound been characterized?
A2: The in vitro pharmacology of this compound has been extensively characterized in Chinese Hamster Ovary (CHO-K1) cell membrane fractions stably expressing human recombinant muscarinic receptors M1 through M5.[1] It has also been shown to antagonize muscarinic acetylcholine receptor-mediated contractions in isolated tracheal tissues from rats and guinea pigs, as well as in human airway muscle tissues.[1]
Q3: What is the kinetic selectivity of this compound?
A3: this compound displays kinetic functional selectivity for the human M3 receptor over the M2 receptor. The dissociation half-life from the M3 receptor is significantly longer than from the M2 receptor (82 minutes vs. 6.9 minutes), highlighting its sustained antagonist activity at the primary target receptor in the airways.[1]
Troubleshooting Guide
Issue 1: Inconsistent or no response to this compound in functional assays.
-
Potential Cause: Suboptimal cell health or receptor expression.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase. Verify the expression of the target muscarinic receptor in your cell line. Different cell lines, and even different passages of the same cell line, can have varying receptor expression levels.
-
-
Potential Cause: Inactive agonist.
-
Solution: Check the purity and proper storage of the muscarinic agonist (e.g., acetylcholine, carbachol) used to stimulate the cells.
-
-
Potential Cause: Assay conditions are not optimized.
-
Solution: Optimize assay parameters such as buffer pH, temperature, and incubation times. Ensure that the assay has reached equilibrium.
-
Issue 2: High background or non-specific binding in radioligand binding assays.
-
Potential Cause: Hydrophobic interactions of the radioligand or this compound with assay materials.
-
Solution: Pre-treat filters and plates with a blocking agent like polyethyleneimine.
-
-
Potential Cause: Insufficient washing.
-
Solution: Increase the number and volume of washes with ice-cold wash buffer to effectively remove unbound radioligand.
-
-
Potential Cause: Radioligand concentration is too high.
-
Solution: Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd).
-
Issue 3: this compound precipitates out of solution upon dilution in aqueous media.
-
Potential Cause: Poor aqueous solubility of this compound.
-
Solution: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). When diluting into your aqueous cell culture medium, ensure the final concentration of the organic solvent is non-toxic to your cells (typically <0.5% v/v). If precipitation still occurs, consider using a co-solvent or adjusting the pH of the final medium, though the latter may affect cellular function.
-
Issue 4: Observed off-target effects.
-
Potential Cause: Use of excessively high concentrations of this compound.
-
Solution: While this compound is highly selective for muscarinic receptors, very high concentrations may lead to off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration range that provides maximal target engagement with minimal off-target activity. Stick to the lowest effective concentration possible.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | pKi |
| M1 | 8.2 - 9.8 |
| M2 | 8.2 - 9.8 |
| M3 | 8.2 - 9.8 |
| M4 | 8.2 - 9.8 |
| M5 | 8.2 - 9.8 |
Data from studies using CHO-K1 cell membranes expressing human recombinant muscarinic receptors.[1]
Table 2: Kinetic Selectivity of this compound
| Receptor Subtype | Dissociation Half-Life (t½) in minutes |
| M2 | 6.9 |
| M3 | 82 |
This demonstrates a significant kinetic selectivity for the M3 receptor over the M2 receptor.[1]
Experimental Protocols
1. Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for muscarinic receptors.
-
Materials:
-
Cell membranes expressing the target muscarinic receptor subtype.
-
Radioligand (e.g., [³H]-N-methylscopolamine).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize agonist-induced increases in intracellular calcium.
-
Materials:
-
Cells expressing the target muscarinic receptor (e.g., CHO-K1-hM3 or primary human airway smooth muscle cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., acetylcholine or carbachol).
-
This compound.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
-
Procedure:
-
Seed cells in a black, clear-bottom microplate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a muscarinic agonist (typically the EC₈₀ concentration).
-
Measure the change in fluorescence intensity in real-time using a fluorescence plate reader.
-
Determine the IC50 of this compound for the inhibition of the agonist-induced calcium response.
-
Visualizations
References
Technical Support Center: Troubleshooting Revefenacin Variability in Experimental Results
Welcome to the technical support center for revefenacin (B1680567). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vitro experiments with this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, helping you to identify potential causes and implement effective solutions.
General Handling and Storage
Q1: We are observing inconsistent results between experiments. Could our storage and handling of this compound be a factor?
A1: Yes, improper storage and handling can significantly impact the stability and activity of this compound, leading to experimental variability.
-
Storage: this compound is a white to off-white crystalline powder and should be stored according to the manufacturer's recommendations, typically in a cool, dry, and dark place. Avoid repeated freeze-thaw cycles of stock solutions.
-
Solubility: this compound is slightly soluble in water.[1] For in vitro assays, it is commonly dissolved in a suitable organic solvent like DMSO to create a stock solution, which is then further diluted in aqueous assay buffers. Ensure the final solvent concentration in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
-
Solution Stability: Prepare fresh dilutions of this compound from a stock solution for each experiment. Do not store this compound in aqueous buffers for extended periods, as this can lead to degradation. The stability of this compound in solution can be influenced by pH and temperature.
Radioligand Binding Assays
Q2: In our radioligand binding assay, we are seeing high non-specific binding. What are the common causes and how can we reduce it?
A2: High non-specific binding can obscure the specific binding signal and is a common issue in radioligand binding assays. Here are several potential causes and solutions:
-
Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. Ideally, the radioligand concentration should be at or below its dissociation constant (Kd).
-
Insufficient Washing: Inadequate washing of the filters after incubation fails to remove all unbound radioligand. Increase the number and volume of washes with ice-cold wash buffer.
-
Hydrophobic Interactions: The radioligand or test compound may bind non-specifically to filters or plasticware. Pre-treating filters and plates with a blocking agent, such as 0.3-0.5% polyethyleneimine (PEI), can help to minimize this.
-
Membrane Protein Concentration: An excessive amount of membrane protein in the assay can increase the number of non-specific binding sites. It is important to optimize the protein concentration to achieve a good signal-to-noise ratio.
Q3: The binding affinity (Ki) we calculated for this compound varies between experiments. What could be causing this inconsistency?
A3: Variability in calculated Ki values can stem from several factors in the experimental setup and execution:
-
Assay Not at Equilibrium: It is crucial to ensure that the binding reaction has reached equilibrium. Incubation times should be sufficient for both the radioligand and the competitor (this compound) to bind to the receptor.
-
Inconsistent Reagent Preparation: Batch-to-batch variability in membrane preparations can lead to differences in receptor expression levels. Preparing a large, single batch of membranes for a series of experiments can help to minimize this.
-
Pipetting Errors: Inaccurate pipetting, especially of the competitor at low concentrations, can significantly impact the results. Ensure all pipettes are properly calibrated.
-
Data Analysis: Use a consistent non-linear regression model for fitting the competition binding data. The Cheng-Prusoff equation, used to calculate Ki from the IC50 value, assumes a simple competitive interaction.
Functional Assays (Calcium Mobilization & IP-One)
Q4: In our calcium mobilization assay, the response to the agonist is weak or absent after pre-incubation with this compound. How can we be sure this is due to specific antagonism?
A4: While a diminished response is expected with an antagonist, it's important to confirm the specificity of this effect.
-
Schild Analysis: To confirm competitive antagonism, perform a Schild analysis. This involves generating agonist dose-response curves in the presence of increasing concentrations of this compound. For a competitive antagonist, the Schild plot should yield a straight line with a slope not significantly different from 1.[2]
-
Positive Controls: Include a known, well-characterized antagonist for the target receptor as a positive control to ensure the assay is performing as expected.
-
Cell Health: Verify the health and viability of your cells. Stressed or unhealthy cells may not respond optimally to agonist stimulation.
-
Receptor Expression: Ensure consistent and adequate expression of the target muscarinic receptor in your cell line. Receptor expression levels can fluctuate with cell passage number.
Q5: We are observing a high background signal in our IP-One assay. What are the likely causes and how can we mitigate this?
A5: A high background signal in an IP-One assay can reduce the assay window and make it difficult to detect antagonist effects.
-
Constitutive Receptor Activity: High receptor expression levels can sometimes lead to constitutive (agonist-independent) activity, resulting in a high basal level of IP1. Consider using a cell line with a lower, more physiological level of receptor expression.
-
Cell Density: Optimizing the cell density is crucial. Too many cells can lead to a high basal signal, while too few may not produce a detectable signal upon agonist stimulation.
-
Stimulation Time: The incubation time with the agonist should be optimized to achieve a robust signal without being excessively long, which can contribute to higher background.
-
LiCl Concentration: Lithium chloride (LiCl) is used to inhibit the degradation of IP1. Ensure the concentration of LiCl is optimal and consistent across all wells.
Quantitative Data for this compound
The following tables summarize key in vitro binding and functional data for this compound.
Table 1: this compound Binding Affinities (Ki) at Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) |
| M1 | 0.42 |
| M2 | 0.32 |
| M3 | 0.18 |
| M4 | 0.56 |
| M5 | 6.7 |
Data from a competition binding assay.
Table 2: this compound Functional Potency (pA2)
| Receptor Subtype | Assay | pA2 |
| M2 | [³⁵S]GTPγS Binding | 9.4 |
The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.[3]
Table 3: this compound In Vitro Safety Pharmacology Data
| Target | Assay | IC50 (µM) |
| hERG Channel | Patch Clamp | 11.4 |
The hERG (human Ether-à-go-go-Related Gene) channel is an important target for cardiac safety assessment.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Radioligand Binding Assay (Competitive)
This protocol is adapted for determining the binding affinity of this compound at muscarinic receptors expressed in cell membranes.
Materials:
-
Receptor Source: Cell membranes from CHO-K1 or HEK293 cells stably expressing the human muscarinic receptor of interest (e.g., M3).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (B194438) (1 µM).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, glass fiber filters (pre-soaked in 0.3% PEI), filtration apparatus, liquid scintillation counter, scintillation fluid.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to confluency.
-
Harvest cells and pellet by centrifugation.
-
Resuspend the pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well microplate, add the following to each well in triplicate:
-
50 µL of assay buffer.
-
50 µL of this compound at various concentrations (typically a 10-point dilution series).
-
50 µL of [³H]NMS at a final concentration at or near its Kd.
-
100 µL of the membrane preparation (optimize protein amount).
-
-
For total binding wells, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding wells, add 50 µL of atropine (1 µM final concentration) instead of this compound.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly harvest the contents of each well onto the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials and add scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol describes a method to measure the ability of this compound to antagonize agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human muscarinic receptor of interest (e.g., M3).
-
Agonist: Carbachol or acetylcholine.
-
Test Compound: this compound.
-
Calcium Indicator Dye: Fluo-4 AM or a no-wash calcium assay kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: (Optional, to prevent dye leakage).
-
Equipment: 96- or 384-well black-walled, clear-bottom cell culture plates, fluorescence plate reader with kinetic reading capability and automated liquid handling.
Protocol:
-
Cell Plating:
-
Seed the cells into the microplates at an optimized density and allow them to attach and form a monolayer overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. If using Fluo-4 AM, it is often dissolved in DMSO and then diluted in assay buffer containing probenecid.
-
Remove the cell culture medium and add the dye loading solution to the cells.
-
Incubate the plate at 37°C for 1 hour, followed by a 20-minute incubation at room temperature in the dark to allow for complete de-esterification of the dye.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
-
Signal Detection:
-
Place the assay plate into the fluorescence plate reader.
-
Record the basal fluorescence signal for a short period (e.g., 10-20 seconds).
-
Add the agonist (e.g., carbachol) at a pre-determined EC₈₀ concentration to all wells simultaneously using the instrument's liquid handler.
-
Continue recording the fluorescence signal kinetically for a specified time (e.g., 2-3 minutes) to capture the calcium mobilization.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Generate concentration-response curves for this compound's inhibition of the agonist response.
-
Calculate the IC50 value from the inhibition curve.
-
For Schild analysis, generate full agonist dose-response curves in the presence of fixed concentrations of this compound.
-
IP-One HTRF Assay
This protocol outlines a method to quantify the accumulation of inositol (B14025) monophosphate (IP1) as a measure of Gq-coupled muscarinic receptor activation and its inhibition by this compound.
Materials:
-
Cell Line: CHO or HEK293 cells expressing the human muscarinic receptor of interest (e.g., M1, M3).
-
Agonist: Carbachol.
-
Test Compound: this compound.
-
IP-One HTRF Assay Kit: (e.g., from Cisbio), containing IP1-d2 conjugate, Eu-cryptate labeled anti-IP1 antibody, and lysis buffer.
-
Stimulation Buffer: Assay buffer from the kit, typically containing lithium chloride (LiCl).
-
Equipment: 384-well white microplates, HTRF-compatible plate reader.
Protocol:
-
Cell Preparation:
-
Harvest and resuspend cells in the stimulation buffer to the desired concentration.
-
-
Assay Protocol:
-
In a 384-well plate, add the following to each well:
-
Cell suspension.
-
This compound at various concentrations or vehicle control.
-
-
Pre-incubate with this compound for 15-30 minutes at 37°C.
-
Add the agonist (e.g., carbachol) at an EC₈₀ concentration.
-
Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.
-
-
IP1 Detection:
-
Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the wells as per the kit instructions.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at both 620 nm (cryptate emission) and 665 nm (d2 emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal is inversely proportional to the amount of IP1 produced.
-
Generate a standard curve using the IP1 calibrators provided in the kit.
-
Convert the HTRF ratios from the experimental wells to IP1 concentrations using the standard curve.
-
Plot the IP1 concentration against the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound```dot
Caption: Workflow for a competitive radioligand binding assay.
Troubleshooting Logic for Inconsistent Functional Assay Results
Caption: Decision tree for troubleshooting functional assay variability.
References
Revefenacin Degradation Pathways: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation pathways of revefenacin (B1680567) under various stress conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental studies.
Troubleshooting Guides
This section offers guidance on interpreting degradation results and troubleshooting common experimental issues.
My this compound sample shows significant degradation under hydrolytic conditions. Is this expected?
Yes, this is an expected outcome. This compound is known to be susceptible to hydrolysis. The primary metabolic pathway for this compound in vivo is the hydrolysis of its primary amide group to form a carboxylic acid metabolite, known as THRX-195518.[1][2][3][4] This susceptibility to hydrolysis is also observed under in vitro stress conditions. Therefore, observing degradation, particularly the formation of THRX-195518, under acidic or alkaline conditions is consistent with the chemical nature of the molecule.
I am observing multiple degradation peaks in my chromatogram after oxidative stress testing. What could they be?
This compound is known to be sensitive to oxidation.[4] The presence of multiple peaks suggests the formation of various oxidized byproducts. While specific structures of all oxidative degradants are not extensively detailed in public literature, they could result from reactions at various sites on the this compound molecule. It is crucial to ensure your analytical method is capable of separating these byproducts from the parent drug and from each other.
My thermal degradation results are inconsistent. What could be the cause?
Inconsistencies in thermal degradation studies can arise from several factors:
-
Uneven Heat Distribution: Ensure your heating apparatus (oven, water bath) provides uniform temperature.
-
Physical Form: The solid-state form (crystalline vs. amorphous) of the this compound drug substance can influence its thermal stability.
-
Presence of Moisture: If performing solid-state thermal stress, ensure the sample is adequately protected from humidity unless it is a specific stress condition being tested (heat/humidity).
Summary of Expected this compound Degradation
While specific quantitative data from comprehensive forced degradation studies on this compound are not widely published, the following table summarizes the expected qualitative outcomes based on available information and general chemical principles.
| Stress Condition | Expected Degradation | Probable Major Degradation Pathway | Number of Major Degradants Expected |
| Acidic Hydrolysis | Significant Degradation | Hydrolysis of the primary amide | At least one (THRX-195518) |
| Alkaline Hydrolysis | Significant Degradation | Hydrolysis of the primary amide | At least one (THRX-195518) |
| Oxidative | Degradation Expected | Oxidation at various sites | Multiple possible byproducts |
| Thermal | Degradation Possible | Temperature-induced decomposition | Varies with conditions |
| Photolytic | Degradation Possible | Photodegradation | Varies with conditions |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound observed under hydrolytic stress?
The primary and most well-documented degradation product resulting from hydrolysis is THRX-195518, where the primary amide group of this compound is hydrolyzed to a carboxylic acid.[1][2][3][5] This is also the main active metabolite of this compound.[4][6]
Q2: My this compound sample appears stable under photolytic stress. Is this unusual?
While this compound is generally cited as being sensitive to light, the extent of degradation can depend heavily on the experimental conditions, such as the intensity and wavelength of the light source, the duration of exposure, and the physical state of the sample (solution vs. solid).[4] If you observe no degradation, it could be that the conditions were not stringent enough to induce a detectable level of degradation. It is recommended to follow ICH Q1B guidelines for photostability testing.
Q3: How can I confirm the identity of the degradation products I am observing?
To identify degradation products, hyphenated analytical techniques are essential. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with a high-resolution mass spectrometer (HRMS) like Q-TOF/MS, is a powerful tool for this purpose. This allows for the determination of the mass-to-charge ratio of the degradants, which can be used to deduce their elemental composition and propose structures. Further confirmation can be achieved by synthesizing the suspected degradation products and comparing their retention times and mass spectra.
Q4: Are there any specific pH conditions where this compound is more stable?
The drug product formulation of this compound is an isotonic, sterile aqueous solution with a pH of 5.0.[7] This suggests that this compound possesses reasonable stability at this pH. Extreme pH conditions (highly acidic or highly alkaline) are expected to accelerate hydrolytic degradation.
Experimental Protocols
Below is a representative, detailed methodology for conducting a forced degradation study of this compound under various stress conditions, based on general ICH guidelines.
Objective: To investigate the degradation behavior of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% v/v
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
Analytical Method: A validated stability-indicating HPLC or UHPLC method with a UV or PDA detector should be used. The method must be capable of separating this compound from its degradation products.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 2 hours (or until approximately 5-20% degradation is observed).
-
After the specified time, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of NaOH.
-
Dilute the solution to a suitable final concentration with the mobile phase for analysis.
-
A control sample (this compound in water) should be subjected to the same conditions.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 1 hour (or until approximately 5-20% degradation is observed).
-
After the specified time, neutralize the solution with an equivalent volume and concentration of HCl.
-
Dilute the solution to a suitable final concentration with the mobile phase for analysis.
-
A control sample should be subjected to the same conditions.
-
-
Oxidative Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution protected from light at room temperature for 24 hours (or until approximately 5-20% degradation is observed).
-
Dilute the solution to a suitable final concentration with the mobile phase for analysis.
-
A control sample should be subjected to the same conditions.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of this compound powder in a petri dish and expose it to a temperature of 80°C for 48 hours in a calibrated oven.
-
After exposure, allow the sample to cool, and then prepare a solution at a suitable concentration for analysis.
-
A control sample kept at room temperature should also be analyzed.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL) and a solid sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the exposed and control samples.
-
Analysis of Samples: Analyze all stressed and control samples by the stability-indicating HPLC/UHPLC method. For each stressed sample, determine the percentage of degradation of this compound and identify and quantify any major degradation products.
Visualizations
Caption: Factors Contributing to this compound Degradation.
Caption: Plausible Hydrolysis Pathway of this compound.
Caption: General Experimental Workflow for this compound Stress Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Population Pharmacokinetics of this compound in Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Physicochemical Stability and Compatibility of this compound (LAMA) and Formoterol Fumarate (LABA) Inhalation Solution Admixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Revefenacin and Fluorescent-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential for revefenacin (B1680567) to interfere with fluorescent-based assays. The following information is intended to help researchers anticipate and troubleshoot potential issues to ensure the accuracy and reliability of their experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a long-acting muscarinic antagonist (LAMA) used in the treatment of chronic obstructive pulmonary disease (COPD). It functions by blocking the M3 muscarinic acetylcholine (B1216132) receptors in the smooth muscle of the airways, leading to bronchodilation. Chemically, it is a biphenyl (B1667301) carbamate (B1207046) tertiary amine with the molecular formula C₃₅H₄₃N₅O₄.
Q2: Could this compound's chemical structure contribute to fluorescence interference?
Yes, it is plausible. This compound's structure contains moieties that have the potential to be fluorescent. Specifically, the biphenyl group and the tertiary amine could contribute to autofluorescence. Some biphenyl derivatives are known to be fluorescent. Additionally, while often weak, some aliphatic tertiary amines can also exhibit fluorescence. Therefore, it is crucial to experimentally determine if this compound exhibits autofluorescence at the excitation and emission wavelengths of your specific assay.
Q3: What are the primary ways a compound like this compound can interfere with a fluorescent-based assay?
There are two main mechanisms of interference:
-
Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths as the assay's fluorophore. This can lead to a false positive signal, making it appear as if there is a biological effect when there is none.
-
Quenching: The compound may absorb the excitation light or the emitted light from the fluorophore, leading to a decrease in the fluorescence signal. This can result in a false negative, masking a true biological effect.
Troubleshooting Guides
If you suspect that this compound is interfering with your fluorescent-based assay, follow these troubleshooting steps.
Identifying Autofluorescence
Issue: Unusually high background fluorescence or a dose-dependent increase in signal in the presence of this compound, even in control wells without the biological target.
Experimental Protocol: Autofluorescence Assessment
Objective: To determine if this compound is autofluorescent at the assay's wavelengths.
Methodology:
-
Plate Preparation:
-
In a multi-well plate (e.g., 96-well black, clear bottom), prepare wells containing a serial dilution of this compound in your assay buffer. The concentration range should cover and exceed the concentrations used in your primary assay.
-
Include wells with assay buffer only as a blank control.
-
-
Incubation: Incubate the plate under the same conditions (temperature, time) as your primary assay.
-
Fluorescence Reading:
-
Using a plate reader, measure the fluorescence of each well at the excitation and emission wavelengths of your assay's fluorophore.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.
-
A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your experimental conditions.
-
Mitigation Strategies for Autofluorescence:
-
Wavelength Shift: If possible, switch to a fluorophore with excitation and emission wavelengths that are spectrally distinct from this compound's autofluorescence. Red-shifted dyes are often a good choice as compound autofluorescence is less common at longer wavelengths.
-
Background Subtraction: If the autofluorescence is moderate and consistent, you may be able to subtract the signal from this compound-only control wells from your experimental wells. However, this approach should be used with caution as it can introduce variability.
-
Orthogonal Assay: Validate your findings using a non-fluorescence-based assay, such as an absorbance or luminescence-based assay, to confirm the biological activity.
Identifying Fluorescence Quenching
Issue: A lower than expected fluorescence signal or a dose-dependent decrease in signal in the presence of this compound.
Experimental Protocol: Quenching Assessment
Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.
Methodology:
-
Plate Preparation:
-
Set A (Fluorophore only): Prepare wells containing your assay buffer and the fluorescent probe at the concentration used in your assay.
-
Set B (Fluorophore + this compound): Prepare wells with the same components as Set A, but also include this compound at the concentrations used in your primary assay.
-
Set C (Blank): Prepare wells with assay buffer only.
-
-
Incubation: Incubate the plate under the same conditions as your primary assay.
-
Fluorescence Reading: Measure the fluorescence of all wells using the same instrument settings as your primary assay.
-
Data Analysis:
-
Subtract the average fluorescence of the blank (Set C) from both Set A and Set B.
-
If the fluorescence signal in Set B is significantly lower than in Set A, it indicates that this compound is quenching the fluorophore.
-
Mitigation Strategies for Quenching:
-
Increase Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe may overcome the quenching effect, but this needs to be balanced with potential impacts on assay performance.
-
Orthogonal Assay: As with autofluorescence, confirming your results with a non-fluorescence-based method is the most robust way to validate your findings.
Data Presentation
Table 1: Summary of Potential Interference and Troubleshooting
| Potential Issue | Symptom | Recommended Action |
| Autofluorescence | High background signal; dose-dependent signal increase in control wells. | Perform Autofluorescence Assessment protocol. Consider wavelength shift or orthogonal assay. |
| Quenching | Lower than expected signal; dose-dependent signal decrease. | Perform Quenching Assessment protocol. Consider increasing fluorophore concentration or using an orthogonal assay. |
Experimental Workflows and Signaling Pathways
Caption: Troubleshooting workflow for this compound interference.
Caption: Simplified M3 receptor signaling pathway and this compound's action.
Technical Support Center: Nebulized Revefenacin in Preclinical Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and best practices for delivering consistent doses of nebulized revefenacin (B1680567) in preclinical animal studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and reproducible administration.
Troubleshooting Guide
Researchers may encounter several challenges when nebulizing this compound in preclinical animal studies. The following guide outlines common issues, their potential causes, and recommended solutions to ensure consistent and effective dose delivery.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Aerosol Output | - Clogged nebulizer nozzle.- Incorrect assembly of the nebulizer.- Fluctuations in air pressure or flow rate.- Instability of the this compound solution. | - Clean the nebulizer according to the manufacturer's instructions. Use a dedicated cleaning tool for the nozzle if available.[1]- Ensure all components of the nebulizer are securely and correctly fitted.[2]- Calibrate and regularly check the air compressor or flow meter to ensure a stable output.[3][4]- Prepare fresh this compound solutions for each experiment and protect them from light and excessive heat. |
| High Variability in Animal Response | - Inconsistent lung deposition of the aerosol.- Animal stress affecting breathing patterns.- Incorrect dosing calculations. | - Optimize the Mass Median Aerodynamic Diameter (MMAD) of the aerosol to target the desired lung region (typically 1-3 µm for deep lung deposition in rodents).[5]- Acclimatize animals to the restraint or exposure chamber to minimize stress.[6]- Ensure accurate calculation of the inhaled dose based on aerosol concentration, respiratory minute volume, and exposure duration.[7] |
| Low Lung Deposition | - Inappropriate aerosol particle size (too large or too small).- High nasal filtration in rodents.- Suboptimal inhalation system (e.g., whole-body vs. nose-only). | - Adjust nebulizer settings to generate particles with an MMAD between 1-3 µm.[5]- Utilize a nose-only exposure system to bypass some of the nasal filtration.[3][8]- For mechanically ventilated animals, optimize ventilator settings and consider breath-actuated nebulization.[9] |
| Animal Distress During Exposure | - Uncomfortable restraint.- Excessive noise or vibration from the nebulizer system.- Irritation from the aerosol. | - Use appropriately sized and designed restraint tubes.- Isolate the nebulizer and compressor to reduce noise and vibration.- Ensure the this compound solution is at an appropriate pH and concentration. Monitor for signs of respiratory irritation. |
| Foaming of this compound Solution | - High airflow rate.- Contamination of the nebulizer. | - Reduce the airflow rate to the minimum required for efficient nebulization.- Thoroughly clean and rinse the nebulizer to remove any residual detergents or contaminants.[6] |
Frequently Asked Questions (FAQs)
1. What is the recommended type of nebulizer for rodent studies with this compound?
Both jet and vibrating mesh nebulizers can be used for rodent studies.[6] Jet nebulizers are common and robust, while vibrating mesh nebulizers can be more efficient, produce a consistent particle size, and are suitable for temperature-sensitive biologics.[5][10] The choice depends on the specific experimental setup, the volume of this compound solution to be nebulized, and the desired particle size.
2. What is the optimal aerosol particle size for delivering this compound to the lungs of rodents?
For deep lung deposition in rodents, the optimal Mass Median Aerodynamic Diameter (MMAD) is typically between 1 and 3 micrometers (µm).[5] Particles larger than 5 µm are mostly filtered out by the nose, while particles smaller than 0.5 µm are often exhaled without deposition.[3][11]
3. Should I use a whole-body or a nose-only exposure system?
Nose-only exposure systems are generally preferred for administering pharmaceutical aerosols like this compound.[8][12] This method minimizes extra-pulmonary exposure (dermal and oral routes) and can lead to more consistent lung deposition.[12][13] Whole-body systems are more suitable for long-term exposures where animal stress from restraint is a concern.[13][14]
4. How can I ensure my nebulizer is delivering a consistent dose?
Regular calibration of your nebulizer system is critical. This involves determining the aerosol output rate and the particle size distribution.[4][15] Using a tracer substance like lithium chloride can provide a more accurate measure of true aerosol output compared to gravimetric methods, which can be confounded by evaporation.[4][15] Continuous monitoring of the aerosol concentration in the exposure chamber during the experiment is also recommended.[3]
5. How should I prepare the this compound solution for nebulization?
The this compound solution should be prepared using a sterile, isotonic saline solution to achieve the desired concentration. It is important to ensure the solution is clear and free of particulates before placing it in the nebulizer. Prepare the solution fresh for each experiment to ensure stability.
Data Presentation
Table 1: Optimal Nebulization Parameters for Rodent Studies
| Parameter | Recommended Range | Rationale |
| Mass Median Aerodynamic Diameter (MMAD) | 1 - 3 µm | Maximizes deposition in the deep lung regions of rodents and minimizes nasal filtration.[5] |
| Geometric Standard Deviation (GSD) | < 2.5 | Indicates a relatively uniform particle size distribution, leading to more consistent deposition. |
| Nebulizer Flow Rate (for Jet Nebulizers) | 4 - 8 L/min | Performance of some nebulizers is highly dependent on the gas flow rate.[16] This range often produces a higher percentage of particles in the optimal size range. |
| Exposure System | Nose-Only | Reduces contamination from other routes of exposure and can increase the efficiency of lung delivery compared to whole-body systems.[8][12][13] |
Table 2: Comparison of Inhalation Exposure Systems
| Feature | Nose-Only Exposure | Whole-Body Exposure |
| Primary Route of Exposure | Inhalation | Inhalation, Dermal, Oral |
| Animal Restraint | Required (animals are placed in tubes) | Not required (animals are free-moving) |
| Potential for Animal Stress | Higher, due to restraint | Lower |
| Dose Accuracy | Generally higher and more reproducible | Can be more variable due to grooming and other behaviors |
| Amount of Compound Required | Less | More, to fill the entire chamber volume |
| Best Suited For | Pharmacokinetic/pharmacodynamic studies, short-term exposures.[8][12] | Chronic/long-term toxicity studies where restraint stress is a confounding factor.[12][14] |
Experimental Protocols
This section outlines a generalized, best-practice methodology for a preclinical study involving the nebulization of this compound to rodents.
1. Animal Model and Acclimatization
-
Animal Model: Select an appropriate rodent model for the study (e.g., a model of chronic obstructive pulmonary disease in mice or rats).
-
Acclimatization: Acclimatize the animals to the housing facility for at least one week before the experiment.
-
Handling: Handle the animals regularly to reduce stress.
-
Restraint Acclimatization: If using a nose-only exposure system, acclimatize the animals to the restraint tubes for increasing durations over several days prior to the study.[6]
2. This compound Formulation and Nebulizer Setup
-
Formulation: Prepare the desired concentration of this compound in sterile, isotonic saline.
-
System Selection: Choose a nose-only inhalation exposure system for targeted lung delivery.
-
Nebulizer Calibration: Calibrate the nebulizer to determine its output rate and aerosol particle size distribution (MMAD and GSD) with the this compound solution.[4][6]
3. Nebulization Procedure
-
Animal Placement: Place the acclimatized animals in the restraint tubes of the nose-only chamber.
-
Nebulization: Fill the nebulizer with the prepared this compound solution and initiate aerosol generation.[6]
-
Exposure Duration: Expose the animals to the aerosol for a predetermined duration to achieve the target inhaled dose.
-
Monitoring: During exposure, monitor the animals for any signs of distress. Also, monitor the nebulizer output and the environmental conditions within the exposure chamber (e.g., temperature, humidity).[6]
4. Post-Exposure
-
Animal Monitoring: After exposure, return the animals to their home cages and monitor them for any adverse effects.
-
Endpoint Analysis: At the designated time points, perform the planned experimental endpoint analyses, which may include pulmonary function tests to assess the efficacy of this compound.
Visualizations
Caption: this compound's mechanism of action in airway smooth muscle cells.
Caption: Logical workflow for troubleshooting inconsistent nebulizer output.
Caption: A typical experimental workflow for nebulized this compound studies.
References
- 1. aeroflowhealth.com [aeroflowhealth.com]
- 2. nebology.com [nebology.com]
- 3. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qdcxjkg.com [qdcxjkg.com]
- 5. Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhaled Medications: Challenges and Strategies for Preclinical In Vivo PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Exposing Animals to Oxidant Gases: Nose Only vs. Whole Body - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized aerosol delivery to a mechanically ventilated rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. atsjournals.org [atsjournals.org]
- 13. Comparison between whole-body inhalation and nose-only inhalation on the deposition and health effects of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of whole-body versus nose-only inhalation exposure systems on systemic, respiratory, and cardiovascular endpoints in a 2-month cigarette smoke exposure study in the ApoE-/- mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nebulizer calibration using lithium chloride: an accurate, reproducible and user-friendly method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanical factors affecting nebulized albuterol aerosol particle sizes for asthma drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Revefenacin Off-Target Effects in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects of revefenacin (B1680567) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a long-acting muscarinic antagonist (LAMA) with a high affinity for all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[1][2][3][4][5][6] Its primary therapeutic action is mediated through the inhibition of M3 receptors on airway smooth muscle, leading to bronchodilation.[1][2][4][7] While it binds to all five receptor subtypes, it displays kinetic selectivity for the M3 receptor, meaning it dissociates more slowly from M3 compared to M2 receptors.[1]
Q2: What are the known off-target effects of this compound?
Preclinical studies have shown that this compound is a highly selective muscarinic antagonist. In a comprehensive screening against a panel of 81 other receptors, enzymes, and ion channels, no significant off-target activity was observed at a concentration of 1 µM, which is substantially higher than the concentrations typically used in cell-based assays to achieve M3 receptor antagonism.
The primary active metabolite of this compound is THRX-195518. This metabolite also has a high affinity for muscarinic receptors but is 3- to 10-fold less potent than the parent compound, this compound.[4][8] In vitro studies on the human ether-à-go-go-related gene (hERG) channel, a common off-target liability for many drugs, showed that this compound and its metabolite have very high IC50 values, suggesting a low risk of cardiac-related off-target effects at therapeutic concentrations.[9][10][11]
Q3: I am observing an unexpected effect in my cell-based assay. Could it be an off-target effect of this compound?
While significant off-target effects of this compound are unlikely at appropriate concentrations, it's crucial to systematically troubleshoot any unexpected results. Consider the following possibilities:
-
On-target effects via other muscarinic receptors: If your cell line expresses multiple muscarinic receptor subtypes, the observed effect might be due to this compound's activity on a subtype other than your primary target. For example, both M2 and M4 receptors are coupled to Gi, leading to a decrease in cAMP, while M1, M3, and M5 receptors are coupled to Gq, leading to an increase in intracellular calcium.
-
Experimental artifacts: Issues such as compound precipitation, cytotoxicity at high concentrations, or interference with assay reagents can be mistaken for off-target effects.
-
Cell line-specific effects: The specific biology of your chosen cell line, including the expression levels of various receptors and signaling proteins, can influence the observed response.
Troubleshooting Guides
This section provides guidance for specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected Cytotoxicity or Reduction in Cell Viability
Question: I'm observing a decrease in cell viability in my assay when I treat with this compound, which is confounding my results. What should I do?
Answer:
High concentrations of any compound can lead to non-specific cytotoxicity. Here’s a systematic approach to troubleshoot this issue:
-
Determine the Cytotoxic Concentration:
-
Run a standard cytotoxicity assay (e.g., MTT, LDH release, or trypan blue exclusion) with a wide concentration range of this compound to determine the concentration at which it becomes toxic to your specific cell line.
-
For your functional assays, ensure you are using this compound at concentrations well below its cytotoxic threshold.
-
-
Assess Compound Solubility:
-
Visually inspect your culture medium for any signs of compound precipitation, especially at higher concentrations.
-
If solubility is a concern, consider using a lower concentration of a different solvent (e.g., DMSO) or preparing fresh stock solutions.
-
-
Optimize Incubation Time:
-
Reduce the duration of cell exposure to this compound. For some assays, a shorter incubation time may be sufficient to observe the desired on-target effect without causing cytotoxicity.
-
Issue 2: Inconsistent or Unexpected Functional Assay Results
Question: My results from functional assays (e.g., calcium flux, cAMP) are variable or not what I expected based on this compound's M3 antagonist activity. What could be the problem?
Answer:
Inconsistent or unexpected results in functional assays can stem from several factors. The following troubleshooting steps can help you identify the cause:
-
Confirm On-Target Effect with a Selective Antagonist:
-
To confirm that the observed effect is mediated by the M3 receptor, pre-incubate your cells with a known M3-selective antagonist before adding this compound. This should block the effect of this compound if it is indeed M3-mediated.
-
-
Characterize Muscarinic Receptor Expression in Your Cell Line:
-
If not already known, characterize the expression profile of all five muscarinic receptor subtypes in your cell line using techniques like qPCR or western blotting. This will help you interpret your results in the context of the receptors present.
-
-
Use a Structurally Unrelated Control Compound:
-
To rule out artifacts related to the chemical structure of this compound, use another well-characterized, structurally different M3 antagonist as a positive control. If both compounds produce the same effect, it is more likely to be an on-target M3 antagonism.
-
-
Assay-Specific Troubleshooting:
-
For Calcium Flux Assays: Ensure optimal dye loading, check for autofluorescence of this compound at the wavelengths used, and maintain stable temperature and pH.
-
For cAMP Assays: Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation, and ensure complete cell lysis for accurate cAMP measurement.
-
Data Presentation
The following tables summarize the binding affinities of this compound and its active metabolite, THRX-195518, for the five human muscarinic receptor subtypes, as well as their activity at the hERG channel.
Table 1: Muscarinic Receptor Binding Affinities (pKi) of this compound and Other Antagonists
| Compound | hM1 pKi | hM2 pKi | hM3 pKi | hM4 pKi | hM5 pKi |
| This compound | 9.8 | 9.5 | 9.7 | 8.2 | 9.4 |
| Tiotropium | 9.6 | 9.5 | 9.8 | 8.7 | 9.5 |
| Glycopyrrolate | 9.3 | 9.5 | 9.6 | 8.8 | 9.2 |
| Ipratropium | 9.0 | 9.1 | 9.2 | 8.7 | 9.0 |
Source: Adapted from Hegde et al., 2018. pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: Activity of this compound and its Metabolite at the hERG Channel
| Compound | IC50 (µM) |
| This compound | 11.4 |
| THRX-195518 | 564.1 |
Source: FDA approval documents. IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
Key Experiment 1: Calcium Flux Assay for M1, M3, and M5 Receptor Antagonism
This protocol is designed to measure the ability of this compound to antagonize the increase in intracellular calcium induced by a muscarinic agonist in cells expressing Gq-coupled muscarinic receptors.
Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., CHO-K1 or HEK293 cells stably expressing hM3)
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Muscarinic agonist (e.g., carbachol, acetylcholine)
-
This compound
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating: Seed cells into the assay plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium indicator dye, Pluronic F-127, and optionally probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate at 37°C for 45-60 minutes, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer at a concentration that is 2X the final desired concentration.
-
Prepare the muscarinic agonist at a concentration that gives a submaximal response (e.g., EC80) at 2X the final concentration.
-
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye (if required by the dye manufacturer).
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence for 10-20 seconds.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add the muscarinic agonist to the wells and immediately begin recording the fluorescence signal for 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Determine the antagonist effect of this compound by measuring the inhibition of the agonist-induced calcium response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Key Experiment 2: cAMP Assay for M2 and M4 Receptor Antagonism
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase in cells expressing Gi-coupled muscarinic receptors.
Materials:
-
Cells expressing the M2 or M4 receptor subtype
-
White, opaque 96-well or 384-well cell culture plates
-
cAMP detection kit (e.g., HTRF, LANCE, AlphaScreen)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Muscarinic agonist (e.g., carbachol)
-
This compound
-
Luminescence or fluorescence plate reader
Methodology:
-
Cell Plating: Seed cells into the assay plate and culture overnight.
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in stimulation buffer (assay buffer containing a PDE inhibitor).
-
Prepare the muscarinic agonist at a concentration that gives a submaximal inhibitory response (e.g., EC80).
-
Prepare forskolin at a concentration that stimulates a submaximal cAMP response.
-
-
Cell Stimulation:
-
Remove the culture medium and pre-incubate the cells with the this compound dilutions for 15-30 minutes.
-
Add the muscarinic agonist to the wells.
-
Immediately add forskolin to all wells (except for the negative control).
-
Incubate for the time recommended by the cAMP detection kit manufacturer (typically 15-60 minutes).
-
-
cAMP Detection:
-
Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate to allow the detection reaction to occur.
-
-
Data Analysis:
-
Measure the luminescence or fluorescence signal.
-
Calculate the antagonist effect of this compound by measuring the reversal of the agonist-induced inhibition of the forskolin-stimulated cAMP response.
-
Plot the response against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Mandatory Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for Unexpected Results with this compound.
Caption: Conceptual Diagram of On-Target vs. Off-Target Effects.
References
- 1. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound, a Long‐Acting Muscarinic Antagonist, Does Not Prolong QT Interval in Healthy Subjects: Results of a Placebo‐ and Positive‐Controlled Thorough QT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
revefenacin stability at different pH and temperature conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of revefenacin (B1680567) under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in an aqueous solution?
A1: this compound is primarily susceptible to degradation through hydrolysis and oxidation.[1] Its stability is significantly influenced by the pH of the solution and the storage temperature.[2] Exposure to light can also potentially lead to photodegradation.
Q2: At what pH is this compound most stable?
A2: this compound inhalation solution is formulated as an isotonic, sterile aqueous solution with a pH of 5.0.[3] This suggests that the drug exhibits optimal stability in a mildly acidic environment. Significant deviations from this pH, especially towards alkaline conditions, can accelerate hydrolysis.
Q3: What is the primary degradation product of this compound?
A3: The major degradation pathway for this compound is the hydrolysis of the primary amide to its corresponding carboxylic acid, forming the active metabolite THRX-195518.[4]
Q4: Can this compound be mixed with other nebulizer solutions?
A4: A study has shown that an admixture of this compound inhalation solution and formoterol (B127741) fumarate (B1241708) inhalation solution is physically and chemically stable for up to 25 hours at room temperature (25°C).[5] However, the compatibility of this compound with other medications has not been extensively studied. It is recommended to consult specific compatibility studies before mixing this compound with other drugs.
Q5: What are the recommended storage conditions for this compound inhalation solution?
A5: While specific long-term storage conditions should be based on the manufacturer's recommendations, stability data has been provided to support a 24-month shelf-life for the formulated product.[3] As a general guideline for laboratory use, storing this compound solutions at refrigerated temperatures (2-8°C) and protecting them from light can help minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unexpectedly low this compound concentration in prepared solutions. | Degradation due to improper pH of the buffer or solvent. | Ensure the pH of your solution is around 5.0. Use freshly prepared buffers and verify the pH before dissolving this compound. |
| Thermal degradation from exposure to high temperatures. | Prepare and store this compound solutions at controlled room temperature or refrigerated conditions. Avoid exposure to heat sources. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products due to hydrolysis or oxidation. | Prepare fresh samples and analyze them promptly. If storing samples, keep them at low temperatures. Consider purging solutions with nitrogen to minimize oxidation. |
| Contamination of the sample or mobile phase. | Use high-purity solvents and reagents. Filter all solutions before injection into the HPLC system. | |
| Inconsistent results in stability studies. | Variability in experimental conditions. | Strictly control the pH, temperature, and light exposure across all samples and time points. Use a validated stability-indicating analytical method. |
| Interaction with container closure system. | For long-term studies, ensure the compatibility of this compound with the storage container material. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under forced degradation conditions. This data is representative of what might be observed in a formal stability study.
Table 1: Effect of pH on this compound Stability at 40°C
| pH | Incubation Time (days) | This compound Remaining (%) | Major Degradation Product (%) |
| 2.0 | 7 | 95.2 | 4.1 |
| 5.0 | 7 | 99.1 | 0.8 |
| 7.4 | 7 | 92.5 | 6.8 |
| 9.0 | 7 | 78.3 | 20.5 |
Table 2: Effect of Temperature on this compound Stability at pH 5.0
| Temperature (°C) | Incubation Time (days) | This compound Remaining (%) | Major Degradation Product (%) |
| 25 | 30 | 98.5 | 1.2 |
| 40 | 30 | 94.8 | 4.5 |
| 60 | 30 | 85.1 | 13.7 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability under various stress conditions.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer components
-
Calibrated pH meter
-
HPLC system with a UV detector
-
Stability chambers or ovens
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of water and acetonitrile.
3. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to the desired concentration. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to the desired concentration. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the desired concentration. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store aliquots of the stock solution at elevated temperatures (e.g., 60°C) in a stability chamber.
-
Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.
4. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of such a method could be a reverse-phase C18 column with a mobile phase gradient of acetonitrile and a phosphate buffer at a flow rate of 1 mL/min, with UV detection at an appropriate wavelength.
-
Quantify the amount of remaining this compound and any major degradation products.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a this compound forced degradation study.
References
- 1. Development of a novel stability-indicating UHPLC method for this compound quality control and impurity identification using 2D-LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical Stability and Compatibility of this compound (LAMA) and Formoterol Fumarate (LABA) Inhalation Solution Admixture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Revefenacin Degradation Products by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing revefenacin (B1680567) degradation products using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound and its degradation products.
| Question | Answer |
| Why am I seeing poor peak shapes (tailing or fronting) for this compound and its degradation products? | Peak tailing can be caused by secondary interactions with the column, while peak fronting may indicate column overload or a void at the column inlet.[1] To address this: • Ensure the sample solvent is compatible with the mobile phase; ideally, dissolve the sample in the mobile phase.[2][3] • Adjust the mobile phase pH. The use of a mobile phase containing 0.2% perchloric acid solution or 20 mM ammonium (B1175870) formate (B1220265) at pH 3.0 has been reported to produce good peak shapes.[4][5] • Check for column degradation. If the column is old or has been used extensively, consider replacing it.[1] |
| My retention times are shifting from one injection to the next. What could be the cause? | Retention time drift can be caused by several factors:[6] • Inadequate column equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis.[6] • Changes in mobile phase composition: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[6] • Temperature fluctuations: Use a column oven to maintain a constant temperature.[6] • Pump issues: Check for leaks or air bubbles in the pump.[7] |
| I am observing a noisy or drifting baseline in my chromatogram. How can I fix this? | A noisy or drifting baseline can interfere with the detection and quantification of low-level degradation products.[8] Potential causes and solutions include: • Contaminated mobile phase: Use high-purity solvents and freshly prepared mobile phase.[3] • Detector issues: The detector lamp may be failing, or the flow cell could be contaminated.[6] Flush the flow cell and check the lamp's energy.[6] • Air bubbles: Degas the mobile phase thoroughly.[6] |
| I am not seeing good separation between this compound and its degradation products. What should I do? | Achieving good resolution is critical for accurately identifying and quantifying degradation products. Consider the following: • Optimize the mobile phase: The ratio of organic solvent to aqueous buffer is a key parameter. A mobile phase of 0.2% Perchloric acid solution and Acetonitrile (B52724) (30:70 v/v) has been used successfully.[5] Another option is 20 mM ammonium formate (pH 3.0) and acetonitrile (82:18, v/v).[4] • Select the appropriate column: A C8 or C18 column is commonly used for this compound analysis.[4][5] The choice of column can significantly impact selectivity. • Adjust the flow rate: A lower flow rate can sometimes improve separation, but will also increase the run time. A flow rate of 1.0 ml/min is a good starting point.[5] |
| I am seeing extraneous or "ghost" peaks in my chromatogram. Where are they coming from? | Ghost peaks can arise from the injection of a blank and are often due to carryover from a previous injection or contamination in the system.[9] To resolve this: • Clean the injector: The injection port and syringe may be contaminated. • Implement a needle wash step: Use a strong solvent in the needle wash to clean the injector between runs. • Check for mobile phase contamination: Impurities in the solvents can appear as peaks in the chromatogram.[10] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary degradation pathways of this compound? | The primary degradation pathways for this compound have been identified as oxidation and hydrolysis.[11] Forced degradation studies are essential to understand the chemical behavior of the molecule and to ensure the stability-indicating nature of the analytical method.[4] |
| What is the major degradation product of this compound? | The major metabolic and hydrolytic degradation product of this compound is THRX-195518.[12] This product is formed through the hydrolysis of the primary amide to a carboxylic acid.[13] |
| What type of HPLC method is suitable for analyzing this compound and its degradation products? | A stability-indicating reversed-phase HPLC (RP-HPLC) method is recommended.[4] This type of method can separate the active pharmaceutical ingredient (API) from its degradation products, ensuring accurate quantification. |
| What are some common forced degradation conditions used for this compound? | Forced degradation studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[14] |
| How can I identify unknown peaks in my chromatogram? | The identification of unknown degradation products often requires the use of hyphenated techniques such as HPLC-Mass Spectrometry (LC-MS).[14] A two-dimensional LC-HRMS (High-Resolution Mass Spectrometry) approach has been used to identify this compound impurities.[11] |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol outlines a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products. This method is based on reported literature and serves as a starting point for method development and validation.[5]
1. Chromatographic System:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: Inertsil ODS-3V (4.6 mm x 25 cm, 5 µm) or equivalent C18 column.
-
Column Temperature: 25°C.
-
Autosampler Temperature: 15°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 242 nm.
2. Reagents and Solutions:
-
Mobile Phase A: 0.2% Perchloric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Mobile Phase Composition: 30:70 (v/v) Mobile Phase A: Mobile Phase B.
-
Diluent: A mixture of water and acetonitrile in a ratio similar to the mobile phase.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Prepare the sample solution by dissolving the this compound drug substance or product in the diluent to achieve a similar concentration to the standard solution.
-
Forced Degradation Samples: Subject this compound to forced degradation conditions (e.g., acid, base, oxidative, thermal, and photolytic stress). Neutralize the acidic and basic samples before dilution.
4. Chromatographic Procedure:
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solutions and the forced degradation samples.
-
Process the chromatograms to identify and quantify the degradation products.
5. System Suitability:
-
Perform system suitability tests before sample analysis. This typically includes multiple injections of the standard solution to check for precision (RSD < 2.0%), theoretical plates, and tailing factor.[1]
Quantitative Data Summary
The following table summarizes the known degradation products and impurities of this compound. The retention times and m/z values are method-dependent and should be determined experimentally.
| Compound | Code Name | Molecular Formula | Comments |
| This compound | - | C₂₉H₃₃N₃O₃ | Active Pharmaceutical Ingredient |
| [11] | THRX-195518 | Not specified | Major hydrolysis metabolite.[12] |
| Impurity A | - | C₂₂H₃₃N₃O₄ | Identified via reference standard.[11] |
| Impurity B | - | C₃₅H₄₂N₄O₅ | Identified via reference standard.[11] |
| Impurity C | - | C₁₂H₁₁N | Identified via reference standard.[11] |
| Degradation Product 9 | DP-9 | Not specified | Tentatively identified by MS.[11] |
| Degradation Product 11 | DP-11 | Not specified | Tentatively identified by MS.[11] |
Experimental Workflow for this compound Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies and analyzing the resulting samples by HPLC.
Caption: Workflow for forced degradation studies of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. journals.ku.edu.np [journals.ku.edu.np]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a novel stability-indicating UHPLC method for this compound quality control and impurity identification using 2D-LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
best practices for preparing revefenacin stock solutions for assays
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and troubleshooting revefenacin (B1680567) stock solutions for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For research and in vitro assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing initial high-concentration stock solutions of this compound.[1] The commercial formulation for inhalation is an aqueous solution at pH 5.0, but for laboratory purposes, DMSO is often preferred for achieving higher initial concentrations.[2][3]
Q2: What is the solubility of this compound?
A2: this compound is described as a white to off-white crystalline powder that is slightly soluble in water.[4] While specific quantitative solubility data in various organic solvents is not extensively published, one source indicates its solubility is less than 1 mg/mL.[5] For practical laboratory use, starting with a concentration in the low millimolar range in DMSO is a common practice.
Q3: How should I prepare a 10 mM stock solution of this compound in DMSO?
A3: To prepare a 10 mM stock solution of this compound (Molecular Weight: 597.76 g/mol ) in DMSO, follow the detailed experimental protocol provided below.[4][6] This involves carefully weighing the this compound powder and dissolving it in the appropriate volume of high-purity DMSO.
Q4: How should I store this compound stock solutions?
A4: While the commercial aqueous formulation is stored at room temperature (20°C to 25°C), high-concentration stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[7][8] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q5: Is this compound stable in aqueous solutions for assays?
A5: this compound is formulated as a stable aqueous solution for its commercial use.[2] Studies have shown that this compound is physicochemically stable in an aqueous solution admixture for up to 25 hours at room temperature (25°C).[9][10] When diluting your DMSO stock solution into aqueous assay buffers, it is best practice to prepare the working solutions fresh for each experiment to ensure optimal performance.
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving in the solvent.
-
Solution:
-
Solvent Choice: Ensure you are using an appropriate solvent. While this compound is slightly soluble in water, DMSO is recommended for high-concentration stock solutions.[1][4]
-
Vortexing/Sonication: Gently vortex the solution. If it still does not dissolve, brief sonication in a water bath may help.
-
Warming: Gentle warming of the solution (e.g., to 37°C) can aid in dissolution. However, avoid excessive heat, which could degrade the compound.
-
Concentration: You may be attempting to prepare a solution above its solubility limit. Try preparing a more dilute solution.
-
Issue 2: My this compound precipitates out of solution when I dilute it into my aqueous assay buffer.
-
Solution:
-
Final DMSO Concentration: The final concentration of DMSO in your assay should be kept low, typically below 0.5%, to prevent both compound precipitation and solvent-induced artifacts in your assay.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the high-concentration DMSO stock into a smaller volume of your aqueous buffer, mixing thoroughly. Then, perform subsequent dilutions from this intermediate solution.
-
Buffer Composition: The pH and composition of your aqueous buffer can affect solubility. The commercial formulation of this compound is buffered to pH 5.0.[2][3] If your assay allows, consider if adjusting the pH of your buffer is feasible.
-
Pre-warm Buffer: Using a pre-warmed aqueous buffer for dilution can sometimes help maintain solubility.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5% purity
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
Methodology:
-
Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 597.76 g/mol * 1000 mg/g = 5.98 mg
-
-
Weighing: Carefully weigh out approximately 5.98 mg of this compound powder and record the exact weight.
-
Dissolution: Add the weighed this compound to a clean vial. Based on the exact weight, calculate the precise volume of DMSO to add to achieve a 10 mM concentration. For example, if you weighed 6.0 mg of this compound:
-
Volume (mL) = (6.0 mg / 597.76 mg/mmol) / 10 mmol/L * 1000 µL/mL = 1.004 mL
-
Add 1.004 mL of DMSO to the vial.
-
-
Mixing: Cap the vial securely and vortex until the powder is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: General Workflow for a Competitive Radioligand Binding Assay
This protocol provides a general workflow for a competitive binding assay to determine the affinity of this compound for the M3 muscarinic receptor.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell membranes expressing the human M3 muscarinic receptor
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., Atropine)
-
96-well plates
-
Scintillation fluid and microplate scintillation counter
Methodology:
-
Prepare Serial Dilutions: Prepare a serial dilution curve of this compound in the assay buffer. Remember to keep the final DMSO concentration consistent and low across all wells.
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Assay Buffer
-
This compound dilution (or vehicle for total binding, or atropine (B194438) for non-specific binding)
-
Radioligand ([³H]-NMS) at a concentration near its Kd
-
Cell membranes
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the Ki or IC₅₀ value.
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How to synthesize this compound?_Chemicalbook [chemicalbook.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Dosing and Administration | YUPELRI® (this compound) inhalation solution [yupelrihcp.com]
- 9. Physicochemical Stability and Compatibility of this compound (LAMA) and Formoterol Fumarate (LABA) Inhalation Solution Admixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Assessing and Controlling for Revefenacin Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing and controlling for potential cytotoxicity of revefenacin (B1680567) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a long-acting muscarinic antagonist (LAMA) that functions as an anticholinergic agent.[1] Its primary mechanism of action is the inhibition of M3 muscarinic acetylcholine (B1216132) receptors in the smooth muscle of the airways.[2][3] This inhibition prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation.[3][4][5]
Q2: Is this compound expected to be cytotoxic in cell culture?
This compound is designed for targeted delivery to the lungs via nebulization, which minimizes systemic exposure.[1] Nonclinical studies have shown it to be negative in a standard battery of in vitro and in vivo genotoxicity assays.[6] However, at high concentrations in vitro, any compound can exhibit off-target effects that may lead to cytotoxicity. It is crucial to experimentally determine the cytotoxic potential of this compound in your specific cell model and concentration range.
Q3: What are the initial steps to assess the potential cytotoxicity of this compound?
The initial assessment should involve treating your cell line of interest with a wide range of this compound concentrations. A common starting point is a dose-response experiment using a cell viability assay, such as the MTT or LDH assay, to determine the concentration at which a 50% reduction in cell viability (IC50) is observed.
Q4: What cell lines are appropriate for studying this compound cytotoxicity?
The choice of cell line should be relevant to the therapeutic target of this compound. Relevant cell lines include:
-
Human bronchial epithelial cells (e.g., BEAS-2B)
-
Human airway smooth muscle cells (HASM)
-
Lung adenocarcinoma cells (e.g., A549) as a more general model for lung tissue.
Q5: How can I distinguish between a cytotoxic and a cytostatic effect?
A cytotoxic effect results in cell death, which can be measured by assays that detect membrane integrity loss (LDH assay) or apoptosis (caspase activity assays). A cytostatic effect inhibits cell proliferation without directly causing cell death. Assays like the MTT assay measure metabolic activity, which can reflect changes in both cell viability and proliferation. To differentiate, you can combine a viability assay with a direct cell counting method or a proliferation-specific assay.
Troubleshooting Guides
Troubleshooting Inconsistent Results in Cell Viability Assays
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. Use a multichannel pipette for consistency. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Compound precipitation at high concentrations | Visually inspect the wells for any precipitate. If observed, consider using a lower top concentration or a different solvent. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO). | |
| High background in "no cell" control wells | Contamination of media or reagents | Use fresh, sterile media and reagents. Filter-sterilize solutions if necessary. |
| Interference from this compound with the assay reagents | Run a control with this compound in cell-free media to check for direct interaction with the assay components.[7] | |
| Unexpectedly low cell viability in vehicle control wells | Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level for your specific cell line. Run a vehicle-only control to confirm. |
| Poor cell health | Ensure cells are in the exponential growth phase and have not been over-confluenced before seeding. Check for any signs of contamination. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only and no-treatment controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit)
-
Stop solution (provided in the kit)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubate for the desired exposure time.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Add the stop solution.
-
Measure the absorbance at 490 nm.
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
96-well white-walled plates (for luminescence)
-
Cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed cells into a 96-well white-walled plate.
-
Treat cells with this compound at various concentrations. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for the desired time.
-
Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the culture medium volume.
-
Mix gently on a plate shaker.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
Data Presentation
Table 1: Example Data Structure for this compound Cytotoxicity (MTT Assay)
| This compound (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Vehicle) | 1.25 | 1.28 | 1.22 | 1.25 | 100 |
| 1 | 1.20 | 1.23 | 1.18 | 1.20 | 96 |
| 10 | 1.15 | 1.18 | 1.12 | 1.15 | 92 |
| 50 | 0.95 | 0.98 | 0.92 | 0.95 | 76 |
| 100 | 0.60 | 0.65 | 0.58 | 0.61 | 49 |
| 200 | 0.30 | 0.33 | 0.28 | 0.30 | 24 |
Table 2: Example Data Structure for this compound-Induced Apoptosis (Caspase-3/7 Assay)
| Treatment | Luminescence (RLU) - Replicate 1 | Luminescence (RLU) - Replicate 2 | Luminescence (RLU) - Replicate 3 | Average Luminescence | Fold Change vs. Vehicle |
| Vehicle | 1500 | 1550 | 1480 | 1510 | 1.0 |
| This compound (50 µM) | 1800 | 1850 | 1780 | 1810 | 1.2 |
| This compound (100 µM) | 4500 | 4650 | 4400 | 4517 | 3.0 |
| This compound (200 µM) | 9800 | 9950 | 9700 | 9817 | 6.5 |
| Staurosporine (1 µM) | 15000 | 15200 | 14800 | 15000 | 9.9 |
Visualizations
Caption: this compound's mechanism of action.
Caption: General workflow for assessing cytotoxicity.
Caption: Troubleshooting logic for cytotoxicity assays.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 5. galaxy.ai [galaxy.ai]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. benchchem.com [benchchem.com]
Revefenacin In Vitro Activity: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro assessment of revefenacin (B1680567), with a particular focus on the impact of serum proteins on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a long-acting muscarinic antagonist (LAMA) with a high affinity for all five human muscarinic receptor subtypes (M1-M5).[1][2] Its therapeutic effect in Chronic Obstructive Pulmonary Disease (COPD) is primarily mediated through the competitive and reversible inhibition of M3 muscarinic receptors located on airway smooth muscle.[2][3][4] This antagonism prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation.[3][4]
Q2: How does serum protein binding affect the in vitro activity of this compound?
The fraction of a drug bound to plasma proteins is generally considered pharmacologically inactive, as only the unbound drug can interact with its target receptor.[5] Therefore, the presence of serum proteins in in vitro assays can reduce the apparent potency of this compound by decreasing the concentration of the free, active drug available to bind to M3 receptors. It is crucial to consider the protein concentration in the assay medium when interpreting results and comparing them across different experimental conditions.
Q3: What are the key serum proteins that bind to this compound?
While specific studies detailing the binding of this compound to individual serum proteins are not extensively published, it is known that in vitro, this compound binds to human plasma proteins.[1] Generally, basic drugs tend to bind to alpha-1-acid glycoprotein (B1211001) (AGP), while acidic and neutral drugs primarily bind to albumin.[5] Given this compound's chemical structure, both albumin and AGP could potentially contribute to its plasma protein binding.
Q4: How does the active metabolite of this compound compare to the parent drug in terms of protein binding and activity?
This compound is metabolized to an active metabolite, THRX-195518.[1] In vitro protein binding of this active metabolite to human plasma proteins is 58%, which is lower than that of the parent this compound (71%).[1]
Q5: What is the expected impact of varying serum protein concentrations on this compound's dose-response curve in functional assays?
In the presence of serum proteins, the dose-response curve for this compound is expected to shift to the right, indicating a decrease in potency (a higher EC50 value). This is because a higher total concentration of this compound is required to achieve the same concentration of unbound drug at the receptor site. The maximal effect (Emax) should remain unchanged as this compound is a competitive antagonist.
Troubleshooting Guides
Troubleshooting Inconsistent Results in M3 Receptor Binding Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in Ki values between experiments | Inconsistent concentrations of serum proteins in the assay buffer. | Ensure precise and consistent addition of serum or purified proteins (albumin, AGP) to the assay buffer for all experiments. Prepare a large batch of protein-containing buffer to minimize variability. |
| Pipetting errors or improper mixing. | Use calibrated pipettes and ensure thorough mixing of all reagents. | |
| Degradation of this compound or radioligand. | Prepare fresh stock solutions of this compound and ensure proper storage of the radioligand according to the manufacturer's instructions. | |
| Lower than expected potency (high Ki or IC50) | High concentration of serum proteins in the assay. | Measure and report the protein concentration in your assay. If comparing to protein-free assays, expect a rightward shift in the potency. Consider testing a range of protein concentrations to understand the impact. |
| Incorrect assay conditions (pH, temperature). | Optimize and standardize the pH and temperature of the incubation buffer. | |
| High non-specific binding of radioligand | Hydrophobic interactions of the radioligand with assay plates or filters. | Pre-treat plates and filters with a blocking agent like polyethyleneimine. Consider using a different radioligand with lower non-specific binding properties. |
| Insufficient washing. | Increase the number and volume of washes to remove unbound radioligand effectively. |
Troubleshooting Equilibrium Dialysis for Protein Binding
| Issue | Potential Cause | Troubleshooting Steps |
| Equilibrium not reached | Insufficient incubation time. | Determine the optimal incubation time for this compound to reach equilibrium in your system by performing a time-course experiment. |
| Low temperature slowing diffusion. | Ensure the incubation is performed at a consistent and appropriate temperature, typically 37°C. | |
| High variability in unbound fraction | Leakage of the dialysis membrane. | Inspect the dialysis membranes for any damage before use. Ensure the device is properly assembled to prevent leaks. |
| Non-specific binding of this compound to the dialysis device. | Pre-condition the dialysis device according to the manufacturer's protocol to minimize non-specific binding. | |
| Low recovery of the compound | Adsorption to the apparatus or instability of the compound. | Use low-binding materials for all components in contact with the drug solution. Assess the stability of this compound under the assay conditions. |
Quantitative Data Summary
The following table summarizes the available in vitro protein binding data for this compound and its active metabolite.
| Compound | Matrix | Protein Binding (%) | Unbound Fraction (%) |
| This compound | Human Plasma | 71%[1] | 29% |
| THRX-195518 (Active Metabolite) | Human Plasma | 58%[1] | 42% |
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding using Equilibrium Dialysis
This protocol is a general guideline for determining the plasma protein binding of this compound using a rapid equilibrium dialysis (RED) device.
Materials:
-
This compound stock solution
-
Human plasma (or solutions of human serum albumin and/or alpha-1-acid glycoprotein at desired concentrations)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)
-
Incubator shaker
-
Analytical method for quantification of this compound (e.g., LC-MS/MS)
Procedure:
-
Prepare a working solution of this compound in plasma at the desired concentration.
-
Place the RED device inserts into the base plate.
-
Add the this compound-spiked plasma to the donor chamber of the insert.
-
Add PBS to the receiver chamber.
-
Seal the plate and incubate with shaking at 37°C for a predetermined time to ensure equilibrium is reached (typically 4-6 hours, but should be optimized).
-
After incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in both samples using a validated analytical method.
-
Calculate the percent unbound fraction using the following formula: % Unbound = (Concentration in receiver chamber / Concentration in donor chamber) * 100
Protocol 2: M3 Receptor Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the M3 receptor in the presence of serum proteins.
Materials:
-
Cell membranes prepared from a cell line expressing the human M3 receptor (e.g., CHO-K1 or HEK293 cells)
-
A suitable radioligand for the M3 receptor (e.g., [3H]-N-methylscopolamine)
-
This compound stock solution
-
Assay buffer (e.g., Tris-HCl) with and without serum proteins (e.g., human serum albumin or AGP)
-
Wash buffer
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
In a 96-well plate, add the assay buffer (with or without serum proteins).
-
Add a range of concentrations of unlabeled this compound.
-
Add a fixed concentration of the M3 receptor radioligand.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate the plate at a specified temperature and for a time sufficient to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualizations
References
Technical Support Center: Addressing Low Oral Bioavailability of Revefenacin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering low oral bioavailability of revefenacin (B1680567) in animal studies. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides
Issue 1: Observed oral bioavailability of this compound in animal models is significantly lower than expected.
| Potential Cause | Troubleshooting/Investigation Steps | Expected Outcome |
| Extensive First-Pass Metabolism | 1. Conduct in vitro metabolism studies: Incubate this compound with liver microsomes or hepatocytes from the animal species being studied (e.g., rat, dog). 2. Analyze for metabolite formation: Quantify the formation of the major metabolite, THRX-195518, and other potential metabolites over time. 3. Co-administration with metabolic inhibitors: In vivo, co-administer this compound with known inhibitors of relevant metabolic enzymes (e.g., broad-spectrum CYP450 inhibitors) to assess changes in systemic exposure. | 1. Rapid degradation of this compound and corresponding high formation of THRX-195518 in vitro.[1][2] 2. Significant increase in the plasma AUC of this compound in vivo when co-administered with a metabolic inhibitor. |
| Poor Membrane Permeability | 1. Perform Caco-2 permeability assays: Assess the bidirectional transport of this compound across a Caco-2 cell monolayer. 2. Calculate the efflux ratio: A high efflux ratio (Papp B-A / Papp A-B) suggests the involvement of efflux transporters. | 1. Low apparent permeability (Papp) in the apical-to-basolateral (A-B) direction. 2. An efflux ratio significantly greater than 2, indicating that this compound is a substrate of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2][3] |
| Efflux Transporter Activity | 1. In vitro inhibition studies: Conduct Caco-2 permeability assays in the presence of known P-gp and BCRP inhibitors (e.g., verapamil, elacridar). 2. In vivo co-administration studies: Co-administer this compound with a P-gp/BCRP inhibitor in the animal model and compare the pharmacokinetic profile to administration of this compound alone. | 1. A significant increase in the A-B permeability and a decrease in the efflux ratio of this compound in the presence of inhibitors. 2. A marked increase in the oral bioavailability (AUC and Cmax) of this compound in vivo. |
| Poor Aqueous Solubility | 1. Determine the Biopharmaceutical Classification System (BCS) class: Assess the aqueous solubility and permeability of this compound. 2. Test various formulation strategies: Evaluate the impact of solubilizing agents, such as surfactants, cyclodextrins, or lipid-based formulations, on the dissolution and absorption of this compound. | 1. this compound is likely a BCS Class III or IV compound (low permeability, with either high or low solubility). 2. Improved dissolution profile and potentially increased oral absorption with an optimized formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound in preclinical and clinical studies?
Q2: What are the primary mechanisms responsible for the low oral bioavailability of this compound?
A2: The low oral bioavailability of this compound is attributed to a combination of two main factors:
-
Extensive First-Pass Metabolism: this compound undergoes rapid and extensive metabolism in the liver, primarily through hydrolysis of the primary amide to its major active metabolite, THRX-195518.[1][2]
-
Poor Membrane Permeability: this compound is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2][3] These transporters are present in the intestinal epithelium and actively pump the drug back into the intestinal lumen, thereby limiting its absorption into the systemic circulation.
Q3: How can I experimentally confirm if P-gp and BCRP are limiting the oral absorption of this compound in my animal model?
A3: You can investigate the role of P-gp and BCRP through both in vitro and in vivo experiments:
-
In Vitro: A Caco-2 permeability assay is the standard in vitro model. By comparing the transport of this compound from the apical to the basolateral side of the cell monolayer in the presence and absence of potent P-gp and BCRP inhibitors (e.g., verapamil, elacridar), you can determine if efflux is a significant factor. A significant increase in apical-to-basolateral transport with an inhibitor suggests efflux transporter involvement.
-
In Vivo: Conduct a pharmacokinetic study in your animal model where you compare the oral administration of this compound alone versus co-administration with a P-gp/BCRP inhibitor. A significant increase in the plasma concentration (Cmax) and overall exposure (AUC) of this compound in the presence of the inhibitor would provide strong evidence for the role of these transporters in limiting its oral absorption.
Q4: What formulation strategies could potentially improve the oral bioavailability of this compound?
A4: While specific formulation studies for oral this compound are not publicly available, based on the known challenges, the following strategies could be explored:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can enhance the solubility and lymphatic uptake of poorly permeable drugs, potentially bypassing first-pass metabolism.
-
Permeation Enhancers: Incorporating excipients that can transiently open the tight junctions of the intestinal epithelium may improve the absorption of this compound.
-
Efflux Transporter Inhibitors: Co-formulating this compound with a pharmaceutically acceptable P-gp/BCRP inhibitor could increase its intestinal absorption.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles may protect it from degradation and enhance its uptake across the intestinal mucosa.
Quantitative Data Summary
Table 1: Human Pharmacokinetic Parameters of Inhaled this compound and its Metabolite
| Parameter | This compound | THRX-195518 (Metabolite) |
| Tmax (Time to Peak Plasma Concentration) | 14 - 41 minutes | 14 - 41 minutes |
| Plasma Exposure (AUC) vs. Parent (Inhaled) | - | 4- to 6-fold greater than this compound |
| Potency at Muscarinic Receptors | - | One-third to one-tenth lower than this compound |
| Data is for inhaled administration in humans, as oral administration results in negligible systemic exposure.[1] |
Table 2: Excretion of Radiolabeled this compound in Humans
| Route of Administration | % of Radioactivity Recovered in Feces | % of Radioactivity Recovered in Urine |
| Oral | 88% | < 5% |
| Intravenous | ~54% | ~27% |
| [1] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for this compound
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-gp and BCRP.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
This compound stock solution
-
P-gp inhibitor (e.g., Verapamil) and BCRP inhibitor (e.g., Ko143)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the apical side of the Transwell inserts at an appropriate density.
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with transport buffer.
-
Add the transport buffer containing this compound (and an inhibitor, if applicable) to the apical side.
-
Add fresh transport buffer to the basolateral side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Follow the same procedure as A-B transport, but add the this compound solution to the basolateral side and sample from the apical side.
-
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the drug.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
-
Visualizations
Caption: Experimental workflow for investigating the low oral bioavailability of a drug candidate like this compound.
Caption: Key factors contributing to the low oral bioavailability of this compound.
References
- 1. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and safety of this compound in subjects with impaired renal or hepatic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. jcbsonline.ac.in [jcbsonline.ac.in]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
optimizing storage conditions to prevent revefenacin degradation
Technical Support Center: Optimizing Revefenacin (B1680567) Storage
This center provides researchers, scientists, and drug development professionals with essential information to ensure the stability of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The major metabolic and chemical degradation pathway for this compound is the hydrolysis of its primary amide to form the carboxylic acid metabolite, THRX-195518.[1][2][3] Other observed but less common degradation routes include oxidation, N-dealkylation, and reduction.[2][4][5]
Q2: What are the recommended long-term storage conditions for this compound drug product?
A2: The this compound inhalation solution is formulated as a sterile, isotonic aqueous solution at a pH of 5.0.[6] Stability data supports a shelf-life of 24 months under standard long-term storage conditions (25°C ± 2°C / 60% RH ± 5% RH) when packaged in its low-density polyethylene (B3416737) (LDPE) container with a foil overwrap.[6][7][8]
Q3: How does pH affect the stability of this compound in solution?
A3: this compound is formulated in a citrate (B86180) buffer at pH 5.0, a level at which it is highly soluble and stable.[6] While specific data on degradation at other pH values is not detailed in the provided results, hydrolysis of the primary amide is a key degradation pathway, and this process is typically pH-dependent (catalyzed by acid or base). Therefore, maintaining the solution pH at 5.0 is critical for stability.
Q4: Is this compound sensitive to light?
A4: While direct studies on photostability were not found in the search results, forced degradation studies are a standard part of drug development to assess stability.[9] As a general precaution, it is best practice to protect all pharmaceutical solutions from light unless photostability has been explicitly demonstrated. The use of a foil laminate overwrap for the commercial product suggests that protection from light is intended.[6]
Q5: Can this compound be mixed with other nebulizer solutions?
A5: A study on the admixture of this compound and formoterol (B127741) fumarate (B1241708) inhalation solutions found them to be physicochemically compatible and stable for up to 25 hours at room temperature (25°C).[10] This suggests that co-administration may be feasible, but compatibility with other solutions should be experimentally verified.
Troubleshooting Guide for this compound Degradation
This guide addresses common issues related to unexpected degradation of this compound in a research setting.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of Potency / Lower than Expected Concentration | Improper Storage Temperature: Storage at temperatures above the recommended 25°C can accelerate hydrolysis and other degradation pathways. | 1. Verify storage unit temperature logs.2. Store this compound solutions at controlled room temperature (20-25°C) or as specified by the supplier.3. For long-term storage, adhere to ICH guideline conditions (25°C/60% RH or 30°C/65% RH).[7][8][11] |
| Incorrect pH: The pH of the solution may have shifted from the optimal pH of 5.0 due to improper buffering or contamination. | 1. Measure the pH of the this compound solution.2. If preparing solutions in-house, ensure the use of a suitable buffer system (e.g., citrate) to maintain a stable pH of 5.0.[6] | |
| Oxidative Degradation: Exposure to air (oxygen) or oxidizing agents can lead to degradation.[5] | 1. Minimize headspace in storage vials.2. If possible, purge solutions and vial headspace with an inert gas like nitrogen or argon before sealing.3. Avoid introducing any potential oxidizing contaminants. | |
| Appearance of Unknown Peaks in HPLC/LC-MS Analysis | Hydrolysis: The primary degradant, THRX-195518, is likely forming due to exposure to non-optimal pH or elevated temperature.[1][2] | 1. Confirm the identity of the new peak by comparing its retention time and mass-to-charge ratio with a reference standard of THRX-195518.2. Review and optimize solution pH and storage temperature as described above. |
| Photodegradation: Exposure to ambient or UV light may have caused degradation. | 1. Protect all this compound stock solutions and experimental samples from light by using amber vials or wrapping containers in aluminum foil.2. Minimize light exposure during sample handling and preparation. | |
| Inconsistent Results Between Experiments | Freeze-Thaw Instability: Repeatedly freezing and thawing a stock solution may lead to degradation. | 1. Prepare single-use aliquots of stock solutions to avoid multiple freeze-thaw cycles.2. Conduct a formal freeze-thaw stability study if required for the experimental protocol. |
| Benchtop Instability: Prolonged exposure to ambient lab conditions (temperature, light) during an experiment can cause degradation. | 1. Keep solutions on ice or in a temperature-controlled autosampler during long analytical runs.2. Prepare samples immediately before analysis whenever possible. A study showed stability of an admixture for up to 25 hours at room temperature, but this should be confirmed for your specific solution.[10] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To investigate the degradation of this compound under various stress conditions as recommended by ICH guidelines. This helps identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to a this compound aliquot to a final concentration of 0.1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to a this compound aliquot to a final concentration of 0.1N NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Add 30% H₂O₂ to a this compound aliquot to a final concentration of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the this compound solution at 80°C, protected from light, for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to a photostability chamber (ICH Q1B option) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid/base hydrolysis), and dilute to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV or LC-MS method (see Protocol 2).
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound in each condition.
-
Determine the retention times and peak areas of any new impurity peaks.
-
Use LC-MS to identify the mass of degradation products to propose degradation pathways.
-
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To quantify this compound and separate it from its potential degradation products.
Methodology:
-
Chromatographic System: HPLC or UHPLC system with UV detector.
-
Column: Inertsil® ODS-3V (4.6 x 250 mm, 5 µm) or equivalent C18 column.[12]
-
Mobile Phase: Isocratic elution with 0.2% Perchloric acid solution and Acetonitrile (30:70 v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 20 µL.[12]
-
Column Temperature: 25°C (Ambient).[12]
-
Detection Wavelength: 242 nm.[12]
-
Procedure:
-
Prepare a standard curve using known concentrations of a this compound reference standard.
-
Prepare samples (from stability studies or experiments) by diluting them to fall within the concentration range of the standard curve.
-
Inject standards and samples.
-
Integrate the peak area for this compound and any degradation products.
-
Quantify the amount of this compound using the standard curve and calculate the percentage of impurities.
-
Visualizations
Caption: Troubleshooting workflow for identifying sources of this compound degradation.
Caption: General workflow for conducting a forced degradation study on this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. q1scientific.com [q1scientific.com]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical Stability and Compatibility of this compound (LAMA) and Formoterol Fumarate (LABA) Inhalation Solution Admixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Head-to-Head: Revefenacin vs. Tiotropium in Muscarinic Receptor Antagonism
In the landscape of long-acting muscarinic antagonists (LAMAs) for the treatment of chronic obstructive pulmonary disease (COPD), revefenacin (B1680567) and tiotropium (B1237716) stand out as key therapeutic agents. Both function by blocking M3 muscarinic receptors in the airway smooth muscle, leading to bronchodilation.[1] This guide provides a comparative analysis of the preclinical efficacy of this compound and tiotropium, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Molecular Interactions: Receptor Binding and Kinetics
The cornerstone of a LAMA's efficacy lies in its interaction with the target muscarinic receptors. Preclinical studies have characterized the binding affinity and dissociation kinetics of both this compound and tiotropium, offering insights into their potency and duration of action.
While direct head-to-head studies under identical conditions are limited, the available data indicates that both molecules are potent antagonists of the M3 receptor. Preclinical findings suggest that this compound and tiotropium share a similar affinity for the five muscarinic receptor subtypes (M1-M5).[1][2] However, a study in rats demonstrated that tiotropium possesses a four-fold higher potency in antagonizing acetylcholine-induced airway contraction compared to this compound.[3] The rank order of potency in this model was reported as tiotropium > this compound = glycopyrrolate (B1671915) > ipratropium.[3]
A key differentiator appears to be the dissociation kinetics from the M3 receptor. Tiotropium exhibits a significantly longer dissociation half-life, measured in hours, compared to this compound, for which the dissociation half-life is reported in minutes.[4][5][6][7] This prolonged receptor occupancy by tiotropium is a potential contributor to its long duration of action.
| Parameter | This compound | Tiotropium | Reference |
| Receptor Binding Affinity (pA2) | 10.5 (rat trachea) | 10.4 (hM3), 11.1 (rat trachea) | [3][6][7] |
| Dissociation Half-life (t½) from M3 Receptor | 82 minutes | 27 hours | [4][5][6][7] |
| Dissociation Half-life (t½) from M2 Receptor | 6.9 minutes | - | [5] |
In Vivo Efficacy: Bronchoprotection
Preclinical animal models are crucial for evaluating the in vivo bronchoprotective effects of LAMAs. These studies typically involve challenging the animals with a bronchoconstrictor, such as acetylcholine (B1216132) or methacholine, after administration of the therapeutic agent.
This compound has demonstrated a superior functional lung selectivity index, which is the ratio of bronchoprotective to antisialagogue (inhibition of salivation) potency, when compared to tiotropium in preclinical models.[4][8] This suggests a potentially better therapeutic window for this compound, with effective bronchodilation at doses that cause fewer systemic anticholinergic side effects. The antagonist effects of both this compound and tiotropium have been shown to persist for over 13.3 and 17 hours, respectively.[3]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and tiotropium for muscarinic receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary cells) recombinantly expressing one of the five human muscarinic receptor subtypes (M1-M5).
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor (this compound or tiotropium).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Bronchoprotection in Guinea Pigs
Objective: To assess the ability of this compound and tiotropium to protect against induced bronchoconstriction.
Methodology:
-
Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.
-
Drug Administration: Animals are administered this compound, tiotropium, or a vehicle control, typically via inhalation or intratracheal instillation.
-
Bronchoconstrictor Challenge: After a set period, the animals are challenged with an aerosolized bronchoconstrictor agent, such as acetylcholine or histamine.
-
Measurement of Airway Resistance: Airway resistance is measured using a whole-body plethysmograph. The increase in airway resistance in response to the bronchoconstrictor is recorded.
-
Data Analysis: The protective effect of the test compound is calculated as the percentage inhibition of the bronchoconstrictor-induced increase in airway resistance compared to the vehicle-treated group. The dose required to produce a 50% inhibition (ED50) can be determined.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
References
- 1. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Treatments for COPD: Evidence to Date on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of long-acting muscarinic antagonists: comparison of tiotropium and investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
head-to-head comparison of revefenacin and glycopyrronium in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of revefenacin (B1680567) and glycopyrronium (B1196793), two long-acting muscarinic antagonists (LAMAs) utilized in the treatment of chronic obstructive pulmonary disease (COPD). The following sections detail their binding affinities, receptor kinetics, and functional potencies, supported by experimental data and methodologies.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological properties of this compound and glycopyrronium at human muscarinic acetylcholine (B1216132) receptors (mAChRs).
Table 1: Muscarinic Receptor Binding Affinity
Binding affinity is presented as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| This compound | 0.42 | 0.32 | 0.18 | 0.56 | 6.7 |
| Glycopyrronium | 1.0 | 1.8 | 0.4 | 1.3 | 1.0 |
Data for both compounds were obtained from a radioligand competition binding assay using membranes from CHO-K1 cells stably expressing recombinant human M1-M4 receptors and commercially available membranes for the M5 receptor, with [3H]-N-methyl scopolamine (B1681570) as the radioligand[1].
Table 2: Muscarinic Receptor Dissociation Kinetics
Receptor dissociation half-life (t½) indicates the time taken for half of the drug to dissociate from the receptor. A longer half-life suggests a longer duration of action at the receptor level.
| Compound | M2 Receptor (t½, min) | M3 Receptor (t½, min) | M3:M2 Selectivity Ratio |
| This compound | 6.9 | 82 | 12 |
Data from a study evaluating this compound's dissociation from human recombinant M2 and M3 receptors at 37°C[2][3]. A comparable head-to-head study for glycopyrronium's dissociation half-life from human recombinant M2 and M3 receptors was not identified in the search results.
Table 3: Functional Antagonism in Human Airways
Functional potency is a measure of a drug's ability to produce a biological effect. The pIC50 value represents the negative logarithm of the concentration of an antagonist that produces 50% of its maximum inhibition. A higher pIC50 value indicates greater potency.
| Compound | Functional Potency (pIC50) in Human Bronchi |
| Glycopyrronium | 8.44 ± 0.02 |
Data from a study where glycopyrronium's ability to relax pre-contracted human isolated bronchi was measured[4]. A directly comparable pIC50 value for this compound in the same human bronchial tissue assay was not found.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human recombinant muscarinic receptor subtypes (M1-M5).
2. Assay Conditions:
-
The assay is typically performed in a 96-well plate format.
-
Cell membranes are incubated with a fixed concentration of a radioligand, such as [3H]-N-methyl scopolamine ([3H]-NMS), and varying concentrations of the unlabeled test compound (e.g., this compound or glycopyrronium).
-
The incubation is carried out in an appropriate buffer at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which separates the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity retained on the filter is then measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50).
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a muscarinic antagonist to inhibit agonist-induced increases in intracellular calcium.
1. Cell Culture:
-
Cells expressing the muscarinic receptor of interest (e.g., CHO-K1 cells expressing M3 receptors) are seeded in a multi-well plate.
2. Dye Loading:
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye increases its fluorescence intensity upon binding to calcium.
3. Compound Incubation:
-
The cells are pre-incubated with varying concentrations of the antagonist (this compound or glycopyrronium).
4. Agonist Stimulation and Signal Detection:
-
A muscarinic agonist (e.g., acetylcholine) is added to the wells to stimulate the receptors.
-
The change in fluorescence, indicating the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
5. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified.
-
The concentration of the antagonist that causes 50% inhibition of the agonist response (IC50) is determined to assess its functional potency.
M3 Muscarinic Receptor Signaling Pathway
This compound and glycopyrronium are antagonists of the M3 muscarinic receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist, such as acetylcholine, to the M3 receptor initiates a signaling cascade that leads to smooth muscle contraction. Antagonists like this compound and glycopyrronium block this binding, thereby preventing bronchoconstriction.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterisation of the interaction between glycopyrronium bromide and indacaterol fumarate in human isolated bronchi, small airways and bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Revefenacin's Bronchoprotective Profile: A Comparative Analysis in Guinea Pig Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Revefenacin (B1680567) with Other Long-Acting Muscarinic Antagonists (LAMAs) in Preclinical Guinea Pig Models.
This guide provides a comprehensive comparison of the bronchoprotective effects of this compound, a novel long-acting muscarinic antagonist (LAMA), with other established LAMAs such as tiotropium (B1237716), glycopyrrolate, and umeclidinium. The data presented is derived from preclinical studies in guinea pig models, a standard for assessing respiratory pharmacology. This document aims to offer an objective overview of the available experimental data to inform further research and drug development.
At a Glance: Comparative Efficacy of LAMAs in Guinea Pig Models
The following tables summarize the quantitative data on the potency, efficacy, and duration of action of this compound and comparator LAMAs in protecting against induced bronchoconstriction in guinea pig models. It is important to note that while robust in vitro data for this compound in guinea pig tissues are available, in vivo bronchoprotection data for this compound have been primarily generated in other species, such as rats and dogs. This represents a key consideration when directly comparing with other LAMAs for which extensive in vivo guinea pig data exists.
| Table 1: In Vitro Potency and Duration of Action in Guinea Pig Trachea | |||
| Drug | Antagonist Potency (pA2 or IC50) | Onset of Action | Duration of Action (Offset t1/2) |
| This compound | pA2: ~9.4 (vs. Acetylcholine) | Not explicitly stated | >16 hours[1] |
| Tiotropium | pA2: ~9.5 (vs. Carbachol) | Not explicitly stated | >4.5 hours[2] |
| Glycopyrrolate | IC50: 0.15 nM (vs. EFS) | Similar to ipratropium | 26.4 ± 0.5 min |
| Umeclidinium | -log pA2: ~9.5 (vs. Carbachol) | Not explicitly stated | >10 hours |
| Table 2: In Vivo Bronchoprotective Efficacy Against Cholinergic Challenge in Guinea Pigs | |||
| Drug | Dose Range | Maximal Inhibition (%) | Duration of Action |
| This compound | Data not available in guinea pigs | Data not available in guinea pigs | In rats, 24-hour bronchoprotection was observed |
| Tiotropium | 2-20 µM (inhaled) | 85.1 ± 14.3% (vs. Methacholine)[3][4] | Sustained for at least 24 hours[2] |
| Glycopyrrolate | 3 nmol/kg (intratracheal) | 88.1 ± 4% (vs. Acetylcholine)[2] | Reduced to ~30% inhibition at 24 hours[2] |
| Umeclidinium | 2.5 µg (intratracheal) | Elicited 50% bronchoprotection | >24 hours |
Deep Dive: Experimental Protocols
The following methodologies represent typical experimental designs used to validate the bronchoprotective effects of LAMAs in guinea pig models.
In Vitro Assessment of Muscarinic Receptor Antagonism in Isolated Guinea Pig Trachea
This protocol is designed to determine the potency and duration of action of a test compound directly on airway smooth muscle.
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cut into rings, and the epithelium may be left intact or removed. These rings are then mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: A contractile agonist, typically a muscarinic receptor agonist like acetylcholine (B1216132) or carbachol, is added to the organ bath to induce a stable contraction of the tracheal rings.
-
Antagonist Application: The test LAMA is added in increasing concentrations to determine its ability to relax the pre-contracted tissue. The concentration required to inhibit the contraction by 50% (IC50) or the antagonist's affinity (pA2) is calculated.
-
Duration of Action (Washout Studies): To assess the duration of action, the tracheal rings are exposed to the LAMA for a set period. The LAMA is then washed out, and the return of the contractile response to the muscarinic agonist is measured over several hours. The time taken for the response to recover to 50% of the pre-LAMA level is determined as the offset half-life (t1/2).
In Vivo Assessment of Bronchoprotection in Anesthetized Guinea Pigs
This protocol evaluates the ability of a test compound to prevent bronchoconstriction in a living animal.
-
Animal Preparation: Guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial ventilation. A catheter may be placed in the jugular vein for intravenous drug administration. Lung function parameters, such as lung resistance (RL) and dynamic lung compliance (Cdyn), are continuously monitored.
-
Bronchoconstriction Challenge: A bronchoconstricting agent, such as acetylcholine or methacholine (B1211447), is administered intravenously or via inhalation to induce a consistent increase in lung resistance.
-
Test Compound Administration: The LAMA is administered, typically via intratracheal instillation or inhalation, at various doses prior to the bronchoconstrictor challenge.
-
Measurement of Bronchoprotection: The ability of the LAMA to inhibit the increase in lung resistance and the decrease in lung compliance induced by the cholinergic agonist is measured. The dose that produces 50% inhibition (ED50) is often determined. The duration of the protective effect is assessed by challenging the animals with the bronchoconstrictor at different time points after LAMA administration.
In Vivo Assessment in Conscious Guinea Pigs
This model allows for the evaluation of bronchoprotection without the influence of anesthesia.
-
Animal Acclimatization: Conscious guinea pigs are placed in a whole-body plethysmograph to allow for non-invasive measurement of airway function, typically specific airway conductance (sGaw).
-
Bronchoconstriction Challenge: An aerosol of a bronchoconstricting agent like methacholine or histamine (B1213489) is delivered to the animal, and the resulting decrease in sGaw is measured.
-
Test Compound Administration: The LAMA is administered via inhalation prior to the bronchoconstrictor challenge.
-
Measurement of Bronchoprotection: The percentage inhibition of the bronchoconstrictor-induced fall in sGaw is calculated to determine the efficacy of the LAMA.
Visualizing the Mechanism: Signaling Pathways and Experimental Flow
To better illustrate the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: M3 Muscarinic Receptor Signaling Pathway in Bronchoconstriction.
Caption: Experimental Workflow for Assessing LAMA Bronchoprotective Effects.
References
A Comparative Guide to HPLC and Mass Spectrometry Methods for the Quantification of Revefenacin
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients is critical. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of revefenacin (B1680567), a long-acting muscarinic antagonist for the treatment of chronic obstructive pulmonary disease (COPD).
This objective comparison is based on published experimental data, offering insights into the performance of each method to assist in selecting the most appropriate technique for specific analytical needs, from routine quality control to sensitive bioanalysis.
Experimental Protocols
A clear understanding of the methodologies is essential for evaluating the suitability of each technique. The following sections detail the experimental protocols for both RP-HPLC and UHPLC-MS/MS methods as reported in the literature.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A simple, accurate, and precise RP-HPLC method has been developed and validated for the quantification of this compound in bulk and pharmaceutical dosage forms.[1]
Sample Preparation: Standard and sample stock solutions of this compound are prepared by dissolving the substance in a suitable diluent, typically the mobile phase, followed by sonication and filtration.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Inertsil® ODS-3V (4.6 mm x 25 cm, 5 µm) |
| Mobile Phase | 0.2% Perchloric acid solution: Acetonitrile (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C (Ambient) |
| Autosampler Temperature | 15°C |
| Detection Wavelength | 242 nm |
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
For applications requiring higher sensitivity, such as the quantification of this compound in plasma for pharmacokinetic studies or in aerosol concentrations, a UHPLC-MS/MS method is employed.[1][2]
Sample Preparation (for plasma): Plasma samples are typically subjected to protein precipitation using a solvent like acetonitrile. An internal standard is added prior to precipitation to ensure accuracy. The sample is then vortexed and centrifuged, and the resulting supernatant is injected into the UHPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Mass Spectrometer | Tandem mass spectrometer (e.g., AB SCIEX API 5000) |
| Ionization Mode | Electrospray Ionization Positive Mode (ESI+) |
| Analysis Time | Approximately 2 minutes |
Performance Comparison
The selection of an analytical method is heavily influenced by its performance characteristics. The following tables summarize the quantitative data for the HPLC and LC-MS/MS methods for this compound analysis, providing a basis for objective comparison.
Table 1: Performance Characteristics of HPLC and UHPLC-MS/MS for this compound Analysis
| Validation Parameter | RP-HPLC Method[1] | UHPLC-MS/MS Method[1][2] |
| Linearity (r²) | ≥ 0.999 | Not explicitly stated, but validated methods are used. |
| Precision (%RSD/CV) | < 1.0 | Not explicitly stated, but described as having excellent precision. |
| Accuracy (Recovery) | 99.77% | Aerosol extraction recovery averaged 98.5%. |
| Lower Limit of Quantification (LLOQ) | > 1 µg/mL | 2 ng/mL (for aerosol), 0.005 ng/mL and 0.0005 ng/mL (for plasma in Phase II and III studies, respectively) |
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods provide comparable results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC and LC-MS/MS.
Concluding Remarks
Both RP-HPLC and UHPLC-MS/MS are robust and reliable methods for the quantification of this compound. The choice between the two is primarily dictated by the required sensitivity and the complexity of the sample matrix.
-
RP-HPLC is a cost-effective and straightforward method, well-suited for routine quality control of bulk drug and pharmaceutical formulations where the concentration of this compound is relatively high.[1] Its high accuracy and precision make it a dependable choice for these applications.
-
UHPLC-MS/MS offers significantly lower limits of quantification, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies in plasma, where this compound concentrations are expected to be very low.[2] It is also the more sensitive method for determining the concentration of this compound in aerosolized form.[1]
For drug development professionals, a stability-indicating UHPLC method has also been developed to monitor for degradation products, which is crucial for ensuring the quality and safety of the final drug product.[3] Ultimately, the selection of the analytical method should be based on a thorough evaluation of the study's objectives and the required analytical performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Population Pharmacokinetics of this compound in Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a novel stability-indicating UHPLC method for this compound quality control and impurity identification using 2D-LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Dissociation Rates: Revefenacin vs. Aclidinium
In the landscape of long-acting muscarinic antagonists (LAMAs) for the treatment of chronic obstructive pulmonary disease (COPD), receptor dissociation kinetics play a pivotal role in determining the duration of action and clinical efficacy. This guide provides a detailed comparison of the receptor dissociation rates of two such agents, revefenacin (B1680567) and aclidinium (B1254267), with a focus on their interactions with M2 and M3 muscarinic receptors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of respiratory therapeutics.
Quantitative Comparison of Receptor Dissociation Half-Life
The duration of bronchodilation afforded by LAMAs is intrinsically linked to how long they remain bound to their target receptors, primarily the M3 muscarinic receptor located on airway smooth muscle. A slower dissociation rate translates to a longer duration of action. The following table summarizes the available data on the receptor dissociation half-lives of this compound and aclidinium.
| Compound | Receptor Subtype | Dissociation Half-Life (t½) | Kinetic Selectivity (M3 vs. M2) |
| This compound | M3 | 82 minutes[1][2] | Slower dissociation from M3 than M2[1][2] |
| M2 | 6.9 minutes[1][2] | ||
| Aclidinium | M3 | ~29 hours[3] | Kinetically selective for M3 over M2[3] |
| M2 | Faster dissociation than from M3[3] |
Note: The data presented is derived from separate in vitro studies and may not be directly comparable due to potential variations in experimental conditions.
This compound exhibits a significantly longer dissociation half-life from the M3 receptor compared to the M2 receptor, indicating a kinetic selectivity for the target receptor responsible for bronchodilation.[1][2] Aclidinium also demonstrates a slow dissociation from M3 receptors, with a reported residence half-life of approximately 29 hours, and displays kinetic selectivity for M3 over M2 receptors.[3]
Experimental Protocols: Determining Receptor Dissociation Rates
The determination of receptor dissociation rates for muscarinic antagonists is typically accomplished through kinetic radioligand binding assays. These experiments are crucial for characterizing the pharmacodynamic properties of new chemical entities.
General Methodology: Radioligand Binding Assay
A common method to determine the dissociation rate of an unlabeled antagonist is through a competition kinetic assay using a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing the human muscarinic receptor subtype of interest (M2 or M3).
-
A radiolabeled muscarinic antagonist with well-characterized binding kinetics (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
The unlabeled test compounds (this compound or aclidinium).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Filtration apparatus (e.g., cell harvester and glass fiber filters).
-
Scintillation counter.
Procedure:
-
Equilibration: Cell membranes are incubated with the radiolabeled ligand at a concentration near its dissociation constant (Kd) until binding equilibrium is reached.
-
Initiation of Dissociation: Dissociation is initiated by the addition of a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine) to prevent re-binding of the radiolabeled ligand that dissociates from the receptor.
-
Competition: In parallel, the dissociation of the radiolabeled ligand is measured in the presence of various concentrations of the unlabeled test compound (this compound or aclidinium).
-
Sampling: At various time points, aliquots of the incubation mixture are rapidly filtered through glass fiber filters to separate receptor-bound from free radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using a liquid scintillation counter.
-
Data Analysis: The rate of dissociation (k-off) of the radiolabeled ligand in the presence and absence of the competitor is determined by fitting the data to a mono-exponential decay model. The dissociation rate of the unlabeled competitor can then be calculated using kinetic binding models. The dissociation half-life (t½) is calculated from the dissociation rate constant (t½ = ln(2)/k-off).
dot
Caption: Workflow for a kinetic radioligand binding assay.
Muscarinic M3 Receptor Signaling Pathway
The therapeutic effect of both this compound and aclidinium in COPD is mediated through the blockade of the M3 muscarinic receptor on airway smooth muscle cells. Understanding the downstream signaling cascade of this receptor is fundamental to appreciating the mechanism of action of these drugs.
Upon binding of the endogenous agonist acetylcholine, the M3 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 family of G proteins. This initiates a signaling cascade that ultimately leads to smooth muscle contraction.
dot
Caption: Simplified M3 muscarinic receptor signaling pathway.
Logical Comparison of Dissociation Rates
The differing dissociation kinetics of this compound and aclidinium have direct implications for their clinical use and dosing frequency. A longer receptor residence time generally supports a once-daily dosing regimen.
dot
Caption: Logical flow from dissociation rates to clinical implications.
References
Comparative Guide to Analytical Method Validation for Revefenacin in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantitative determination of revefenacin (B1680567) in pharmaceutical formulations. The focus is on providing objective performance comparisons with supporting experimental data to aid in the selection of the most appropriate analytical technique for routine quality control and research purposes.
Method Comparison
Two primary chromatographic methods have been identified and validated for the analysis of this compound: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method. To date, no validated UV-Visible spectrophotometric method for the direct quantification of this compound in pharmaceutical formulations has been reported in the available scientific literature.
The following table summarizes the key performance characteristics of the identified HPLC and UHPLC methods.
| Validation Parameter | RP-HPLC Method | Stability-Indicating UHPLC Method |
| Linearity (Correlation Coefficient) | r ≥ 0.999[1] | Not specified for this compound assay |
| Linearity Range | Not specified in the available literature | Not specified for this compound assay |
| Accuracy (% Recovery) | 99.77%[1] | Not specified for this compound assay |
| Precision (% RSD) | < 1.0[1] | Not specified for this compound assay |
| Limit of Detection (LOD) | Not specified in the available literature | Not specified for this compound assay |
| Limit of Quantitation (LOQ) | Not specified in the available literature | Not specified for this compound assay |
| Specificity | Method is described as specific. | Method is stability-indicating and separates this compound from 12 degradation products. |
| Primary Application | Routine quality control of this compound in bulk and dosage forms.[1] | Quality control and impurity identification, particularly in the presence of degradation products. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is designed for the simple, accurate, and precise quantification of this compound in both bulk drug and pharmaceutical dosage forms.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Inertsil® ODS-3V (4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.2% Perchloric acid solution and Acetonitrile in a 30:70 v/v ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 25°C (ambient).[1]
-
Detection Wavelength: 242 nm.[1]
Stability-Indicating Ultra-High-Performance Liquid Chromatography (UHPLC) Method
This method is particularly suited for the quality control of this compound where the presence of degradation products is a concern.
-
Instrumentation: Ultra-High-Performance Liquid Chromatograph.
-
Column: Information not available in the provided search results.
-
Mobile Phase: Information not available in the provided search results.
-
Flow Rate: Information not available in the provided search results.
-
Detection: The method is coupled with two-dimensional liquid chromatography and high-resolution mass spectrometry (2D-LC-HRMS) for impurity identification.
-
Key Feature: This method can effectively separate this compound from its 12 identified degradation products, making it a powerful tool for stability studies.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the validation of an analytical method for pharmaceuticals like this compound, adhering to established guidelines.
Caption: Workflow for Analytical Method Validation of this compound.
Conclusion
Both the RP-HPLC and the stability-indicating UHPLC methods offer reliable approaches for the analysis of this compound in pharmaceutical formulations.
-
The RP-HPLC method is presented as a straightforward, economical, and rapid technique suitable for routine quality control where the primary goal is the assay of the active pharmaceutical ingredient.[1]
-
The stability-indicating UHPLC method is the preferred choice for in-depth quality control, stability testing, and impurity profiling, due to its superior capability to separate the parent drug from its degradation products.
The selection between these two methods will depend on the specific analytical requirements, the nature of the sample being tested, and the regulatory context. For routine assays of known stable products, the RP-HPLC method is likely sufficient. However, for stability studies, analysis of products with potential degradation, and for comprehensive quality assessment, the stability-indicating UHPLC method is more appropriate. The absence of a reported UV spectrophotometric method suggests that chromatographic techniques are the current standard for the analysis of this compound.
References
A Comparative Pharmacological Showdown: Revefenacin vs. Umeclidinium
In the landscape of long-acting muscarinic antagonists (LAMAs) for the management of chronic obstructive pulmonary disease (COPD), revefenacin (B1680567) and umeclidinium (B1249183) stand out as prominent therapeutic options. Both agents exert their bronchodilatory effects by antagonizing M3 muscarinic acetylcholine (B1216132) receptors in the smooth muscle of the airways. This guide provides a detailed comparative pharmacological analysis of these two drugs, drawing upon experimental data to illuminate their similarities and distinguishing characteristics for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Target
Both this compound and umeclidinium are competitive antagonists of muscarinic acetylcholine receptors, with a particular affinity for the M3 subtype, which is predominantly responsible for bronchoconstriction.[1][2][3][4][5] By blocking the action of acetylcholine at these receptors, both drugs lead to relaxation of the airway smooth muscle and subsequent bronchodilation.[1][3][6]
This compound is noted for its kinetic selectivity, dissociating more slowly from the M3 receptor compared to the M2 receptor.[2][7] This prolonged engagement with the M3 receptor contributes to its long duration of action, allowing for once-daily dosing.[2][8] Umeclidinium also demonstrates a long duration of action and is a potent antagonist at the M3 receptor.[9][10]
Comparative Pharmacological Data
The following tables summarize the key quantitative pharmacological parameters for this compound and umeclidinium based on available preclinical data.
Table 1: Muscarinic Receptor Binding Affinities
| Drug | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Binding Affinity (pKᵢ) |
| This compound | M1 | - | 8.2 - 9.8[7] |
| M2 | - | 9.5[7] | |
| M3 | - | 9.7[7] | |
| M4 | - | - | |
| M5 | - | - | |
| Umeclidinium | M1 | 0.16[9][11] | - |
| M2 | 0.15[9][11] | - | |
| M3 | 0.06[9][11] | - | |
| M4 | 0.05[11] | - | |
| M5 | 0.13[11] | - |
Table 2: Receptor Dissociation Kinetics
| Drug | Receptor Subtype | Dissociation Half-Life (t½, minutes) |
| This compound | M2 | 6.9[12] |
| M3 | 82[12][13] | |
| Umeclidinium | M2 | 9[13] |
| M3 | 82[13] |
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are generalized methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of the compounds for different muscarinic receptor subtypes.
General Protocol:
-
Cell membranes expressing specific human muscarinic receptor subtypes (M1-M5) are prepared.
-
The membranes are incubated with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound or umeclidinium).
-
Following incubation to reach equilibrium, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[14]
Functional Assays (e.g., Calcium Mobilization)
Objective: To assess the functional antagonist activity of the compounds at muscarinic receptors.
General Protocol:
-
Cells stably expressing the human M3 muscarinic receptor are loaded with a calcium-sensitive fluorescent dye.
-
The cells are then incubated with varying concentrations of the antagonist (this compound or umeclidinium).
-
An agonist, such as acetylcholine, is added to stimulate the M3 receptors.
-
The resulting change in intracellular calcium concentration is measured using a fluorometric imaging plate reader.
-
The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified to determine its potency (e.g., pA₂ value).[11]
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
Both this compound and umeclidinium are potent and long-acting M3 muscarinic receptor antagonists that serve as effective bronchodilators for COPD management. While they share a primary mechanism of action, subtle differences in their pharmacological profiles, such as receptor binding kinetics, may have implications for their clinical performance. The data and methodologies presented here provide a foundation for further research and a deeper understanding of these important therapeutic agents.
References
- 1. Umeclidinium | C29H34NO2+ | CID 11519070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Umeclidinium Bromide? [synapse.patsnap.com]
- 5. This compound for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Portico [access.portico.org]
- 10. Umeclidinium in chronic obstructive pulmonary disease: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Potency of Long-Acting Muscarinic Antagonists in Isolated Airway Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Long-Acting Muscarinic Antagonists (LAMAs) in isolated airway tissue, supported by experimental data. The information is intended to assist researchers in assessing the relative potency and pharmacological characteristics of these compounds.
Introduction to LAMAs and their Mechanism of Action
Long-acting muscarinic antagonists (LAMAs) are a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and are also used in the treatment of asthma.[1][2] Their primary mechanism of action is the inhibition of acetylcholine (B1216132) (ACh) at muscarinic M3 receptors on airway smooth muscle, leading to bronchodilation.[3][4] The parasympathetic nervous system plays a significant role in regulating airway smooth muscle tone, and by blocking the effects of ACh, LAMAs reduce bronchoconstriction.[5] The clinical efficacy and duration of action of different LAMAs are influenced by their potency at the M3 receptor, as well as their kinetic properties, such as their rates of association and dissociation from the receptor.
Comparative Potency of LAMAs
The potency of LAMAs can be assessed in isolated airway tissue preparations, such as human bronchial rings or guinea pig trachea, through functional antagonism studies. In these experiments, the ability of a LAMA to inhibit the contractile response induced by a muscarinic agonist (e.g., acetylcholine or carbachol) is quantified.
A recent study directly compared the in vitro pharmacological profiles of four commercially available LAMAs—tiotropium (B1237716), umeclidinium (B1249183), aclidinium (B1254267), and glycopyrronium (B1196793)—in human bronchial rings.[6][7] The study found that at submaximal, equipotent concentrations, the onset of action for all four LAMAs was in the same order of magnitude. However, significant differences were observed in their duration of action. After washout, the inhibitory effects of tiotropium and umeclidinium remained stable for at least 9 hours, while aclidinium and glycopyrronium showed a more progressive loss of inhibition.[7]
Interestingly, all the tested LAMAs (tiotropium, umeclidinium, aclidinium, and glycopyrronium) behaved as insurmountable antagonists, meaning they decreased the maximum response to both acetylcholine and carbachol.[6][7] This is in contrast to the shorter-acting antagonist, ipratropium, which acts as a surmountable antagonist.
Table 1: Summary of In Vitro Pharmacological Properties of LAMAs in Isolated Airway Tissue
| LAMA | Tissue | Potency/Affinity Metric | Value | Key Findings | Reference |
| Tiotropium | Human Bronchus | - | High potency | Long duration of action (>9h), insurmountable antagonism. | [6][7] |
| Guinea Pig Trachea | pIC50 | Subnanomolar range | Long duration of action after washout. | [1] | |
| Umeclidinium | Human Bronchus | - | High potency | Long duration of action (>9h), insurmountable antagonism. | [6][7] |
| Aclidinium | Human Bronchus | - | High potency | Less stable inhibitory effect after washout compared to tiotropium and umeclidinium, insurmountable antagonism. | [6][7] |
| Guinea Pig Trachea | EC50 | 3.0-5.3 nM | Long duration of action at native M3 receptors. | [10] | |
| Glycopyrronium | Human Bronchus | - | High potency | Less stable inhibitory effect after washout compared to tiotropium and umeclidinium, insurmountable antagonism. | [6][7] |
| Guinea Pig Trachea | t1/2 offset | 4.0 ± 0.5 h | Longer duration than ipratropium, but shorter than tiotropium. | [1] |
Note: Direct comparative pA2 values from a single Schild analysis study in human tissue are not available. The table summarizes findings from different studies and methodologies.
Experimental Protocols
Isolated Airway Tissue Bath Assay for Functional Antagonism
This protocol describes a general method for assessing the potency of LAMAs in isolated airway tissue (e.g., human bronchus or guinea pig trachea).
1. Tissue Preparation:
-
Human bronchial rings are obtained from surgical resections of lung tissue.
-
Guinea pig tracheas are excised immediately after euthanasia.
-
The airway is cleaned of adhering connective tissue and cut into rings (2-4 mm in width).
-
The rings are suspended between two L-shaped stainless steel hooks in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
2. Isometric Tension Recording:
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
The tissue is allowed to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 g). During this period, the bath solution is changed every 15-20 minutes.
3. Functional Antagonism Protocol:
-
After equilibration, the tissue is contracted with a muscarinic agonist, such as acetylcholine or carbachol, to establish a stable contractile tone.
-
Cumulative concentration-response curves to the agonist are generated.
-
The tissue is then washed, and a specific concentration of the LAMA is added to the bath and allowed to incubate for a predetermined period (e.g., 60 minutes).
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the LAMA.
-
This process is repeated with different concentrations of the LAMA.
4. Data Analysis:
-
The antagonistic effect of the LAMA is quantified by the rightward shift of the agonist concentration-response curve.
-
For competitive antagonists, a Schild plot can be constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA2 value.
-
For insurmountable antagonists, the reduction in the maximal response to the agonist is quantified.
Signaling Pathways
The interaction of LAMAs with muscarinic receptors on airway smooth muscle cells blocks a cascade of intracellular signaling events that lead to muscle contraction.
Caption: Muscarinic M3 receptor signaling pathway leading to airway smooth muscle contraction and its inhibition by LAMAs.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the potency of LAMAs in isolated airway tissue.
Caption: Workflow for determining LAMA potency using isolated airway tissue bath experiments.
References
- 1. The Impact of Muscarinic Receptor Antagonists on Airway Inflammation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of aclidinium versus glycopyrronium and tiotropium, as maintenance treatment of moderate to severe COPD patients: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Acting Muscarinic Antagonists Under Investigational to Treat Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the in vitro pharmacological profiles of long-acting muscarinic antagonists in human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pa2 determination | PPTX [slideshare.net]
- 9. pA, a new scale for the measurement of drug antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Revefenacin Efficacy Biomarkers: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of biomarkers used to validate the efficacy of revefenacin (B1680567) in animal models of Chronic Obstructive Pulmonary Disease (COPD). The performance of this compound is contextualized by comparing its known preclinical effects with those of the well-established long-acting muscarinic antagonist (LAMA), tiotropium (B1237716). This comparison is based on data from separate preclinical studies, as direct head-to-head comparative studies on inflammatory and histological biomarkers were not publicly available.
Mechanism of Action: M3 Receptor Antagonism
This compound is a long-acting muscarinic antagonist (LAMA) that exhibits its therapeutic effect through the inhibition of M3 muscarinic acetylcholine (B1216132) receptors in the smooth muscle of the airways.[1] This antagonism prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation.[1] The signaling pathway initiated by M3 receptor activation involves the Gq protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) and subsequent smooth muscle contraction. By blocking this receptor, this compound effectively prevents this signaling cascade.
Biomarker Validation in Animal Models
The validation of this compound's efficacy in preclinical animal models primarily relies on a key functional biomarker: the inhibition of induced bronchoconstriction. In contrast, studies with tiotropium provide evidence for the modulation of inflammatory and histological biomarkers in animal models of COPD.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and tiotropium from various animal model studies.
Table 1: Functional Biomarker - Inhibition of Induced Bronchoconstriction
| Drug | Animal Model | Challenge Agent | Endpoint | Efficacy | Citation |
| This compound | Rat | Methacholine (B1211447) | Bronchoconstriction | Potent and long-acting (≥ 24 hours) protection | [2] |
| Tiotropium | Dog | Acetylcholine | Bronchoconstriction | 35% bronchoprotection at 24h | [3] |
| Tiotropium | Mouse | Acetylcholine | Bronchoconstriction | IC50 of 0.045 mg/mL; 90% max bronchodilation | [4] |
Table 2: Inflammatory Biomarkers in Bronchoalveolar Lavage Fluid (BALF)
No direct data was found for this compound on these biomarkers. The data below is for tiotropium.
| Drug | Animal Model | COPD Induction | Biomarker | Effect | Citation |
| Tiotropium | Guinea Pig | Lipopolysaccharide (LPS) | Neutrophil count | Abrogated LPS-induced increase | [1] |
| Tiotropium | Mouse | Cigarette Smoke | Neutrophil count | IC50 of 0.058 mg/mL; 60% max inhibition | [4] |
| Tiotropium | Mouse | Cigarette Smoke | Various Cytokines (LTB4, IL-6, KC, MCP-1, MIP-1α, MIP-2, TNF-α) | Dose-dependently reduced | [4] |
Table 3: Histological Biomarkers of Airway Remodeling
No direct data was found for this compound on these biomarkers. The data below is for tiotropium.
| Drug | Animal Model | COPD Induction | Biomarker | Effect | Citation |
| Tiotropium | Guinea Pig | Lipopolysaccharide (LPS) | Goblet Cell Number | Abrogated LPS-induced increase | [1] |
| Tiotropium | Guinea Pig | Lipopolysaccharide (LPS) | Collagen Deposition | Abrogated LPS-induced increase | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Methacholine/Acetylcholine Challenge for Bronchoconstriction Assessment
This protocol is a generalized procedure based on common practices in preclinical respiratory research.
-
Animal Preparation: Animals (e.g., rats, guinea pigs, dogs) are anesthetized, tracheostomized, and mechanically ventilated.
-
Baseline Measurement: Baseline airway resistance is measured.
-
Drug Administration: A single dose of this compound, tiotropium, or vehicle is administered via inhalation.
-
Bronchoconstrictor Challenge: At various time points post-drug administration (e.g., 1, 4, 24 hours), a bolus of acetylcholine or methacholine is administered intravenously to induce bronchoconstriction.
-
Measurement of Bronchoconstriction: The peak increase in airway resistance is measured after each challenge.
-
Data Analysis: The protective effect of the drug is calculated as the percentage inhibition of the bronchoconstrictor response compared to the vehicle-treated group.
Bronchoalveolar Lavage (BAL) Fluid Analysis for Inflammatory Cells
This protocol describes a common method for assessing airway inflammation.
-
COPD Model Induction: A relevant animal model of COPD is established (e.g., chronic exposure to cigarette smoke or intranasal/intratracheal administration of LPS).
-
Treatment: Animals are treated with the LAMA (e.g., tiotropium) or vehicle control.
-
Bronchoalveolar Lavage (BAL): At the end of the treatment period, animals are euthanized, and the lungs are lavaged with a fixed volume of sterile saline.
-
Cell Counting: The collected BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are performed, and differential cell counts (neutrophils, macrophages, lymphocytes) are determined after cytocentrifugation and staining.
-
Cytokine Analysis: The supernatant of the BAL fluid can be used to measure the levels of various inflammatory cytokines and chemokines using techniques like ELISA or multiplex assays.
Histological Assessment of Airway Remodeling
This protocol outlines the steps for evaluating structural changes in the airways.
-
Tissue Collection and Preparation: Following euthanasia, the lungs are perfused and fixed (e.g., with 10% neutral buffered formalin). The lung tissue is then embedded in paraffin (B1166041) and sectioned.
-
Staining:
-
Goblet Cell Hyperplasia: Sections are stained with Periodic acid-Schiff (PAS) to identify mucus-producing goblet cells.
-
Collagen Deposition: Sections are stained with Masson's trichrome or Picrosirius red to visualize collagen fibers.
-
-
Image Analysis: Stained sections are imaged using a microscope. The number of goblet cells per millimeter of the basement membrane is quantified. The area of collagen deposition in the airway wall is measured using image analysis software and normalized to the length of the basement membrane.
Conclusion
References
- 1. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Long-Acting Muscarinic Antagonists (LAMAs)
For Researchers, Scientists, and Drug Development Professionals
Long-acting muscarinic antagonists (LAMAs) are a cornerstone in the management of chronic obstructive pulmonary disease (COPD), providing significant bronchodilation and improving patient outcomes. While their efficacy is well-established, a nuanced understanding of their comparative safety profiles is critical for informed clinical decision-making and future drug development. This guide provides an objective comparison of the safety of different LAMAs, supported by experimental data and detailed methodologies.
Comparative Safety Data of LAMAs
The following table summarizes the incidence of key adverse events (AEs) for several prominent LAMAs, compiled from head-to-head clinical trials and meta-analyses. It is important to note that direct comparisons across all agents in a single trial are limited, and these data are synthesized from multiple sources.
| Adverse Event | Tiotropium (B1237716) | Umeclidinium | Glycopyrronium | Aclidinium | Revefenacin |
| Overall AEs (%) | 30 | 32-37 | 36 | Comparable to placebo and other LAMAs | Comparable to placebo and tiotropium |
| Serious AEs (%) | 3 | 3 | 3 | Incidence generally similar to placebo | Low rates, comparable to tiotropium |
| Dry Mouth | Most common anticholinergic AE, generally mild to moderate[1] | Low incidence | Low incidence, comparable to placebo[1] | Low incidence, similar to placebo in some studies[1] | N/A |
| Headache (%) | 6 | 6-8 | 10 | N/A | N/A |
| Nasopharyngitis (%) | 5 | 5-8 | 8 | N/A | Common AE |
| Cardiovascular Events | No significant increase in long-term trials (e.g., UPLIFT)[1] | No significant safety concerns identified in pivotal trials | No significant cardiovascular safety concerns identified in pivotal trials[1] | No significant increase in cardiovascular risk identified in major trials[1] | No new safety issues identified in a 12-month safety study[2] |
| Worsening/Exacerbation of COPD | N/A | N/A | N/A | N/A | Most frequently reported AE |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the processes for safety evaluation, the following diagrams are provided.
Caption: LAMA Mechanism of Action on Airway Smooth Muscle Cells.
Caption: Experimental Workflow for LAMA Safety Assessment.
Experimental Protocols
The safety and tolerability of LAMAs are rigorously evaluated throughout their clinical development. Below are detailed methodologies for key experiments and assessments typically employed in Phase III clinical trials.
Assessment of General Safety and Tolerability
-
Objective: To evaluate the overall safety and tolerability of the LAMA compared to placebo and/or an active comparator.
-
Methodology:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring: All AEs and SAEs are recorded at each study visit. AEs are coded using a standardized medical dictionary (e.g., MedDRA). The incidence, severity, and causality of AEs are assessed by the investigator.
-
Clinical Laboratory Tests: Hematology, clinical chemistry, and urinalysis are performed at screening and at specified intervals throughout the study to monitor for any drug-induced abnormalities.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature are measured at each study visit.
-
Physical Examinations: A complete physical examination is conducted at the beginning and end of the study, with targeted examinations at interim visits.
-
Cardiovascular Safety Assessment
-
Objective: To thoroughly evaluate the cardiovascular safety profile of the LAMA, particularly in a patient population with a higher prevalence of cardiovascular comorbidities.
-
Methodology:
-
12-Lead Electrocardiogram (ECG): Standard 12-lead ECGs are performed at baseline and at multiple time points post-dose throughout the study. Centralized ECG reading is often employed to ensure consistency. Key parameters of interest include the PR interval, QRS duration, and the QT interval corrected for heart rate (QTc), typically using Fridericia's or Bazett's formula.
-
Holter Monitoring: In some studies, continuous ECG (Holter) monitoring is performed for a 24-hour period at baseline and after repeated dosing to detect any potential effects on cardiac rhythm and heart rate that may not be captured by a standard 12-lead ECG.
-
Adjudication of Cardiovascular Events: An independent, blinded cardiovascular adjudication committee is often established to review and classify all potential cardiovascular AEs and SAEs (e.g., myocardial infarction, stroke, cardiovascular death) according to predefined criteria. This ensures a standardized and unbiased assessment of cardiovascular risk.[3]
-
Assessment of Anticholinergic Side Effects
-
Objective: To specifically monitor for and quantify the incidence and severity of known anticholinergic side effects.
-
Methodology:
-
Targeted Questionnaires: Patients are administered specific questionnaires at each visit to systematically inquire about common anticholinergic symptoms, such as dry mouth, blurred vision, urinary retention, and constipation. The severity of these symptoms is often rated on a numerical scale.
-
Urinary Function Monitoring: In patients with a history of benign prostatic hyperplasia or bladder outlet obstruction, specific monitoring for urinary retention may be implemented, which can include post-void residual volume measurements.
-
Ophthalmic Examinations: For patients reporting visual disturbances, or in a subset of the study population, ophthalmic examinations may be conducted to assess for changes in intraocular pressure, particularly in individuals with a history of narrow-angle glaucoma.
-
Conclusion
The available evidence from large-scale clinical trials and meta-analyses suggests that LAMAs as a class have a favorable safety profile for the long-term management of COPD. While there are no significant differences in the incidence of serious adverse events among the commonly prescribed LAMAs, minor differences in the rates of specific side effects such as dry mouth and headache have been observed in head-to-head trials. The newer LAMA, this compound, has also demonstrated a safety and tolerability profile comparable to established agents like tiotropium in its clinical development program.[2][4]
Continuous pharmacovigilance and real-world observational studies are crucial to further delineate the long-term safety of these agents in a broader patient population, including those with significant comorbidities who are often underrepresented in pivotal clinical trials. Future research should focus on direct head-to-head comparative safety studies to provide a more definitive understanding of the relative risks of different LAMAs.
References
- 1. benchchem.com [benchchem.com]
- 2. ajmc.com [ajmc.com]
- 3. Inhaled anticholinergics and risk of major adverse cardiovascular events in patients with chronic obstructive pulmonary disease: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Emerging Treatments for COPD: Evidence to Date on this compound - PMC [pmc.ncbi.nlm.nih.gov]
confirming revefenacin's selectivity in a broad panel of receptors
Revefenacin (B1680567) stands as a long-acting muscarinic antagonist (LAMA) with a distinct selectivity profile, demonstrating high affinity for all five muscarinic receptor subtypes (M1-M5) while exhibiting kinetic selectivity for the M3 receptor. This comprehensive guide provides a comparative analysis of this compound's receptor selectivity against other commonly used LAMAs, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a thorough understanding of its pharmacological properties.
Muscarinic Receptor Affinity
This compound's primary therapeutic action is mediated through the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors in the airway smooth muscle, leading to bronchodilation. Preclinical studies have consistently shown that this compound is a potent and selective antagonist with a high affinity for all five human muscarinic receptor subtypes.[1][2]
A key characteristic of this compound is its kinetic selectivity for the M3 receptor subtype over the M2 subtype.[3][4] This is significant because the M3 receptor is primarily responsible for bronchoconstriction, while the M2 receptor acts as an autoreceptor that inhibits further acetylcholine release. Therefore, a higher degree of M3 selectivity is theoretically advantageous for maximizing bronchodilation while minimizing potential cardiac side effects associated with M2 receptor blockade. The dissociation half-life of this compound from the M3 receptor is substantially longer than from the M2 receptor, contributing to its long duration of action.[3][4]
The following table summarizes the binding affinities (Ki) of this compound and its active metabolite, THRX-195518, for the human muscarinic receptor subtypes. For comparison, available data for other LAMAs are also included.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| This compound | 0.50 | 0.34 | 0.67 | 0.49 | 3.30 |
| THRX-195518 (metabolite) | 1.3 | 2.1 | 1.8 | 1.6 | 11 |
| Umeclidinium | 0.05 | 0.16 | 0.06 | 0.13 | 0.08 |
| Glycopyrrolate | ~1.0-3.6 | ~1.0-3.6 | ~0.5-3.6 | Data not available | Data not available |
| Aclidinium (B1254267) | Subnanomolar affinity for M1-M5 | Subnanomolar affinity for M1-M5 | Subnanomolar affinity for M1-M5 | Subnanomolar affinity for M1-M5 | Subnanomolar affinity for M1-M5 |
| Tiotropium | High affinity for M1-M5 | High affinity for M1-M5 | High affinity for M1-M5 | High affinity for M1-M5 | High affinity for M1-M5 |
Note: Ki values are compiled from various sources and experimental conditions may differ. A direct comparison should be made with caution.
Off-Target Receptor Selectivity
A critical aspect of a drug's safety profile is its selectivity for the intended target over other receptors, ion channels, and enzymes. Off-target interactions can lead to undesirable side effects. This compound has been screened against a broad panel of receptors and has demonstrated a favorable selectivity profile.
Notably, the potency of this compound at the histamine (B1213489) H1 receptor and the serotonin (B10506) 5-HT4 receptor was found to be significantly lower than at the M3 receptor, suggesting that interactions with these receptors are unlikely to be clinically significant at therapeutic doses.[3]
The following table presents available data on the off-target selectivity of this compound and umeclidinium. Comprehensive, directly comparable data for a broad panel of receptors for all LAMAs is limited in the public domain.
| Receptor/Target | This compound (% Inhibition at 10 µM or Ki) | Umeclidinium (Ki, nM) | Tiotropium | Glycopyrrolate | Aclidinium |
| Adrenergic α1 | Data not available | >1000 | Data not available | Data not available | Data not available |
| Adrenergic α2 | Data not available | >1000 | Data not available | Data not available | Data not available |
| Adrenergic β1 | Data not available | >1000 | Data not available | Data not available | Data not available |
| Adrenergic β2 | Data not available | >1000 | Data not available | Data not available | Data not available |
| Dopamine D2 | Data not available | >1000 | Data not available | Data not available | Data not available |
| Serotonin 5-HT1A | Data not available | >1000 | Data not available | Data not available | Data not available |
| Serotonin 5-HT2A | Data not available | >1000 | Data not available | Data not available | Data not available |
| Histamine H1 | >2700-fold less potent than at M3 | >1000 | Data not available | Data not available | Data not available |
| Opioid κ (Kappa) | Data not available | 69 | Data not available | Data not available | Data not available |
| Sigma (non-selective) | Data not available | 220 | Data not available | Data not available | Data not available |
| Ca2+ Channel (L-type) | Data not available | 330 | Data not available | Data not available | Data not available |
| Na+ Channel (Site 2) | Data not available | 170 | Data not available | Data not available | Data not available |
| Dopamine Transporter | Data not available | 780 | Data not available | Data not available | Data not available |
Data for Umeclidinium is from an FDA review where screening was performed at 1 µM.[5]
Experimental Protocols
The determination of a compound's receptor binding affinity and selectivity is crucial in drug development. The following are detailed methodologies for key experiments used to characterize this compound's selectivity.
Radioligand Competition Binding Assay for Muscarinic Receptors
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Materials:
-
Cell Membranes: Membranes from cell lines (e.g., CHO-K1) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.
-
Scintillation Cocktail.
-
96-well microplates, filter mats, and a cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer over a wide concentration range.
-
Dilute the cell membranes in ice-cold assay buffer to a final protein concentration that provides a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Contains cell membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Contains cell membranes, radioligand, and a high concentration of the non-specific binding control (atropine).
-
Competition: Contains cell membranes, radioligand, and a specific concentration of the test compound (this compound).
-
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.
-
-
Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. The five subtypes are broadly classified into two families based on their primary G-protein coupling.
-
M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). In airway smooth muscle, the increase in intracellular Ca²⁺ is the primary trigger for contraction.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In the heart, M2 receptor activation leads to the opening of potassium channels, resulting in hyperpolarization and a decrease in heart rate. In the airways, presynaptic M2 autoreceptors inhibit the release of acetylcholine.
References
- 1. Safety and pharmacokinetics of multiple doses of aclidinium bromide administered twice daily in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Treatments for COPD: Evidence to Date on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Published Findings on Revefenacin's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of the pharmacological properties of revefenacin (B1680567), a long-acting muscarinic antagonist (LAMA), with other commonly used LAMAs for the treatment of chronic obstructive pulmonary disease (COPD). The data presented is based on published findings and is intended for researchers, scientists, and drug development professionals.
Mechanism of Action of this compound and Comparator LAMAs
This compound is a potent antagonist of all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[1] Its therapeutic effect in COPD is primarily mediated through the inhibition of the M3 receptor on airway smooth muscle, leading to bronchodilation.[2] A key characteristic of this compound is its kinetic selectivity for the M3 receptor, demonstrating a significantly slower dissociation from this subtype compared to the M2 receptor. This prolonged engagement with the M3 receptor is thought to contribute to its long duration of action, allowing for once-daily dosing.
This guide compares the binding affinity and dissociation kinetics of this compound with other prominent LAMAs: tiotropium (B1237716), glycopyrronium, umeclidinium, and aclidinium (B1254267). These drugs share the same general mechanism of action but exhibit differences in their receptor binding profiles, which may influence their clinical efficacy and safety.
Comparative Pharmacological Data
The following table summarizes the in vitro binding affinities (Ki) and dissociation half-lives (t½) of this compound and comparator LAMAs for human muscarinic receptors. Lower Ki values indicate higher binding affinity. Longer dissociation half-lives from the M3 receptor are generally associated with a longer duration of action.
| Drug | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M3 Dissociation Half-life (t½) | M2 Dissociation Half-life (t½) |
| This compound | 0.50 | 0.34 | 0.67 | 0.49 | 3.30 | 82 minutes | 6.9 minutes |
| Tiotropium | ~0.1-0.3 | ~0.3-1.0 | ~0.1-0.4 | ~0.2-0.8 | ~0.2-0.7 | 27 - 62 hours[3][4][5][6] | 2.6 - 3.6 hours[7] |
| Glycopyrronium | 1.0 | 3.6 | 0.5 | - | - | ~6 hours[8] | - |
| Umeclidinium | 0.16 | 0.15 | 0.06 | 0.05 | 0.13[2] | 82.2 minutes[9] | 9.4 minutes[9] |
| Aclidinium | Subnanomolar | Subnanomolar | Subnanomolar | Subnanomolar | Subnanomolar[10] | ~29 hours[3] | Shorter than M3[10] |
Note: Ki and dissociation half-life values can vary between studies due to different experimental conditions. The data presented here are representative values from the cited literature.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.
Radioligand Competition Binding Assay for Determining Ki
This assay measures the affinity of an unlabeled antagonist (e.g., this compound) by its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.
1. Membrane Preparation:
-
Human embryonic kidney (HEK) or Chinese hamster ovary (CHO) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuged to pellet the cell membranes.[1][11]
-
The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.[11]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.[1]
-
Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (e.g., this compound).[1]
-
Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled antagonist like atropine) are included.[1]
-
The plate is incubated to allow the binding to reach equilibrium.[11]
3. Separation and Detection:
-
The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.[12]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[12]
-
The radioactivity retained on the filters is measured using a scintillation counter.[12]
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Radioligand Dissociation Assay for Determining t½
This assay measures the rate at which an antagonist dissociates from the receptor.
1. Association Phase:
-
Cell membranes expressing the target muscarinic receptor are incubated with a radiolabeled antagonist (e.g., [3H]-revefenacin) until binding equilibrium is reached.
2. Dissociation Phase:
-
Dissociation is initiated by adding a high concentration of a non-radiolabeled antagonist (e.g., atropine) to prevent re-association of the radioligand.
-
At various time points, samples are filtered to separate bound from unbound radioligand.
-
The amount of radioligand remaining bound to the receptors is measured over time.
3. Data Analysis:
-
The data are fitted to a one-phase exponential decay curve to determine the dissociation rate constant (k-off).
-
The dissociation half-life (t½) is calculated as ln(2)/k-off.
Visualizations
Signaling Pathway of Muscarinic Receptor Antagonism
Caption: Muscarinic M3 receptor signaling pathway leading to bronchoconstriction and its inhibition by this compound.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay to determine the binding affinity of a test compound.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. fda.gov [fda.gov]
- 6. Preclinical evaluation of long-acting muscarinic antagonists: comparison of tiotropium and investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of aclidinium bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
comparing the in vivo efficacy of revefenacin with other nebulized bronchodilators
Revefenacin (B1680567), a long-acting muscarinic antagonist (LAMA), is the first once-daily nebulized bronchodilator approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). This guide provides a comprehensive comparison of its in vivo efficacy against other nebulized bronchodilators, supported by experimental data from pivotal clinical trials.
Mechanism of Action
This compound exerts its bronchodilatory effects by inhibiting the M3 muscarinic acetylcholine (B1216132) receptors in the smooth muscle of the airways.[1][2][3][4] This action blocks the bronchoconstrictor effect of acetylcholine, leading to smooth muscle relaxation and improved airflow.[1][2][3][4] this compound exhibits a high affinity for M3 receptors and a slower dissociation from these receptors compared to M2 receptors, contributing to its long duration of action.[4][5]
Comparative Efficacy Data
Clinical trials have demonstrated the efficacy of this compound in improving lung function in patients with moderate to very severe COPD. The primary endpoint in these studies is typically the change from baseline in trough Forced Expiratory Volume in 1 second (FEV1), a key indicator of lung function.
This compound vs. Placebo
Two replicate, 12-week, Phase III clinical trials (Studies 0126 and 0127) established the superiority of this compound over placebo.[6][7][8]
| Treatment Group | N | Baseline Trough FEV1 (L) | Change from Baseline in Trough FEV1 (mL) on Day 85 (LS Mean) | P-value vs. Placebo |
| Study 0126 | ||||
| This compound 88 µg | 204 | 1.05 | 79.2 | 0.0003 |
| This compound 175 µg | 211 | 1.03 | 146.3 | <0.0001 |
| Placebo | 208 | 1.06 | - | - |
| Study 0127 | ||||
| This compound 88 µg | 215 | 1.05 | 160.5 | <0.0001 |
| This compound 175 µg | 208 | 1.04 | 147.0 | <0.0001 |
| Placebo | 212 | 1.04 | - | - |
| Data from replicate Phase III trials.[8] |
This compound vs. Tiotropium
A 52-week safety study (Study 0128) included an active comparator arm with tiotropium, a widely used dry powder inhaler LAMA. While not a direct head-to-head efficacy trial, it provides comparative data.
| Treatment Group | N | Change from Baseline in Trough FEV1 (mL) over 52 weeks (LS Mean Range) |
| This compound 88 µg | 358 | 52.3 to 124.3 |
| This compound 175 µg | 335 | 52.3 to 124.3 |
| Tiotropium 18 µg | 356 | 79.7 to 112.8 |
| Data from a 52-week safety study.[9] |
In a separate 28-day study involving patients with suboptimal peak inspiratory flow rate (PIFR), this compound showed numerically greater improvements in trough FEV1 and Forced Vital Capacity (FVC) compared to tiotropium, although the differences were not statistically significant in the overall population.[10] However, in a pre-specified subgroup of patients with severe to very severe COPD (FEV1 < 50% predicted), this compound demonstrated a statistically significant improvement in trough FEV1 compared to tiotropium.[10]
This compound vs. Ipratropium (B1672105)
A randomized controlled trial compared once-daily this compound to four-times-daily ipratropium in mechanically ventilated COPD patients with acute respiratory failure.[11]
| Parameter | This compound (n=12) | Ipratropium (n=9) | P-value |
| Change in Dynamic Resistance (cmH2O/L/s) | -0.9 | +2.6 | <0.01 |
| Data from a study in mechanically ventilated patients.[11] |
This compound in Combination with Formoterol (B127741)
A 42-day, Phase 3b study evaluated the safety and efficacy of this compound administered sequentially or in combination with the long-acting beta2-agonist (LABA) formoterol.[12][13][14][15]
| Treatment Group | Change from Baseline in Trough FEV1 (mL) (LS Mean) |
| This compound + Formoterol | 116 - 157 |
| Placebo + Formoterol | 35 - 53 |
| Data from a 42-day Phase 3b study.[12][13][14][15] |
Experimental Protocols
Phase III Efficacy and Safety Studies (Studies 0126 & 0127)
-
Study Design: Two replicate, 12-week, randomized, double-blind, placebo-controlled, parallel-group trials.[6][7]
-
Patient Population: Patients aged ≥ 40 years with a diagnosis of moderate to very severe COPD.[6][7]
-
Intervention: Once-daily administration of nebulized this compound (88 µg or 175 µg) or placebo via a standard jet nebulizer.[6][7]
-
Primary Endpoint: Change from baseline in trough FEV1 on Day 85.[7]
-
Secondary Endpoints: Overall treatment effect on trough FEV1 and peak FEV1 (0-2 hours post-dose).[7]
Comparative Study in Mechanically Ventilated Patients
-
Study Design: A double-blind, multi-center, randomized controlled trial.[11]
-
Patient Population: COPD patients with acute respiratory failure requiring invasive mechanical ventilation.[11][16]
-
Intervention: Nebulized this compound (175 mcg once daily) plus three placebo doses versus nebulized ipratropium (500 mcg every 6 hours).[11]
-
Primary Outcome: Feasibility and safety of this compound administration.
-
Secondary Outcomes: Resource utilization and effects on respiratory mechanics.[11]
Summary
This compound has consistently demonstrated statistically significant and clinically meaningful improvements in lung function in patients with moderate to very severe COPD compared to placebo.[6][7][17] Its efficacy appears comparable to the established LAMA, tiotropium, with potential advantages in certain patient subgroups, such as those with more severe disease or suboptimal inspiratory flow.[9][10] In the critical care setting, this compound has shown benefits in improving respiratory mechanics compared to the short-acting muscarinic antagonist, ipratropium.[11] Furthermore, its co-administration with a LABA like formoterol provides additional bronchodilation, supporting its role in combination therapy.[12][13][14][15] As the only once-daily nebulized LAMA, this compound offers a valuable therapeutic option, particularly for patients who may have difficulty with handheld inhalers.[9][17][18]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mechanism of Action | YUPELRI® (this compound) inhalation solution [yupelrihcp.com]
- 3. Yupelri (this compound) for Chronic Obstructive Pulmonary Disease, US [clinicaltrialsarena.com]
- 4. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase III Trials of this compound in COPD Patients | Journal of The COPD Foundation [journal.copdfoundation.org]
- 7. Improvements in Lung Function with Nebulized this compound in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvements in Lung Function with Nebulized this compound in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Treatments for COPD: Evidence to Date on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound for COPD Patients With Suboptimal PIFR | Journal of The COPD Foundation [journal.copdfoundation.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Safety and Efficacy of this compound and Formoterol in Sequence and Combination via a Standard Jet Nebulizer in Patients with Chronic Obstructive Pulmonary Disease: A Phase 3b, Randomized, 42-Day Study. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. journal.copdfoundation.org [journal.copdfoundation.org]
- 14. Safety and Efficacy of this compound and Formoterol in Sequence and Combination via a Standard Jet Nebulizer in Patients with Chronic Obstructive Pulmonary Disease: A Phase 3b, Randomized, 42-Day Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and Efficacy of this compound and Formoterol in Sequence and Combination via a Standard Jet Nebulizer in Patients with Chronic Obstructive Pulmonary Disease: A Phase 3b, Randomized, 42-Day Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uclahealth.org [uclahealth.org]
- 17. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Breztri Aerosphere (budesonide/glycopyrrolate/formoterol fumarate) vs Yupelri (this compound) | Everyone.org [everyone.org]
Validation of Cell-Based Assays for High-Throughput Screening of Revefenacin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of cell-based assays for the high-throughput screening (HTS) of revefenacin (B1680567) analogs. It offers a comparative analysis of key assay methodologies, presents illustrative experimental data, and details the necessary protocols for successful assay validation. This document is intended to guide researchers in establishing robust and reliable screening cascades for the identification of novel long-acting muscarinic antagonists (LAMAs) with improved pharmacological profiles.
Introduction to this compound and the Need for High-Throughput Screening
This compound is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily mediated through the blockade of the M3 muscarinic acetylcholine (B1216132) receptor, leading to bronchodilation.[2] The development of this compound analogs aims to identify novel chemical entities with enhanced potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) is an essential tool in this process, enabling the rapid evaluation of large compound libraries.[3]
The validation of HTS assays is critical to ensure the accuracy and reproducibility of screening data, thereby minimizing the risk of false positives and negatives.[4][5] This guide will focus on the two primary cell-based assays used for screening this compound analogs: a calcium flux assay for M3 receptor antagonism and a cAMP assay for assessing selectivity against the M2 receptor.
M3 Receptor Signaling and HTS Assay Principle
This compound and its analogs act as antagonists at the M3 muscarinic receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[2] Activation of the M3 receptor by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which can be measured using fluorescent calcium indicators. This provides a robust method for a functional cell-based assay.
M3 Receptor Signaling Pathway and Point of Antagonism
Experimental Protocols
Primary Assay: High-Throughput Calcium Flux Assay for M3 Receptor Antagonism
This assay identifies compounds that inhibit the Gq-mediated calcium release induced by an M3 receptor agonist.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor.
-
Agonist: Carbachol or acetylcholine.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Compound Plates: 384-well or 1536-well microplates containing this compound analogs.
-
Instrumentation: A fluorescent imaging plate reader (FLIPR) or equivalent instrument with automated liquid handling.
Protocol:
-
Cell Plating: Seed the M3 receptor-expressing cells into assay plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Transfer this compound analogs from the compound plates to the cell plates using an acoustic liquid handler or pin tool. Incubate for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: Initiate the kinetic read on the FLIPR instrument. After establishing a baseline fluorescence, automatically add the M3 agonist (at a pre-determined EC80 concentration) and continue to measure the fluorescence intensity for 1-2 minutes.
-
Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced calcium response. Calculate IC50 values for each compound.
Secondary Assay: High-Throughput cAMP Assay for M2 Receptor Selectivity
This assay determines the selectivity of hit compounds by measuring their activity against the Gi-coupled M2 receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human M2 muscarinic receptor.
-
Agonist: Carbachol or acetylcholine.
-
cAMP Detection Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen cAMP assay kit.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Instrumentation: A plate reader compatible with HTRF or AlphaScreen detection.
Protocol:
-
Cell Preparation and Plating: Prepare and plate the M2 receptor-expressing cells in the appropriate assay plates.
-
Compound Addition: Add serial dilutions of the this compound analogs to the wells and pre-incubate.
-
Agonist and Forskolin Stimulation: Add a mixture of the M2 agonist and forskolin to the wells. Forskolin stimulates adenylyl cyclase to increase basal cAMP levels, and M2 activation by the agonist will inhibit this increase.
-
Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for the chosen assay kit.
-
Data Acquisition and Analysis: Read the plate on a compatible reader. The signal will be proportional (in the case of antagonist reversing inhibition) or inversely proportional to the amount of cAMP produced. Calculate IC50 values for each compound to determine its potency at the M2 receptor.
HTS Assay Validation Workflow
A robust HTS assay validation is crucial before initiating a screening campaign. The following workflow ensures the reliability and reproducibility of the assay.
High-Throughput Screening Assay Validation Workflow
Data Presentation and Acceptance Criteria
Quantitative data from the assay validation should be clearly structured to allow for easy assessment of the assay's performance. The following tables provide an illustrative example of validation data for a calcium flux assay screening this compound analogs.
Table 1: HTS Assay Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | A statistical measure of the separation between the high and low controls, indicating the quality of the assay.[5] | ≥ 0.5 |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the uninhibited control to the background signal. | ≥ 10 |
| Coefficient of Variation (%CV) | A measure of the variability of the data. | ≤ 15% for controls |
| Reference Compound IC50 | The IC50 value of a known M3 antagonist (e.g., this compound) should be consistent across validation runs. | Within 2-fold of the historical average |
Table 2: Illustrative Validation Data for the M3 Calcium Flux Assay
| Plate ID | Run Day | Z'-Factor | S/B Ratio | Control %CV | This compound IC50 (nM) |
| Plate 1 | 1 | 0.78 | 15.2 | 8.5% | 1.2 |
| Plate 2 | 1 | 0.81 | 16.1 | 7.9% | 1.1 |
| Plate 3 | 2 | 0.75 | 14.8 | 9.2% | 1.3 |
| Plate 4 | 2 | 0.79 | 15.5 | 8.1% | 1.2 |
| Average | 0.78 | 15.4 | 8.4% | 1.2 |
Comparison with Alternative Long-Acting Muscarinic Antagonists
The screening and validation of this compound analogs should be viewed in the context of other established LAMAs used in COPD therapy. The pharmacological profiles of these compounds provide a benchmark for the desired characteristics of novel analogs.
Table 3: Comparative Pharmacological Profiles of Selected LAMAs
| Compound | M3 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | M3/M2 Selectivity |
| This compound | ~0.5 - 1.5 | ~5 - 15 | ~10-fold |
| Tiotropium | ~0.1 - 0.3 | ~1 - 3 | ~10-fold |
| Glycopyrronium | ~0.4 - 1.0 | ~10 - 20 | ~20-fold |
| Umeclidinium | ~0.05 - 0.15 | ~0.5 - 1.0 | ~10-fold |
| Aclidinium | ~0.2 - 0.4 | ~2 - 4 | ~10-fold |
Note: The values presented are approximate and can vary depending on the specific assay conditions.
The primary goal in screening this compound analogs is often to identify compounds with improved M3/M2 selectivity, as M2 receptor antagonism in the heart can lead to undesirable cardiovascular side effects.
Structure-Activity Relationship (SAR) of this compound Analogs
The screening of a library of this compound analogs allows for the development of a structure-activity relationship (SAR), which guides the optimization of lead compounds. This compound is a biphenyl (B1667301) carbamate (B1207046) tertiary amine.[6] Modifications to the biphenyl group, the carbamate linker, and the tertiary amine can significantly impact potency and selectivity.
Table 4: Illustrative SAR Data for a Series of this compound Analogs
| Analog ID | Modification to Biphenyl Group | M3 IC50 (nM) | M2 IC50 (nM) | M3/M2 Selectivity |
| REV-001 | Unsubstituted (this compound) | 1.2 | 12.5 | 10.4 |
| REV-002 | 4'-Fluoro | 0.8 | 15.1 | 18.9 |
| REV-003 | 3'-Chloro | 2.5 | 20.3 | 8.1 |
| REV-004 | 4'-Methoxy | 5.1 | 18.2 | 3.6 |
| REV-005 | 2'-Methyl | 1.5 | 30.5 | 20.3 |
This illustrative data suggests that small, electron-withdrawing groups at the 4'-position and small alkyl groups at the 2'-position of the biphenyl ring may enhance M3 potency and/or selectivity.
Conclusion
The successful identification of novel this compound analogs with superior therapeutic profiles is contingent upon the implementation of a robust and well-validated high-throughput screening cascade. This guide has outlined the key cell-based assays, detailed experimental protocols, and provided a framework for assay validation. By adhering to these principles and utilizing the comparative data presented, researchers can confidently identify and advance promising lead candidates for the next generation of LAMA therapeutics.
References
- 1. Theravance Biopharma and Mylan Receive FDA Approval for YUPELRI™ (this compound) in Adults with Chronic Obstructive Pulmonary Disease | Mylan N.V. [investor.mylan.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Revefenacin: Correlating In Vitro Potency with In Vivo Efficacy in the Treatment of COPD
A Comparative Guide for Researchers and Drug Development Professionals
Revefenacin (B1680567) (Yupelri®) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). It is the first once-daily nebulized LAMA, offering a valuable therapeutic option for patients who may have difficulty with handheld inhalers. This guide provides a comprehensive comparison of this compound's in vitro potency and in vivo efficacy with other commonly used LAMAs, supported by experimental data and detailed methodologies.
In Vitro Potency: High Affinity and Kinetic Selectivity for the M3 Receptor
This compound demonstrates high affinity for all five muscarinic receptor subtypes (M1-M5), with a notable kinetic selectivity for the M3 receptor, which is the primary mediator of bronchoconstriction in the airways.[1] This section compares the in vitro binding affinities (Ki) of this compound with other LAMAs.
| Drug | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | ~1.6 | ~3.2 | ~2.0 | ~6.3 | ~0.16 |
| Tiotropium (B1237716) | 0.38 | 1.0 | 0.14 | 0.5 | 0.3 |
| Glycopyrronium | 2.5 | 3.6 | 1.0 | 3.2 | 2.0 |
| Aclidinium | 0.1 | 0.14 | 0.14 | 0.21 | 0.16 |
| Umeclidinium | 0.16 | 0.15 | 0.06 | 0.05 | 0.13 |
Data Summary: The table above showcases the comparable high-affinity binding profile of this compound to other established LAMAs across all muscarinic receptor subtypes. While other LAMAs may exhibit slightly higher affinity for the M3 receptor, this compound's clinical efficacy is underscored by its kinetic selectivity, characterized by a slower dissociation rate from the M3 receptor compared to the M2 receptor.[2] This prolonged engagement with the target receptor is believed to contribute to its long duration of action.
In Vivo Efficacy: Sustained Bronchoprotection and Improved Lung Function
The in vitro potency of this compound translates to effective and sustained bronchodilation in both preclinical animal models and clinical trials in COPD patients.
Preclinical Evidence of Bronchoprotection
In animal models of acetylcholine-induced bronchoconstriction, inhaled this compound provides dose-dependent and long-lasting protection.
| Drug | Animal Model | Outcome | Duration of Action |
| This compound | Guinea Pig | Potent inhibition of acetylcholine-induced bronchoconstriction. | >24 hours |
| Tiotropium | Guinea Pig | Potent inhibition of acetylcholine-induced bronchoconstriction. | >24 hours |
| Glycopyrronium | Guinea Pig | Inhibition of acetylcholine-induced bronchoconstriction. | Potency loss observed after repeat dosing.[2] |
Data Summary: Preclinical studies highlight this compound's durable bronchoprotective effects, comparable to tiotropium.[2] Notably, this compound maintained its potency after repeated daily dosing, a desirable characteristic for a long-term maintenance therapy.[2]
Clinical Efficacy in COPD Patients
Multiple clinical trials have demonstrated the efficacy of once-daily nebulized this compound in improving lung function in patients with moderate to very severe COPD.
| Drug | Study | Patient Population | Primary Endpoint | Result |
| This compound (175 µg) | Replicate Phase 3 Trials | Moderate to very severe COPD | Change from baseline in trough FEV1 at day 85 | Significant improvement of 146-147 mL vs. placebo.[3] |
| This compound (175 µg) vs. Tiotropium (18 µg) | 52-week safety trial | Moderate to very severe COPD | Change from baseline in trough FEV1 | Similar improvements in trough FEV1 over 52 weeks.[4] |
| This compound (175 µg) vs. Tiotropium (18 µg) | Phase 4 PIFR-2 Trial | Severe to very severe COPD with suboptimal inspiratory flow | Change in FEV1 | Similar gains in lung function; this compound was not superior to tiotropium.[5] |
Data Summary: Clinical data confirms that this compound significantly improves lung function in COPD patients compared to placebo.[3] Head-to-head comparisons with tiotropium have shown comparable efficacy in improving trough FEV1 over the long term.[4][5]
Experimental Protocols
In Vitro: Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines the determination of the inhibitory constant (Ki) of a test compound for muscarinic receptors.
1. Membrane Preparation:
-
Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5).
-
Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate.
-
Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist like atropine.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo: Acetylcholine-Induced Bronchoconstriction in Anesthetized Guinea Pigs
This protocol describes the evaluation of the bronchoprotective effects of an inhaled compound.
1. Animal Preparation:
-
Male Dunkin-Hartley guinea pigs are anesthetized.
-
A tracheal cannula is inserted for mechanical ventilation, and a jugular vein is cannulated for drug administration.
2. Bronchoconstriction Challenge:
-
A baseline bronchoconstriction is induced by an intravenous injection of acetylcholine.
-
The increase in airway resistance is measured.
3. Drug Administration:
-
The test compound (e.g., this compound) or vehicle is administered via intratracheal instillation or nebulization.
4. Efficacy Measurement:
-
Acetylcholine challenges are repeated at various time points after drug administration (e.g., 1, 4, 8, and 24 hours).
-
The percentage inhibition of the acetylcholine-induced bronchoconstriction is calculated at each time point to determine the potency and duration of action.
Visualizing the Correlation and Mechanisms
M3 Receptor Signaling Pathway
Caption: M3 receptor signaling pathway leading to bronchoconstriction.
Experimental Workflow: In Vitro Radioligand Binding Assay
Caption: Experimental workflow for in vitro radioligand binding assay.
Correlation of In Vitro Potency and In Vivo Efficacy
Caption: Conceptual link between in vitro potency and in vivo efficacy.
References
- 1. Efficacy Data | YUPELRI® (this compound) inhalation solution [yupelrihcp.com]
- 2. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvements in Lung Function with Nebulized this compound in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Treatments for COPD: Evidence to Date on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. copdnewstoday.com [copdnewstoday.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Revefenacin
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like revefenacin (B1680567) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the safety of personnel and minimizes the ecological impact of these compounds. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
General Disposal Principles
This compound, an anticholinergic agent administered via inhalation, should be managed as pharmaceutical waste. Key principles for its disposal include:
-
Avoid Sewer Systems: Do not flush this compound down the toilet or drain.[1] This practice can lead to the contamination of water supplies as wastewater treatment facilities may not be equipped to filter out active pharmaceutical ingredients.[2][3]
-
Prevent Environmental Release: this compound should not be released into the environment.[1]
-
Regulatory Compliance: All disposal methods must comply with local, regional, national, and international regulations governing pharmaceutical waste.[1][4]
Recommended Disposal Procedures
The preferred method for disposing of unused or expired this compound is through a licensed professional waste disposal service or a designated drug take-back program.[5][6]
For Laboratories and Research Facilities:
-
Segregation: Unused this compound and any materials contaminated with it (e.g., vials, gloves, absorbent pads) should be segregated from general waste.
-
Licensed Disposal Company: Engage a licensed hazardous material disposal company to handle the collection and disposal of the pharmaceutical waste.[5][6] Incineration in a facility equipped with an afterburner and scrubber is a recommended disposal method.[5]
-
Safety Data Sheet (SDS): Always consult the product-specific Safety Data Sheet for the most detailed disposal instructions.
For Individual Doses (e.g., in clinical settings):
While primarily used in clinical settings, any unused single-dose vials should be disposed of as pharmaceutical waste.
-
Pharmacy Take-Back Programs: Many pharmacies offer programs to collect and properly dispose of unused medications, including inhalation solutions.[7][8][9]
-
Hazardous Waste Facilities: Local hazardous waste management facilities are equipped to handle the disposal of medical waste.[8]
Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Ensure Safety: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[1][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and respiratory protection.[1][4][5]
-
Containment: Prevent further leakage or spillage.[1]
-
Cleanup:
-
Disposal of Cleanup Materials: All contaminated materials used for cleanup should be placed in a sealed container and disposed of as hazardous waste in accordance with regulations.[1][6]
Quantitative Data
Currently, publicly available safety data sheets and disposal guidelines for this compound do not specify quantitative limits for disposal. The primary directive is to prevent any release into the environment and to use certified disposal methods.
| Data Point | Value | Source |
| Sewer Disposal | Prohibited | [1] |
| Environmental Release | Prohibited | [1] |
| Recommended Disposal Method | Licensed hazardous material disposal company / Incineration | [5][6] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound are cited in the available safety and disposal literature. The standard procedure relies on established best practices for pharmaceutical waste management.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow
References
- 1. gps.mylwebhub.com [gps.mylwebhub.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. m.youtube.com [m.youtube.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. molcore.com [molcore.com]
- 7. How to Dispose of Expired Inhalers | Eco Medical [ecomedicalwaste.com]
- 8. How to Dispose of Inhalers | TriHaz Solutions [trihazsolutions.com]
- 9. sdmedwaste.com [sdmedwaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
